Zidapamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-chloro-N-(1-methyl-1,3-dihydroisoindol-2-yl)-3-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-13-5-3-2-4-12(13)9-20(10)19-16(21)11-6-7-14(17)15(8-11)24(18,22)23/h2-8,10H,9H2,1H3,(H,19,21)(H2,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUKYXOYJMLRAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048834 | |
| Record name | Zipadamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75820-08-5 | |
| Record name | 3-(Aminosulfonyl)-4-chloro-N-(1,3-dihydro-1-methyl-2H-isoindol-2-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75820-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zidapamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075820085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zipadamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zidapamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIDAPAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7KU1MIY58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Indapamide in Renal Tubules
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indapamide, a thiazide-like diuretic, exerts its primary antihypertensive effect through a dual mechanism involving both renal and vascular targets. In the renal tubules, its principal action is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule (DCT), leading to increased natriuresis and diuresis. This guide provides a comprehensive technical overview of the molecular mechanisms of indapamide's action within the kidney, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Renal Tubular Mechanism of Action
Indapamide's primary renal effect is localized to the distal convoluted tubule (DCT), a key segment of the nephron responsible for fine-tuning electrolyte and water reabsorption.[1][2]
Molecular Target: The Na+/Cl- Cotransporter (NCC)
The specific molecular target of indapamide in the DCT is the electroneutral sodium-chloride cotransporter, also known as NCC or SLC12A3.[3] This transporter is responsible for reabsorbing approximately 5-10% of the filtered sodium load from the tubular fluid back into the blood. By binding to and inhibiting NCC, indapamide effectively blocks this reabsorption process.[2][3] This leads to an increased concentration of sodium and chloride ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis) and sodium excretion (natriuresis).
Impact on Electrolyte Excretion
The inhibition of NCC by indapamide leads to a cascade of effects on the urinary excretion of various electrolytes.
-
Sodium (Na+) and Chloride (Cl-) : As the primary action of indapamide is to block Na+ and Cl- reabsorption, their excretion in the urine is significantly increased.
-
Potassium (K+) : The increased delivery of sodium to the downstream collecting duct enhances the activity of the epithelial sodium channel (ENaC). This creates a more favorable electrochemical gradient for potassium secretion into the tubular fluid, which can lead to a decrease in serum potassium levels (hypokalemia). However, some studies suggest that indapamide has a less pronounced effect on potassium levels compared to traditional thiazide diuretics.
-
Calcium (Ca2+) : Indapamide has a hypocalciuric effect, meaning it decreases the excretion of calcium in the urine. The precise mechanism is thought to involve the enhancement of passive calcium reabsorption in the proximal tubule and a direct effect on calcium transport in the distal tubule. This effect can be beneficial in preventing the formation of calcium-containing kidney stones.
-
Magnesium (Mg2+) : The effect of indapamide on magnesium excretion is less clear, with some studies showing no significant change in 24-hour urinary magnesium output.
Data Presentation: Quantitative Effects of Indapamide
The following tables summarize the quantitative effects of indapamide on urinary electrolyte excretion, plasma hormone levels, and renal hemodynamics as reported in various clinical studies.
| Parameter | Dosage | Change | Study Population | Reference |
| Urinary Sodium Excretion | 2.5 mg/day (in combination with furosemide) | Increased from 83.7 ± 82.2 mEq/day to 140.7 ± 33.8 mEq/day after 1 week | Patients with massive edema | |
| Urinary Potassium Excretion | 2.5 mg/day | -18% (p < 0.001) decrease in serum potassium | Patients with benign to moderate essential hypertension | |
| Urinary Calcium Excretion | 2.5 mg/day | -53% on the 7th day of treatment | Patients with recurrent calcium nephrolithiasis and essential hypertension | |
| Urinary Magnesium/Calcium Ratio | 2.5 mg/day | +167% on the 7th day of treatment | Patients with recurrent calcium nephrolithiasis and essential hypertension |
| Parameter | Dosage | Change | Study Population | Reference |
| Plasma Renin Activity | 2.5 mg/day | +70% | Patients with benign to moderate essential hypertension | |
| Plasma Aldosterone | 2.5 mg/day | +81% (p < 0.01) | Patients with benign to moderate essential hypertension |
| Parameter | Dosage | Change | Study Population | Reference |
| Glomerular Filtration Rate (GFR) | 2.5 mg/day | -9% | Patients with essential hypertension | |
| Renal Plasma Flow (RPF) | 2.5 mg/day | -9% | Patients with essential hypertension | |
| Creatinine Clearance | Not specified | +28.5 ± 4.4% | Patients with impaired renal function and moderate hypertension |
Experimental Protocols
Free Water Clearance Studies
Objective: To determine the site of action of a diuretic within the renal tubule.
Methodology:
-
Subject Preparation: Healthy volunteers or patients are typically studied after an overnight fast. A constant state of hydration is maintained by oral water loading or intravenous infusion of a hypotonic solution.
-
Urine and Blood Sampling: Urine is collected at timed intervals (e.g., every 15-30 minutes) via a bladder catheter. Blood samples are drawn simultaneously.
-
Analysis: Urine and plasma osmolality are measured using an osmometer. Urine flow rate (V) is determined.
-
Calculations:
-
Osmolar clearance (Cosm) is calculated as: Cosm = (Uosm * V) / Posm, where Uosm is urine osmolality and Posm is plasma osmolality.
-
Free water clearance (CH2O) is calculated as: CH2O = V - Cosm.
-
-
Interpretation: Thiazide-like diuretics, including indapamide, act on the cortical diluting segment of the distal tubule, impairing the ability of the kidney to excrete solute-free water, thus leading to a decrease in free water clearance.
Renal Micropuncture Studies
Objective: To directly sample and analyze fluid from different segments of the nephron to localize and quantify the effects of a diuretic.
Methodology:
-
Animal Preparation: The experiment is typically performed on anesthetized animals (e.g., rats). The kidney is exposed and immobilized.
-
Tubule Identification: The surface of the kidney is illuminated, and specific tubular segments (e.g., proximal and distal tubules) are identified based on their anatomical location and appearance. Intravenous injection of a dye like Lissamine green can aid in visualization.
-
Fluid Collection: A sharpened micropipette is inserted into the lumen of the identified tubule to collect a fluid sample.
-
Analysis: The collected tubular fluid is analyzed for inulin concentration (to measure water reabsorption), and electrolyte concentrations (e.g., Na+, K+, Cl-).
-
Interpretation: By comparing the composition of the tubular fluid at different points along the nephron, before and after the administration of indapamide, researchers can pinpoint the site of action and quantify the inhibition of ion transport.
In Vitro Thiazide-Sensitive NCC-Mediated Ion Flux Assay
Objective: To directly measure the inhibitory effect of indapamide on the function of the NCC transporter in a controlled cellular environment.
Methodology:
-
Cell Culture: A stable cell line (e.g., HEK293) is engineered to co-express the human NCC protein and a Cl--sensitive fluorescent reporter (e.g., a membrane-targeted YFP).
-
Assay Initiation: The cells are incubated in a hypotonic, Cl--free, and K+-free buffer to activate the NCC transporters via the WNK-SPAK signaling pathway.
-
Measurement of Ion Flux: A Cl--containing solution is added to the cells, and the resulting influx of Cl- through the NCC quenches the fluorescence of the YFP reporter. The rate of fluorescence quenching is proportional to the NCC activity.
-
Inhibition Studies: The assay is performed in the presence and absence of varying concentrations of indapamide to determine its inhibitory effect on NCC-mediated Cl- influx.
-
Data Analysis: The data can be used to calculate the IC50 value of indapamide for NCC inhibition.
Signaling Pathways and Experimental Workflows
Renal Tubular Action of Indapamide
Experimental Workflow for Assessing Diuretic Effects
Conclusion
Indapamide's mechanism of action in the renal tubules is centered on the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule. This targeted action leads to increased sodium and water excretion, contributing to its antihypertensive effect. The accompanying changes in the excretion of other electrolytes, such as potassium and calcium, are important considerations in its clinical application. A thorough understanding of these renal mechanisms, supported by quantitative data and detailed experimental methodologies, is crucial for researchers and drug development professionals working to refine and develop novel diuretic and antihypertensive therapies.
References
An In-depth Technical Guide to the Synthesis and Characterization of Indapamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indapamide, a thiazide-like diuretic, is a well-established therapeutic agent for the management of hypertension and edema.[1] Its unique chemical structure, featuring a polar sulfamoyl chlorobenzamide moiety and a lipid-soluble methylindoline group, has prompted extensive research into the synthesis of its derivatives to explore and enhance its therapeutic potential.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of various Indapamide derivatives, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. This document details synthetic methodologies, presents characterization data in a structured format, and illustrates key experimental workflows.
Introduction
Indapamide exerts its diuretic and antihypertensive effects primarily by inhibiting the Na+/Cl- symporter in the distal convoluted tubules of the kidneys, leading to increased sodium and water excretion.[2] The exploration of its derivatives is driven by the quest for compounds with improved pharmacological profiles, such as enhanced potency, longer duration of action, reduced side effects, or novel therapeutic applications, including potential as carbonic anhydrase inhibitors or anticancer agents.[3][4] This guide will delve into the core aspects of synthesizing and characterizing these novel chemical entities.
General Synthetic Strategies
The synthesis of Indapamide and its derivatives typically revolves around the formation of an amide bond between a substituted 4-chloro-3-sulfamoylbenzoic acid moiety and a substituted indoline or other heterocyclic amine. Two primary synthetic routes are commonly employed, differing in the activation method of the carboxylic acid.
A general representation of the synthetic workflow is depicted below:
Route 1: Acyl Chloride Formation followed by Condensation
This classic approach involves the conversion of 4-chloro-3-sulfamoylbenzoic acid to its more reactive acyl chloride derivative, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-chloro-3-sulfamoylbenzoyl chloride is then reacted with the desired amine to form the final Indapamide derivative.
A detailed workflow for this route is presented below:
References
- 1. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indapamide-like benzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Indapamide Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indapamide is a thiazide-like diuretic and antihypertensive agent that has been in clinical use for decades. Its unique pharmacological profile, characterized by both a diuretic and a direct vascular effect, stems from its distinct chemical structure. Unlike traditional thiazide diuretics, indapamide possesses a methylindoline moiety, which imparts high lipid solubility, and a polar sulfamoyl chlorobenzamide group, responsible for its diuretic action.[1][2] This dual mechanism of action, combining a mild diuretic effect with vasodilation, makes indapamide an effective and well-tolerated treatment for hypertension.[3][4]
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of indapamide and its analogs. It summarizes the available data on how modifications to its chemical scaffold influence its diuretic and antihypertensive properties. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the design of novel diuretic and antihypertensive agents.
Core Structure of Indapamide
Indapamide's chemical structure, 4-chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzamide, is the foundation of its pharmacological activity. The molecule can be divided into two key pharmacophores:
-
The Chlorosulfamoylbenzamide Moiety: This polar portion of the molecule is primarily responsible for the diuretic effect. It acts by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.[5]
-
The Methylindoline Moiety: This lipophilic group is a key differentiator from thiazide diuretics. Its high lipid solubility allows for greater tissue penetration and is thought to contribute significantly to the direct vascular effects of the drug.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the indapamide structure have been undertaken to explore the key determinants of its diuretic and antihypertensive activities. The following sections summarize the findings from these studies.
Modifications of the N-Amino-Indoline Ring
The indoline portion of the molecule has been a primary target for modification to understand its role in the drug's activity.
Table 1: SAR of N-Amino-Indoline Ring Modifications
| Modification | Resulting Compound Type | Effect on Diuretic Activity | Effect on Antihypertensive Activity | Reference(s) |
| Replacement of indoline with 1,2,3,4-tetrahydroquinoline | N-(4-chloro-3-sulfamoylbenzamido)-1,2,3,4-tetrahydroquinolines | Comparable or higher than indapamide | None observed | |
| Replacement of indoline with 1,2,3,4-tetrahydroisoquinoline | N-(4-chloro-3-sulfamoylbenzamido)-1,2,3,4-tetrahydroisoquinolines | Comparable or higher than indapamide | None observed | |
| Replacement of indoline with methyl-phenyl-pyrrolidines | N-(4-chloro-3-sulfamoylbenzamido)-methyl-phenyl-pyrrolidines | Comparable or higher than indapamide | Comparable to indapamide (slower onset) | |
| Replacement of indoline with isoindoline | 2-(4-chloro-3-sulfamoylbenzamido)isoindolines | Maintained | Not explicitly stated |
These studies suggest that while the heterocyclic amine attached to the benzamide is crucial, some degree of structural variation is tolerated, and can even enhance diuretic activity. The lack of antihypertensive activity in the tetrahydroquinoline and tetrahydroisoquinoline analogs suggests a specific structural requirement for the vascular effects of indapamide that is met by the indoline and pyrrolidine rings.
Modifications of the Chlorosulfamoylbenzamide Moiety
The chlorosulfamoylbenzamide portion is essential for the diuretic activity of indapamide.
Table 2: SAR of Chlorosulfamoylbenzamide Moiety Modifications
| Modification | Resulting Compound Type | Effect on Diuretic Activity | Reference(s) |
| Variations in the sulfonamide group | 4-chloro-3-sulfonamide-benzolsulfonamide derivatives | Activity is sensitive to the nature of the sulfonamide group |
While detailed quantitative data is scarce in the public domain, it is well-established that the sulfonamide group is a critical pharmacophore for diuretic activity in this class of compounds.
Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological evaluation of indapamide analogs are often proprietary. However, based on the available literature, the following outlines the general methodologies employed.
General Synthesis of Indapamide Analogs
A common synthetic route to indapamide and its analogs involves the condensation of a substituted 4-chloro-3-sulfamoylbenzoic acid derivative with an appropriate N-amino heterocyclic compound.
Protocol Outline:
-
Acyl Chloride Formation: 4-chloro-3-sulfamoylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride, to form the corresponding acyl chloride.
-
Condensation: The acyl chloride is then reacted with the desired N-amino heterocyclic compound (e.g., N-amino-2-methylindoline or its analog) in the presence of a base (e.g., triethylamine) to facilitate the condensation reaction.
-
Purification: The resulting crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final indapamide analog.
Characterization of the synthesized compounds is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure.
In Vivo Diuretic Activity Assay in Rats
The diuretic activity of indapamide analogs is commonly evaluated in rats using a modification of the Lipschitz test.
Protocol Outline:
-
Animal Preparation: Male Wistar rats are typically used. They are fasted overnight with free access to water.
-
Hydration: The animals are orally hydrated with a saline solution to ensure a baseline urine flow.
-
Drug Administration: The animals are divided into groups and administered the vehicle (control), a standard diuretic (e.g., furosemide or hydrochlorothiazide), or the test indapamide analog orally or via intraperitoneal injection.
-
Urine Collection: The rats are placed in individual metabolic cages, and urine is collected over a specified period (e.g., 5 or 24 hours).
-
Urine Analysis: The volume of urine is measured, and the concentrations of electrolytes (Na+, K+, Cl-) are determined using a flame photometer or ion-selective electrodes.
-
Data Evaluation: The diuretic activity is calculated as the ratio of urine output in the test group to the control group. Natriuretic and other electrolyte excretion activities are similarly calculated.
In Vitro Vasodilation and Calcium Influx Assays
The direct vascular effects of indapamide analogs can be assessed by measuring their ability to relax pre-constricted arterial rings and by measuring their impact on intracellular calcium concentrations in vascular smooth muscle cells (VSMCs).
Protocol Outline for Calcium Influx Assay:
-
Cell Culture: Primary VSMCs are isolated from sources like rat aorta and cultured.
-
Fluorescent Dye Loading: The cultured VSMCs are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Baseline Measurement: The baseline intracellular calcium concentration is measured using a fluorometer.
-
Stimulation and Treatment: The cells are stimulated with a vasoconstrictor (e.g., potassium chloride or phenylephrine) in the presence or absence of the test indapamide analog.
-
Calcium Measurement: The change in intracellular calcium concentration is monitored over time by measuring the fluorescence of the calcium-bound dye.
-
Data Analysis: The inhibitory effect of the indapamide analog on the vasoconstrictor-induced calcium influx is quantified.
Signaling Pathways
Indapamide exerts its therapeutic effects through two primary signaling pathways: one in the kidney leading to diuresis and another in vascular smooth muscle leading to vasodilation.
Diuretic Signaling Pathway
The diuretic effect of indapamide is initiated by the inhibition of the Na+/Cl- symporter in the apical membrane of distal convoluted tubule cells in the kidney.
Vasodilatory Signaling Pathway
The vasodilatory effect of indapamide is more complex and is primarily attributed to its ability to reduce calcium influx in vascular smooth muscle cells. Recent studies also suggest a role for increased production of epoxyeicosatrienoic acids (EETs), which are vasodilating lipid mediators, and potential modulation of potassium channels.
This diagram illustrates the primary proposed mechanism where indapamide inhibits L-type calcium channels, leading to reduced intracellular calcium and subsequent vasodilation. The potential involvement of Protein Kinase C (PKC) inhibition is also noted as a possible contributing factor.
Conclusion
The structure-activity relationship of indapamide is a testament to the intricate interplay between chemical structure and pharmacological function. The chlorosulfamoylbenzamide moiety is the cornerstone of its diuretic activity, while the unique methylindoline group is pivotal for its direct vasodilatory effects. While the qualitative SAR is relatively well-understood, a significant gap exists in the public domain regarding quantitative data for a broad range of analogs. Future research focused on generating and publishing such data would be invaluable for the rational design of new generations of antihypertensive agents with tailored diuretic and vasodilatory properties. The detailed elucidation of the downstream signaling pathways involved in indapamide's vascular effects also remains an area ripe for further investigation. This technical guide provides a comprehensive overview of the current knowledge, highlighting both what is known and where further research is needed to advance the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Diuretic agents related to indapamide. 1. Synthesis and activity of 1-substituted 2-(4-chloro-3-sulfamoylbenzamido)isoindolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of indapamide on Ca2+ entry into vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indapamide. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Indapamide? [synapse.patsnap.com]
In Vitro Vasorelaxant Effects of Indapamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro vasorelaxant effects of Indapamide, a thiazide-like diuretic with recognized antihypertensive properties beyond its renal actions. This document summarizes key quantitative data, details common experimental protocols, and illustrates the proposed signaling pathways involved in Indapamide-induced vasorelaxation.
Core Mechanisms of Action
Indapamide's vasorelaxant properties are primarily attributed to its direct effects on vascular smooth muscle cells (VSMCs), with some studies also suggesting an influence on endothelial function. The principal mechanisms investigated in vitro include the modulation of ion channels, particularly calcium (Ca2+) and potassium (K+) channels, and its interaction with the prostaglandin system. Unlike some diuretics, Indapamide exhibits these direct vascular effects, contributing to its antihypertensive efficacy[1][2].
Quantitative Data on Vasorelaxant Effects
The following tables summarize the quantitative data from various in vitro studies on the effects of Indapamide on vascular tone and related cellular processes.
Table 1: Effects of Indapamide on Vascular Smooth Muscle Cell Contraction and Ion Channels
| Parameter | Preparation | Indapamide Concentration | Observed Effect | Reference |
| Ca2+ Entry Inhibition | Vascular Smooth Muscle Cells | 10 µmol/L | Significantly blunted the increase of intracellular Ca2+ following potassium-induced depolarization and osmotic cell swelling. | [3] |
| Voltage-gated Ca2+ Currents | Vascular Smooth Muscle Cells | 100 µmol/L | Significantly reduced voltage-gated Ca2+ currents. | [3] |
| Inward Ca2+ and Outward K+ Currents | Rat Myometrium and Portal Vein | 3 x 10⁻⁴ M | Depressed both inward calcium and outward potassium currents. | [4] |
| Norepinephrine-induced Contraction | Rat Portal Vein | 10⁻⁴ M | Reduced contraction. | |
| Angiotensin II-induced Contraction | Rat Portal Vein | 10⁻⁴ M | Suppressed electrophysiological and mechanical responses. | |
| Endothelium-dependent Contractions | Aorta of Spontaneously Hypertensive Rats (SHR) | 10⁻⁴ M | Inhibited acetylcholine and adenosine diphosphate-β-S-induced contractions in the presence of a nitric oxide synthase inhibitor. |
Table 2: Effects of Indapamide on Endothelial Function and Other Signaling Pathways
| Parameter | Preparation | Indapamide Concentration | Observed Effect | Reference |
| Bradykinin-induced Relaxation (in the presence of Indomethacin) | Canine Femoral Arteries | 10⁻⁷ to 10⁻⁵ mol/liter | Reversed the reduced relaxation to bradykinin in a concentration-dependent manner. | |
| Prostacyclin and Forskolin-induced Relaxation (in the presence of Indomethacin) | Canine Femoral Arteries | Not specified | Shifted the concentration-response curve to the left. | |
| Cytosolic Free Calcium | Aortic Vascular Smooth Muscle Cells (A10 cell line) | 10⁻⁵ and 5 x 10⁻⁵ M | Significantly decreased cytosolic free calcium stimulated by 10% foetal calf serum. | |
| p44/p42 MAPK Phosphorylation | Aortic Vascular Smooth Muscle Cells (A10 cell line) | 5 x 10⁻⁵ M | Decreased phosphorylation stimulated by 10% foetal calf serum. |
Signaling Pathways
The vasorelaxant effects of Indapamide involve multiple signaling pathways within vascular smooth muscle cells and potentially the endothelium.
Indapamide's Action on Vascular Smooth Muscle Cells
Indapamide's primary mechanism of vasorelaxation is believed to be the inhibition of Ca2+ influx into VSMCs. This leads to a decrease in intracellular calcium concentration, which in turn reduces the activation of calmodulin and myosin light chain kinase (MLCK), resulting in smooth muscle relaxation.
Caption: Indapamide's inhibitory effect on Ca²⁺ channels in VSMCs.
Potential Endothelium-Mediated Effects of Indapamide
Some studies suggest that Indapamide may also have an indirect vasorelaxant effect by modulating the release of endothelium-derived relaxing factors, particularly when prostanoid production is impaired.
Caption: Potential facilitation of EDRF release by Indapamide.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the in vitro vasorelaxant effects of Indapamide.
Preparation of Vascular Rings
-
Tissue Source: Aortas or other arteries (e.g., femoral, mesenteric) are typically isolated from experimental animals such as rats (e.g., Wistar, Spontaneously Hypertensive Rats) or dogs.
-
Dissection: The isolated artery is cleaned of adherent connective tissue and cut into rings of approximately 2-4 mm in length.
-
Endothelium Removal (for endothelium-independent studies): The endothelium can be mechanically removed by gently rubbing the intimal surface with a small wire or wooden stick. Successful removal is confirmed by the absence of relaxation in response to an endothelium-dependent vasodilator (e.g., acetylcholine).
-
Mounting: The vascular rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension of 1-2 g, with the bathing solution being replaced every 15-20 minutes.
Vasorelaxation Studies
-
Pre-contraction: After equilibration, the vascular rings are contracted with a vasoconstrictor agent. Common choices include:
-
Potassium Chloride (KCl) to induce depolarization-induced contraction.
-
Phenylephrine or Norepinephrine to activate α-adrenergic receptors.
-
Prostaglandin F2α.
-
-
Cumulative Concentration-Response Curves: Once a stable contraction is achieved, Indapamide is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation at each concentration is recorded as a percentage of the pre-contraction tension.
-
Data Analysis: The concentration-response data are often fitted to a sigmoidal curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) and the maximal relaxation (Emax).
Intracellular Calcium Measurement
-
Cell Culture: Vascular smooth muscle cells are cultured under standard conditions.
-
Fluorescent Dye Loading: The cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM.
-
Stimulation: The cells are then stimulated with a vasoconstrictor in the presence or absence of Indapamide.
-
Measurement: Changes in intracellular Ca2+ concentration are measured by monitoring the fluorescence ratio at specific excitation wavelengths.
The experimental workflow for a typical vasorelaxation study is depicted below.
Caption: General experimental workflow for in vitro vasorelaxation assays.
Conclusion
The in vitro evidence strongly supports a direct vasorelaxant effect of Indapamide, which is likely a significant contributor to its antihypertensive action. The primary mechanism appears to be the inhibition of calcium influx in vascular smooth muscle cells. Further research may fully elucidate the role of other pathways, including potential endothelium-mediated effects and interactions with potassium channels. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the field of cardiovascular drug development.
References
- 1. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 2. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of indapamide on Ca2+ entry into vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indapamide-induced inhibition of calcium movement in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Indapamide's Effects on Ion Channels in Vascular Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indapamide, a thiazide-like diuretic and antihypertensive agent, exerts a direct vasodilatory effect on vascular smooth muscle, independent of its renal actions. This vasodilation is primarily attributed to the modulation of ion channel activity, leading to a reduction in intracellular calcium concentration ([Ca²⁺]i) and subsequent smooth muscle relaxation. This technical guide provides an in-depth analysis of the mechanisms by which indapamide affects key ion channels in vascular smooth muscle cells (VSMCs), with a focus on calcium (Ca²⁺) and potassium (K⁺) channels. It consolidates quantitative data, details experimental methodologies, and presents signaling pathways to offer a comprehensive resource for researchers in cardiovascular pharmacology and drug development.
Core Mechanism of Action: Inhibition of Calcium Influx
The principal vasodilatory action of indapamide stems from its ability to inhibit the influx of extracellular Ca²⁺ into VSMCs.[1][2][3][4][5] This reduction in Ca²⁺ entry curtails the activation of the contractile apparatus, leading to vasorelaxation and a decrease in peripheral vascular resistance.
Effects on Voltage-Gated Calcium Channels
Indapamide demonstrates a significant inhibitory effect on voltage-gated Ca²⁺ channels in VSMCs. Studies have shown that at high concentrations (100 µmol/L), indapamide significantly reduces voltage-gated Ca²⁺ currents, with the effect becoming more pronounced at 1 mmol/L. While lower concentrations (10 µmol/L) do not significantly alter these currents at rest, they effectively blunt the increase in [Ca²⁺]i that follows membrane depolarization induced by high extracellular potassium or osmotic stress. This suggests a dose-dependent inhibitory action on the channels responsible for Ca²⁺ influx during cellular excitation. Although the specific subtype of voltage-gated Ca²⁺ channel has not been definitively identified in all studies, L-type calcium channels are the dominant Ca²⁺ influx pathway in contractile VSMCs, making them the likely primary target.
Modulation of Potassium Channels
The role of indapamide in modulating potassium (K⁺) channels in VSMCs is more complex and appears to be secondary to its effects on Ca²⁺ channels.
Calcium-Dependent Potassium Channel Activity
Research indicates that indapamide's effect on K⁺ currents is linked to its primary action on Ca²⁺ influx. One study demonstrated that at a concentration of 3 x 10⁻⁴ M, indapamide depressed both inward Ca²⁺ and outward K⁺ currents in rat portal vein smooth muscle. The reduction in the outward K⁺ current was found to be dependent on the decrease in the inward Ca²⁺ current. This suggests that indapamide may not directly block K⁺ channels, but rather indirectly reduces their activity by lowering the intracellular Ca²⁺ available for the activation of calcium-sensitive potassium channels, such as large-conductance Ca²⁺-activated K⁺ (BKCa) channels.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effects of indapamide on vascular smooth muscle.
Table 1: Effects of Indapamide on Voltage-Gated Ca²⁺ Currents and Intracellular Ca²⁺
| Parameter | Indapamide Concentration | Observed Effect | Cell Type | Citation |
| Voltage-Gated Ca²⁺ Currents | 10 µmol/L | No significant modification | Vascular Smooth Muscle Cells | |
| 100 µmol/L | Significant reduction | Vascular Smooth Muscle Cells | ||
| 1 mmol/L | Blunted currents | Vascular Smooth Muscle Cells | ||
| [Ca²⁺]i increase (following depolarization) | 10 µmol/L | Significantly blunted | Vascular Smooth Muscle Cells | |
| [Ca²⁺]i increase (following osmotic swelling) | 10 µmol/L | Significantly blunted | Vascular Smooth Muscle Cells | |
| Basal [Ca²⁺]i | 10 µmol/L | No effect | Vascular Smooth Muscle Cells | |
| Serum-induced [Ca²⁺]i movements | 10 µmol/L & 50 µmol/L | Significant decrease | Aortic Vascular Smooth Muscle Cells (A10) |
Table 2: Inhibitory Effects of Indapamide on Vascular Smooth Muscle Contraction
| Stimulus | Artery Type | IC50 Value (M) | Citation |
| High K⁺ (80 mM) | Rabbit Mesenteric Artery | 9.2 ± 3.0 x 10⁻⁶ | |
| Agonist-induced (Noradrenaline or 5-HT) | Rabbit Mesenteric Artery | 5.5 ± 4.0 x 10⁻⁸ |
Table 3: Effects of Indapamide on Ionic Currents
| Ion Current | Indapamide Concentration | Observed Effect | Cell Type | Citation |
| Inward Ca²⁺ Current | 3 x 10⁻⁴ M | Depressed | Rat Portal Vein Smooth Muscle | |
| Outward K⁺ Current | 3 x 10⁻⁴ M | Depressed (dependent on Ca²⁺ current reduction) | Rat Portal Vein Smooth Muscle |
Experimental Protocols
Patch-Clamp Electrophysiology for Measuring Ion Channel Currents
This protocol provides a general framework for investigating the effects of indapamide on ion channels in isolated VSMCs using the whole-cell patch-clamp technique.
5.1.1 Cell Preparation:
-
Isolate VSMCs from the desired arterial tissue (e.g., aorta, mesenteric artery) by enzymatic digestion. A common enzyme cocktail includes collagenase and elastase.
-
Triturate the digested tissue to release single VSMCs.
-
Plate the isolated cells on glass coverslips and allow them to adhere.
5.1.2 Solutions:
-
External Solution (in mM): 135 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Pipette Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH). ATP and GTP can be included to maintain cellular energy levels.
5.1.3 Recording Procedure:
-
Place a coverslip with adherent VSMCs in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the pipette solution.
-
Approach a single, healthy VSMC with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -70 mV).
-
Apply voltage protocols (e.g., depolarizing steps) to elicit specific ion currents (e.g., Ca²⁺ or K⁺ currents).
-
Record baseline currents and then perfuse the chamber with the external solution containing various concentrations of indapamide.
-
Record the effects of indapamide on the elicited currents.
Intracellular Calcium Imaging with Fura-2 AM
This protocol outlines the measurement of [Ca²⁺]i in VSMCs in response to indapamide using the ratiometric fluorescent indicator Fura-2 AM.
5.2.1 Cell Preparation and Dye Loading:
-
Plate VSMCs on glass coverslips and grow to the desired confluency.
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM in a physiological salt solution, such as Hanks' Balanced Salt Solution, containing a small amount of Pluronic F-127 to aid in dye solubilization).
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells with the physiological salt solution to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.
5.2.2 Imaging and Data Acquisition:
-
Mount the coverslip in a perfusion chamber on a fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a detector for emission at 510 nm.
-
Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.
-
Introduce a stimulus to increase [Ca²⁺]i (e.g., high potassium solution or a vasoconstrictor agonist).
-
Perfuse the cells with a solution containing indapamide and continue to record the fluorescence ratio.
-
The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is proportional to the [Ca²⁺]i.
-
Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using ionomycin in the presence of high and zero Ca²⁺ solutions to determine Rmax and Rmin, respectively.
Signaling Pathways and Visualizations
The primary signaling pathway for indapamide-induced vasodilation in vascular smooth muscle is the inhibition of Ca²⁺ influx, leading to a reduction in intracellular Ca²⁺ and subsequent muscle relaxation.
Caption: Indapamide's primary vasodilatory signaling pathway.
The following diagram illustrates the experimental workflow for assessing indapamide's effect on intracellular calcium.
Caption: Experimental workflow for Fura-2 calcium imaging.
This diagram shows the logical relationship of indapamide's effects on different ion currents in vascular smooth muscle.
Caption: Logical relationship of indapamide's effects on ion currents.
Conclusion
Indapamide's vasodilatory properties are fundamentally linked to its interaction with ion channels in vascular smooth muscle. The primary and most well-documented effect is the inhibition of voltage-gated calcium channels, leading to a reduction in intracellular calcium and subsequent vasorelaxation. The modulation of potassium channels appears to be a secondary consequence of the reduced calcium influx. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the precise molecular interactions between indapamide and specific ion channel subtypes. A deeper understanding of these mechanisms will be crucial for the development of more targeted and effective antihypertensive therapies.
References
- 1. Growth inhibitory activity of indapamide on vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of indapamide on excitation-contraction coupling in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Indapamide? [synapse.patsnap.com]
The Discovery and Development of Indapamide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indapamide, a thiazide-like diuretic, has been a cornerstone in the management of hypertension for decades. Its discovery by Servier Laboratories in 1969 was a result of a deliberate effort to dissociate the antihypertensive effects of diuretics from their metabolic side effects.[1] This whitepaper provides an in-depth technical guide to the discovery and development history of Indapamide, detailing its synthesis, preclinical and clinical pharmacology, and the key experimental findings that have elucidated its unique dual mechanism of action. Quantitative data from pivotal studies are presented in structured tables, and detailed experimental protocols for key assays are described. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and comprehensive overview of Indapamide's journey from a novel chemical entity to a widely prescribed antihypertensive agent.
Introduction: The Quest for a Better Diuretic
The development of Indapamide was driven by the need for an antihypertensive agent with the efficacy of thiazide diuretics but with a more favorable safety profile, particularly concerning metabolic disturbances like hypokalemia, glucose intolerance, and dyslipidemia.[1] Synthesized in 1969 by Servier Laboratories, Indapamide was designed as a sulphonamide derivative that would offer potent blood pressure reduction with minimal diuretic-associated side effects.[1]
Synthesis of Indapamide
The chemical synthesis of Indapamide, chemically known as 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide, involves a multi-step process. Several synthetic routes have been described in the literature and patents. A common pathway involves the reaction of 4-chloro-3-sulfamoyl-benzoic acid with 1-amino-2,3-dihydro-2-methyl-1H-indole.
Representative Synthetic Protocols
Protocol 1: Acylation with 4-chloro-3-sulfamoyl-benzoyl chloride
This method involves the preparation of 4-chloro-3-sulfamoyl-benzoyl chloride from 4-chloro-3-sulfamoyl-benzoic acid and a chlorinating agent like thionyl chloride. The resulting acid chloride is then reacted with 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride to yield Indapamide.[2]
-
Step 1: Preparation of 4-chloro-3-sulfamoyl-benzoyl chloride: 4-chloro-3-sulfamoyl-benzoic acid is reacted with thionyl chloride. The reaction typically yields the product in high purity (e.g., 97.4%).[2]
-
Step 2: Synthesis of 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride: This intermediate is prepared from 2,3-dihydro-2-methyl-1H-indole and hydroxylamine-O-sulfonic acid.
-
Step 3: Condensation to form Indapamide: 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride is reacted with 4-chloro-3-sulfamoyl-benzoyl chloride to produce Indapamide.
Protocol 2: Direct Condensation
This approach utilizes a dehydrating condensation agent to directly couple 4-chloro-3-sulfamoylbenzoic acid with N-amino-2-methyl indoline hydrochloride.
-
Reaction Conditions: N-amino-2-methyl indoline hydrochloride is dissolved in an aprotic organic solvent, followed by the addition of triethylamine. 4-chloro-3-sulfamoylbenzoic acid and a dehydrating condensation agent are then added. The reaction proceeds at a low temperature (0–20 °C) for 2 to 20 hours to yield the crude product, which is then purified by recrystallization.
Preclinical Development and Pharmacological Profile
Preclinical studies in various animal models were instrumental in characterizing the pharmacological profile of Indapamide and demonstrating its dual mechanism of action.
Diuretic and Antihypertensive Effects in Animal Models
Indapamide exhibited potent and long-acting antihypertensive effects in several hypertensive animal models, including genetically hypertensive rats and DOCA-saline hypertensive rats. Notably, the antihypertensive effect was observed at doses as low as 1-3 mg/kg and was sustained for at least 48 hours. In spontaneously hypertensive rats, oral doses of 3 to 30 mg/kg produced a maximal blood pressure reduction of 15% to 20% after 24 hours.
Table 1: Antihypertensive Effects of Indapamide in Hypertensive Rat Models
| Animal Model | Dose | Route | Effect on Systolic Blood Pressure | Duration of Action | Reference |
| DOCA-saline hypertensive rats | 1-100 mg/kg | p.o. | 10-35 mmHg reduction | Up to 96 hours | |
| Spontaneously hypertensive rats | 3-30 mg/kg | p.o. | 15-20% reduction | > 24 hours |
Mechanism of Action: Key Preclinical Experiments
Indapamide's diuretic effect is primarily attributed to the inhibition of sodium reabsorption at the cortical diluting segment of the distal convoluted tubule. This is achieved by blocking the Na+/Cl- cotransporter (NCC).
Experimental Protocol: Assessing NCC Inhibition in HEK293 Cells
A common method to study NCC inhibition involves a Cl- influx assay in a stable HEK293 cell line co-expressing NCC and a membrane-anchored Cl--sensitive Yellow Fluorescent Protein (YFP).
-
Cell Culture: HEK299 cells stably expressing NCC and a Cl--sensitive YFP are cultured under standard conditions.
-
Assay Procedure:
-
Cells are washed with a Cl--free buffer.
-
A baseline fluorescence reading is taken.
-
A Cl--containing buffer with or without the test compound (e.g., Indapamide) is added.
-
The rate of YFP fluorescence quenching, which is proportional to the rate of Cl- influx via NCC, is measured over time.
-
-
Data Analysis: The initial rate of fluorescence quenching is calculated to determine NCC activity. The inhibitory effect of Indapamide is quantified by comparing the rate of quenching in the presence and absence of the drug.
A key feature that distinguishes Indapamide from traditional thiazide diuretics is its direct vascular effect, which contributes significantly to its antihypertensive action. In vitro studies have demonstrated that Indapamide inhibits the contractile responses of vascular smooth muscle to various pressor agents like norepinephrine and angiotensin II. This effect is mediated, at least in part, by a reduction of calcium influx into vascular smooth muscle cells.
Experimental Protocol: Investigating Vasodilation in Isolated Rat Aorta
The vasodilatory properties of Indapamide can be assessed using isolated aortic ring preparations.
-
Tissue Preparation:
-
Male Sprague-Dawley rats are euthanized, and the thoracic aorta is excised and placed in a cold physiological salt solution (PSS).
-
The aorta is cleaned of adventitia and cut into 2-3 mm rings.
-
For some experiments, the endothelium is mechanically removed.
-
-
Experimental Setup:
-
Aortic rings are mounted in organ chambers containing PSS at 37°C, bubbled with 95% O2 and 5% CO2.
-
Isometric tension is recorded.
-
The rings are pre-contracted with a vasoconstrictor agent (e.g., norepinephrine or phenylephrine).
-
-
Drug Application:
-
Once a stable contraction is achieved, cumulative concentrations of Indapamide are added to the organ bath.
-
The relaxation response is measured as a percentage of the pre-contraction.
-
-
Data Analysis: Concentration-response curves are generated to determine the potency and efficacy of Indapamide as a vasodilator.
Signaling Pathway of Indapamide-Induced Vasodilation
The vasodilatory effect of Indapamide is primarily linked to its ability to reduce the influx of extracellular calcium into vascular smooth muscle cells, though the exact downstream signaling cascade is complex and may involve multiple pathways.
Caption: Indapamide's vascular effect on smooth muscle cells.
Clinical Development: From Trials to Approval
The clinical development of Indapamide involved numerous studies to establish its efficacy and safety in the treatment of hypertension.
Key Clinical Trials
Several large-scale clinical trials have provided robust evidence for the efficacy of Indapamide in reducing blood pressure and cardiovascular events.
-
Post-stroke Antihypertensive Treatment Study (PATS): This randomized, double-blind, placebo-controlled trial demonstrated that in patients with a history of stroke or transient ischemic attack (TIA), treatment with Indapamide (2.5 mg daily) significantly reduced the risk of fatal and nonfatal stroke. The study involved 5,665 patients and showed a 29% reduction in the incidence of stroke with a blood pressure reduction of 5/2 mmHg.
Experimental Workflow for the PATS Trial
Caption: Workflow of the Post-stroke Antihypertensive Treatment Study (PATS).
-
Other Landmark Trials: Other significant trials include the Hypertension in the Very Elderly Trial (HYVET) and the Action in Diabetes and Vascular disease: Preterax and Diamicron MR Controlled Evaluation (ADVANCE) trial, which further established the benefits of Indapamide-based therapy in various patient populations.
Quantitative Efficacy Data from Clinical Trials
The following table summarizes the blood pressure-lowering effects of Indapamide from various clinical studies.
Table 2: Blood Pressure Reduction with Indapamide in Clinical Trials
| Trial/Study | Patient Population | Treatment | Duration | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Reference |
| PATS | Post-stroke/TIA | Indapamide 2.5 mg/day vs. Placebo | 3 years | 5 (vs. placebo) | 2 (vs. placebo) | |
| US Multicenter Study | Mild to moderate hypertension | Indapamide 2.5 mg/day | 40 weeks | -14.3 | -9.5 | |
| US Multicenter Study | Mild to moderate hypertension | Indapamide 5 mg/day | 40 weeks | -11.4 | -7.6 | |
| European Studies (pooled) | Mild hypertension | Indapamide | - | - | Fall to < 90 mmHg in 53% of patients | |
| European Studies (pooled) | Moderate hypertension | Indapamide | - | - | Fall to < 90 mmHg in 43% of patients |
Regulatory Approval and Post-Marketing Development
Indapamide was first approved for medical use in 1977. The initial New Drug Application (NDA) for Indapamide tablets in the United States was approved on July 23, 1998. Over the years, various formulations, including a sustained-release (SR) version, have been developed to improve its pharmacokinetic profile and patient compliance. More recently, in June 2025, the FDA approved a single-pill triple combination of telmisartan, amlodipine, and indapamide (WIDAPLIK™), highlighting the continued relevance of Indapamide in modern antihypertensive therapy.
Timeline of Key Milestones in Indapamide's Development
References
Physicochemical Properties of Indapamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indapamide is a thiazide-like diuretic and antihypertensive agent widely utilized in the management of hypertension and edema. Its therapeutic efficacy and biopharmaceutical behavior are intrinsically linked to its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Indapamide, including its solubility, dissociation constant (pKa), melting point, polymorphism, and stability profile. Detailed experimental protocols for the determination of these properties are provided, alongside a summary of key quantitative data in structured tables for ease of reference. Furthermore, this document elucidates the mechanism of action of Indapamide through a detailed signaling pathway diagram and outlines a typical experimental workflow for its analysis.
Chemical Identity and Structure
Indapamide, chemically known as 4-chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzamide, is a sulfonamide derivative. Its molecular structure consists of a polar sulfamoyl chlorobenzamide moiety and a lipid-soluble methylindoline group, which contributes to its high lipid solubility compared to traditional thiazide diuretics.[1]
Table 1: Chemical and Physical Properties of Indapamide
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₁₆ClN₃O₃S | [2] |
| Molecular Weight | 365.84 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| CAS Number | 26807-65-8 | [2] |
Solubility
The solubility of a drug substance is a critical determinant of its absorption and bioavailability. Indapamide is characterized as a weakly acidic compound. Its solubility is pH-dependent, being more soluble in alkaline conditions where it can form a sodium salt. It is practically insoluble in water and dilute hydrochloric acid.
Table 2: Solubility of Indapamide in Various Solvents
| Solvent | Solubility Description | Reference(s) |
| Water | Practically insoluble | |
| Dilute Hydrochloric Acid | Practically insoluble | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Acetonitrile | Soluble | |
| Glacial Acetic Acid | Soluble | |
| Ethyl Acetate | Soluble | |
| Chloroform | Very slightly soluble | |
| Ether | Very slightly soluble | |
| Phosphate Buffer (pH 7.4) | Freely soluble |
Experimental Protocol: Equilibrium Solubility Determination
A standard shake-flask method can be employed to determine the equilibrium solubility of Indapamide in various solvents.
-
Preparation: An excess amount of Indapamide powder is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solids.
-
Quantification: The concentration of Indapamide in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., mg/mL or g/100 mL).
Dissociation Constant (pKa)
The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different physiological pH values, which in turn influences its absorption, distribution, and excretion. Indapamide is a weak acid.
Table 3: Dissociation Constant (pKa) of Indapamide
| pKa Value | Temperature (°C) | Method | Reference(s) |
| 8.8 | 25 | Not specified | |
| 9.20 | Not specified | Not specified |
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a common and reliable method for determining the pKa of ionizable compounds.
-
Instrument Calibration: A potentiometer is calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).
-
Sample Preparation: A known concentration of Indapamide (e.g., 1 mM) is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure complete dissolution. The ionic strength of the solution is maintained constant using an electrolyte solution (e.g., 0.15 M KCl).
-
Titration: The solution is made acidic (e.g., to pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl). A standard solution of a strong base (e.g., 0.1 M NaOH) is then added incrementally.
-
Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, often calculated using the second derivative method. The experiment should be performed in triplicate to ensure reproducibility.
Melting Point and Polymorphism
The melting point is a fundamental physical property used for identification and purity assessment. Indapamide can exist in different crystalline forms, a phenomenon known as polymorphism. These different forms can exhibit variations in their physical properties, including melting point, solubility, and stability.
Table 4: Melting Point and Polymorphic Forms of Indapamide
| Form | Melting Point (°C) | Enthalpy of Fusion (J/g) | Method | Reference(s) |
| Commercial Form | 172.67 (maxima) | 76.75 | DSC | |
| Form-I | 189 (maxima) | 156.3 | DSC | |
| General Range | 167 - 170 | - | Not specified |
Studies have identified at least one polymorphic form (Form-I) and several pseudopolymorphic forms (solvates) of Indapamide. The commercial form is often a hydrate.
Experimental Protocol: Characterization of Polymorphic Forms
DSC is used to measure the heat flow associated with thermal transitions in a material, such as melting and crystallization.
-
Sample Preparation: A small amount of the Indapamide sample (typically 5-10 mg) is accurately weighed and sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a certified standard (e.g., indium). An empty sealed pan is used as a reference.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: The resulting thermogram shows endothermic peaks corresponding to melting events. The onset temperature, peak maximum, and enthalpy of fusion are determined from these peaks to characterize the thermal behavior of the different polymorphic forms.
XRPD is a powerful technique for identifying the crystalline phase of a solid material. Each crystalline form has a unique diffraction pattern.
-
Sample Preparation: A finely powdered sample of Indapamide is placed on a sample holder.
-
Instrument Setup: The XRPD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation) and detector.
-
Data Collection: The sample is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a characteristic fingerprint for the crystalline form. The peak positions and relative intensities are used to differentiate between polymorphs.
Stability
The chemical stability of a drug substance is crucial for ensuring its safety and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods. Indapamide is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable to thermal and photolytic stress.
Table 5: Summary of Indapamide Degradation Behavior
| Stress Condition | Observation | Potential Degradation Products | Reference(s) |
| Acidic Hydrolysis | Degradation observed | Not fully elucidated in provided sources | |
| Basic Hydrolysis | Degradation observed | Not fully elucidated in provided sources | |
| **Oxidative (e.g., H₂O₂) ** | Degradation observed | Not fully elucidated in provided sources | |
| Thermal | Stable | - | |
| Photolytic | Stable | - |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are conducted by subjecting the drug substance to various stress conditions more severe than accelerated stability testing conditions.
-
Acidic Degradation: Indapamide solution is treated with a strong acid (e.g., 0.1 M HCl) and heated for a specified period.
-
Basic Degradation: Indapamide solution is treated with a strong base (e.g., 0.1 M NaOH) and heated.
-
Oxidative Degradation: Indapamide solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Solid Indapamide is exposed to high temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Solid or solution samples of Indapamide are exposed to UV and visible light.
-
Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate the parent drug from its degradation products. The extent of degradation is quantified, and the degradation products can be further characterized using techniques like mass spectrometry (MS).
Mechanism of Action and Signaling Pathway
Indapamide exerts its antihypertensive effect through a dual mechanism:
-
Diuretic Action: It inhibits the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water. This reduces plasma volume and cardiac output.
-
Vasodilatory Action: Indapamide has a direct effect on vascular smooth muscle, causing vasodilation. This is thought to involve the modulation of calcium ion channels, leading to a decrease in intracellular calcium levels and subsequent muscle relaxation.
Experimental Workflow Example: Stability-Indicating HPLC Method
The following diagram illustrates a typical workflow for developing and validating a stability-indicating HPLC method for Indapamide, a crucial aspect of its physicochemical characterization.
Conclusion
A thorough understanding of the physicochemical properties of Indapamide is fundamental for its successful formulation, development, and clinical application. This technical guide has summarized the key characteristics of Indapamide, including its solubility, pKa, melting point, polymorphism, and stability. The provided experimental protocols offer a practical framework for the determination of these properties in a research and development setting. The elucidation of its mechanism of action and a typical analytical workflow further contributes to a comprehensive understanding of this important antihypertensive agent. This information serves as a valuable resource for scientists and professionals involved in the pharmaceutical development of Indapamide-containing products.
References
An In-depth Technical Guide to Early-Phase Clinical Studies of Indapamide
Version: 1.0
Introduction
Indapamide is a sulfonamide-based, thiazide-like diuretic primarily indicated for the treatment of hypertension and, in some cases, edema associated with congestive heart failure.[1][2] It is distinguished from thiazide diuretics by the absence of the benzothiadiazine heterocyclic ring, instead featuring a 2-methylindoline moiety which contributes to its high lipid solubility.[3][4] Early-phase clinical studies are fundamental to characterizing the foundational pharmacological properties of a drug candidate. For Indapamide, these studies have been crucial in elucidating its pharmacokinetic (PK) profile, pharmacodynamic (PD) effects, and initial safety and tolerability. This technical guide provides a comprehensive overview of the core findings from these early-phase trials, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
Indapamide exerts its antihypertensive effects through a dual mechanism of action, involving both renal and direct vascular effects.[5]
-
Renal Action (Diuresis): The primary mechanism is the inhibition of the Na+/Cl- cotransporter in the cortical diluting segment of the distal convoluted tubule in the nephron. This blockage reduces the reabsorption of sodium and chloride ions, leading to increased excretion of sodium (natriuresis) and water. The resulting decrease in plasma volume contributes to the reduction in blood pressure.
-
Vascular Action (Vasodilation): Unlike many traditional diuretics, Indapamide has a direct effect on vascular smooth muscle. It is believed to modulate calcium ion channels, decreasing the inward calcium current and thereby reducing the reactivity of the vasculature to vasoconstrictors like norepinephrine and angiotensin II. This direct vasorelaxant activity leads to a significant decrease in total peripheral resistance, contributing substantially to its long-term antihypertensive efficacy.
Pharmacokinetic Profile
Early-phase studies in healthy volunteers have extensively characterized the absorption, distribution, metabolism, and excretion (ADME) of Indapamide.
-
Absorption: Indapamide is rapidly and completely absorbed from the gastrointestinal tract following oral administration. Peak blood concentrations (Tmax) are typically reached within 1 to 2.3 hours. Its bioavailability is high, estimated at 93%, and is not significantly affected by co-administration with food.
-
Distribution: The drug is widely distributed throughout the body and exhibits extensive, preferential binding to erythrocytes. Plasma protein binding is approximately 76-79%. The apparent volume of distribution has been reported to be around 25 L.
-
Metabolism: Indapamide undergoes extensive hepatic metabolism, with as many as 19 distinct metabolites identified in humans. Consequently, only a small fraction (less than 7%) of the administered dose is excreted as the unchanged parent drug.
-
Excretion: The elimination of Indapamide from the blood is biphasic, with a terminal half-life (t1/2) of approximately 14 to 18 hours, which supports once-daily dosing. Studies with radiolabeled Indapamide show that about 70% of the dose is excreted in the urine and 23% in the feces.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters derived from early-phase and bioequivalence studies in healthy volunteers.
| Formulation / Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| 5.0 mg Solution | 333 | 0.7 | 4400 (AUC∞) | ~15 | |
| 2.5 mg Tablet (Test) | 49.53 ± 5.53 | 1.9 ± 0.6 | 859.51 (AUC0-τ) | 22.49 ± 5.93 | |
| 2.5 mg Tablet (Reference) | 47.79 ± 4.68 | 2.0 ± 0.5 | 840.90 (AUC0-τ) | 23.23 ± 4.48 | |
| 5.0 mg Tablet | Not Specified | 2.3 | 4200 (AUC∞) | ~15 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t1/2: Elimination half-life. Values are presented as mean ± standard deviation where available.
Pharmacodynamic Effects
Early clinical trials established the primary pharmacodynamic effects of Indapamide.
-
Blood Pressure Reduction: In patients with mild to moderate hypertension, Indapamide at doses of 2.5 mg to 5 mg daily effectively lowers blood pressure. A 40-week study showed that a 2.5 mg daily dose produced a mean reduction in diastolic pressure of 15 mmHg. Another study in elderly patients demonstrated a statistically significant decrease in supine diastolic blood pressure of 8.2 mmHg with a 1.25 mg dose compared to placebo over 8 weeks.
-
Hemodynamic Changes: Hemodynamic studies have demonstrated that the antihypertensive effect is associated with a significant decrease in total peripheral resistance (approximately 15%) without other major hemodynamic alterations.
-
Electrolyte and Metabolic Profile: Indapamide can cause a slight decrease in serum potassium levels, although this is often clinically minor. Unlike some traditional thiazide diuretics, Indapamide generally has a neutral effect on lipid and glucose metabolism, making it a suitable option for patients with metabolic concerns. It may, however, cause a minor increase in serum uric acid.
Data Presentation: Pharmacodynamic Outcomes
| Study Population | Dose | Duration | Mean Change in Supine BP (mmHg) | Key Metabolic Changes | Reference |
| Mild-Moderate Hypertensives | 2.5 mg/day | 40 weeks | SBP: -9.5, DBP: -14.3 | Hypokalemia possible but minor. | |
| Mild-Moderate Hypertensives | 5.0 mg/day | 40 weeks | DBP: -16 | Infrequent and mild side effects. | |
| Elderly Hypertensives (≥65 yrs) | 1.25 mg/day | 8 weeks | SBP: -10.1, DBP: -8.2 (vs. placebo) | Well tolerated. | |
| Essential Hypertensives | 2.5 mg/day | 16 weeks | SBP: -29, DBP: -17 | Slight decrease in serum potassium. |
SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure. BP changes are mean reductions from baseline.
Safety and Tolerability Profile
Across numerous early-phase studies, Indapamide has demonstrated a favorable safety and tolerability profile.
-
Healthy Volunteers: Studies in healthy subjects, including single-dose and crossover bioequivalence trials, have consistently reported that Indapamide is well-tolerated with no clinically significant or serious adverse events.
-
Hypertensive Patients: In patient populations, clinical side effects are generally infrequent and mild. Long-term safety studies following patients for two years or more found the drug remained effective and well-tolerated, with no significant biochemical or electrocardiographic changes. The most commonly noted biochemical change is a slight reduction in plasma potassium.
Experimental Protocols in Early-Phase Studies
The characterization of Indapamide relied on standardized early-phase clinical trial methodologies.
Bioavailability and Bioequivalence (BA/BE) Study Design
A typical protocol for an Indapamide BA/BE study is a single-center, randomized, open-label, single-dose, two-period crossover trial conducted in healthy adult volunteers under fasting conditions.
-
Participants: Healthy, non-smoking subjects, typically male, aged 18-45 years. Exclusion criteria include a history of hypersensitivity to sulfonamides, significant medical conditions, or use of other medications.
-
Procedure:
-
Screening: Comprehensive medical history, physical examination, ECG, and clinical laboratory tests.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test formulation then Reference, or vice-versa).
-
Dosing Periods: In each period, subjects receive a single oral dose of the assigned Indapamide formulation.
-
Washout: A washout period of 7 to 14 days separates the two dosing periods to ensure complete elimination of the drug from the first period.
-
Blood Sampling: Serial blood samples are collected at pre-defined intervals, typically pre-dose and at multiple time points up to 72 or 96 hours post-dose.
-
-
Bioanalysis: Plasma or whole blood concentrations of Indapamide are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Safety Monitoring Protocol
Throughout early-phase trials, safety is rigorously monitored. This includes:
-
Continuous observation for any adverse events (AEs) by the clinical investigation team.
-
Regular measurement of vital signs.
-
Pre- and post-study laboratory tests, including hematology, clinical chemistry (especially electrolytes), and urinalysis.
-
Electrocardiogram (ECG) monitoring.
Conclusion
The collective data from early-phase clinical studies provide a robust foundation for understanding Indapamide's pharmacology. These trials have established it as a well-absorbed, long-acting antihypertensive agent with a dual mechanism of action that combines mild diuresis with direct vasodilation. Its pharmacokinetic profile supports convenient once-daily dosing. Furthermore, these foundational studies have consistently demonstrated a favorable safety and tolerability profile, including a relative neutrality on metabolic parameters, which distinguishes it from some other diuretics. This comprehensive characterization has been essential for its successful development and long-standing clinical use in the management of hypertension.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 3. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 4. Indapamide: clinical pharmacology, therapeutic efficacy in hypertension, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Methodological & Application
Application Note: Protocol for Assessing Indapamide Diuretic Activity in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: Indapamide is a thiazide-like diuretic used in the treatment of hypertension and edema.[1] It primarily functions by inhibiting the Na+/Cl- symporter in the distal convoluted tubules of the nephron, which increases the urinary excretion of sodium, chloride, and water.[2][3] Additionally, Indapamide exhibits vasodilatory properties that contribute to its antihypertensive effect.[1][4] This document provides a detailed protocol for evaluating the diuretic activity of Indapamide in a rat model, a crucial step in preclinical pharmacodynamic assessment. The methodology is based on established principles for screening diuretic agents in rodents.
Experimental Protocol
This protocol details the in-vivo assessment of Indapamide's diuretic effect in Wistar rats using metabolic cages for precise urine collection and analysis.
1. Materials and Reagents
-
Animals: Male Wistar rats (150-200g).
-
Test Substance: Indapamide.
-
Vehicle Control: Normal Saline (0.9% NaCl).
-
Standard Diuretic: Furosemide (e.g., 10 mg/kg).
-
Equipment:
-
Metabolic cages for rats.
-
Oral gavage needles.
-
Graduated cylinders or measuring tubes for urine collection.
-
Analytical balance.
-
Flame photometer or ion-selective electrode analyzer for electrolyte measurement.
-
pH meter.
-
2. Animal Preparation and Acclimatization
-
House the rats in standard laboratory conditions (22±2°C, 12-hour light/dark cycle) with ad libitum access to standard pellet diet and water for at least one week to allow for acclimatization.
-
For three days prior to the experiment, place the rats in individual metabolic cages for several hours each day to acclimate them to the experimental environment.
-
18 hours before the experiment begins, withdraw food but maintain free access to water.
3. Experimental Design and Procedure
-
Grouping: Randomly divide the fasted rats into a minimum of four groups (n=6 per group).
-
Group I (Vehicle Control): Receives Normal Saline (0.9% NaCl).
-
Group II (Standard): Receives Furosemide (e.g., 10 mg/kg).
-
Group III (Test 1): Receives Indapamide (e.g., 5 mg/kg).
-
Group IV (Test 2): Receives Indapamide (e.g., 10 mg/kg).
-
-
Hydration (Saline Loading): Administer 0.9% NaCl solution orally at a dose of 25 ml/kg to all rats to ensure a uniform fluid and salt load, which promotes a baseline urine output.
-
Dosing: Immediately after saline loading, administer the respective substances (Vehicle, Furosemide, or Indapamide) to each group via oral gavage.
-
Urine Collection: Place each rat into an individual metabolic cage immediately after dosing. Collect urine in graduated tubes at specified time intervals, typically over a period of 5 to 24 hours. For acute diuretic effects, a 5-hour collection period is common.
-
Measurements:
-
At the end of the collection period, record the total volume of urine for each animal.
-
Measure the pH of the urine samples.
-
Centrifuge the urine samples to remove any particulate matter and store the supernatant at -20°C for biochemical analysis.
-
Determine the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples using a flame photometer or an ion-selective electrode analyzer.
-
4. Data Analysis
-
Diuretic Index: Calculate the diuretic index by dividing the mean urine volume of the test group by the mean urine volume of the control group.
-
Diuretic Index = (Mean Urine Volume of Test Group) / (Mean Urine Volume of Control Group)
-
-
Electrolyte Excretion: Calculate the total amount of each electrolyte excreted over the collection period (Concentration × Urine Volume).
-
Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the test and standard groups with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Data Presentation
The following tables represent expected data from a study assessing the diuretic activity of Indapamide.
Table 1: Effect of Indapamide on Urine Volume and pH
| Treatment Group | Dose (mg/kg) | Mean Urine Volume (mL/5h) ± SEM | Diuretic Index | Urine pH ± SEM |
| Vehicle Control | - | 4.2 ± 0.3 | 1.00 | 6.8 ± 0.1 |
| Furosemide (Standard) | 10 | 10.5 ± 0.7 | 2.50 | 7.5 ± 0.2 |
| Indapamide | 5 | 6.8 ± 0.5 | 1.62 | 7.1 ± 0.1 |
| Indapamide | 10 | 8.1 ± 0.6 | 1.93 | 7.2 ± 0.2 |
| *Note: Data are hypothetical and for illustrative purposes. SEM = Standard Error of the Mean. *p < 0.05 compared to Vehicle Control. |
Table 2: Effect of Indapamide on Urinary Electrolyte Excretion
| Treatment Group | Dose (mg/kg) | Na+ Excretion (mEq/5h) ± SEM | K+ Excretion (mEq/5h) ± SEM | Cl- Excretion (mEq/5h) ± SEM |
| Vehicle Control | - | 0.45 ± 0.04 | 0.35 ± 0.03 | 0.50 ± 0.05 |
| Furosemide (Standard) | 10 | 1.25 ± 0.11 | 0.65 ± 0.06 | 1.35 ± 0.12 |
| Indapamide | 5 | 0.85 ± 0.07 | 0.48 ± 0.04 | 0.90 ± 0.08 |
| Indapamide | 10 | 1.02 ± 0.09 | 0.55 ± 0.05 | 1.10 ± 0.10 |
| Note: Data are hypothetical and for illustrative purposes. SEM = Standard Error of the Mean. *p < 0.05 compared to Vehicle Control. |
Visualizations: Diagrams and Workflows
Experimental Workflow
Caption: Workflow for assessing diuretic activity in rats.
Mechanism of Action of Indapamide
Caption: Indapamide inhibits the Na+/Cl- symporter in the DCT.
References
Application Notes: Studying Sodium-Chloride Cotransporter (NCC) Inhibition with Indapamide
References
- 1. Functional interactions of the SPAK/OSR1 kinases with their upstream activator WNK1 and downstream substrate NKCC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Indapamide: A Versatile Tool for Preclinical and Clinical Hypertension Research
Application Notes and Protocols
Introduction
Indapamide is a thiazide-like diuretic and antihypertensive agent that has demonstrated significant efficacy in the management of hypertension.[1][2][3] Its multifaceted mechanism of action, encompassing both renal and direct vascular effects, makes it a valuable compound for hypertension research.[4][5] Unlike traditional thiazide diuretics, indapamide exhibits a potent vasodilatory effect at doses that produce minimal diuresis, suggesting a distinct pharmacological profile. These notes provide detailed protocols for utilizing indapamide as a tool compound in various experimental models of hypertension, from in vitro cellular assays to in vivo animal studies and clinical trial designs.
Mechanism of Action
Indapamide's antihypertensive effect is attributed to a dual mechanism:
-
Diuretic Action: It inhibits the Na+/Cl- cotransporter in the proximal segment of the distal convoluted tubule of the nephron, leading to reduced sodium reabsorption and a subsequent increase in water and electrolyte excretion. This results in a decrease in plasma volume, venous return, and cardiac output.
-
Direct Vascular Effects: Indapamide induces vasodilation by directly acting on vascular smooth muscle cells (VSMCs). This is thought to involve the inhibition of calcium ion influx, which leads to muscle relaxation and reduced peripheral resistance. Additionally, it may stimulate the synthesis of vasodilatory prostacyclin and reduce the formation of the vasoconstrictor thromboxane A2. Some evidence also suggests it may decrease vascular reactivity to pressor agents like norepinephrine and angiotensin.
A proposed signaling pathway for the vascular effects of indapamide is outlined below.
Caption: Proposed mechanism of indapamide's vascular effects.
Quantitative Data Summary
Table 1: In Vitro Efficacy of Indapamide
| Parameter | Cell/Tissue Type | Concentration | Effect | Reference |
| Cell Proliferation | Aortic Vascular Smooth Muscle Cells (A10) | 1 µM - 0.5 mM | Concentration-dependent inhibition of serum-induced DNA synthesis. | |
| Ca2+ Influx | Vascular Smooth Muscle Cells | 100 µM | Significant reduction of voltage-gated Ca2+ currents. | |
| Vascular Contraction | Arterial and Venous Strips | 10 µM - 1 mM | Antagonism of contractions induced by angiotensin, epinephrine, and norepinephrine. | |
| Ion Channel Blockade | Canine Atrial Myocytes | 10 µM - 148 µM | Concentration-dependent inhibition of INa, Ito, and IKs currents. |
Table 2: In Vivo Efficacy of Indapamide in Animal Models
| Animal Model | Dose | Route | Effect | Reference |
| Genetically Hypertensive Rats | 1-3 mg/kg | Oral | Antihypertensive activity lasting at least 48 hours. | |
| DOCA/Saline Hypertensive Rats | 1 mg/kg/day | Oral | Greater antihypertensive response than trichlormethiazide (3 mg/kg). | |
| Spontaneously Hypertensive Rats (SHR) | 3 mg/kg | Intraperitoneal | Significant reduction of bilateral carotid ligation-induced vasopressor response. | |
| Rats with Pressure Overload Left Ventricular Hypertrophy | 1 mg/kg/day | Oral | 12% reduction in left ventricular weight. |
Table 3: Clinical Efficacy of Indapamide in Hypertensive Patients
| Patient Population | Dose | Duration | Effect on Blood Pressure | Reference |
| Mild to Moderate Hypertension | 2.5 mg/day | 40 weeks | 15 mmHg decrease in diastolic blood pressure. | |
| Mild to Moderate Hypertension | 5.0 mg/day | 40 weeks | 16 mmHg decrease in diastolic blood pressure. | |
| Hypertension with or without Renal Failure | 1.0 - 5.0 mg/day | 4 weeks per dose | Dose-related decrease in blood pressure in responders. | |
| Hypertension with Chronic Renal Failure | Not specified | 1-6 months | Systolic: -30.8 mmHg, Diastolic: -19.9 mmHg. | |
| Uncontrolled Hypertension | 1.5 mg/day (with Amlodipine 5mg) | 45 days | Mean reduction of 28.5/15.6 mmHg. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Vascular Reactivity
This protocol outlines the procedure for studying the direct effects of indapamide on isolated blood vessels.
1. Materials:
-
Isolated arterial segments (e.g., rat mesenteric artery or aorta).
-
Myograph system.
-
Physiological Salt Solution (PSS).
-
Indapamide stock solution.
-
Vasoconstrictor agent (e.g., phenylephrine, norepinephrine).
-
Vasodilator agent (e.g., acetylcholine).
2. Procedure:
-
Isolate and mount the arterial segment in the myograph chamber containing PSS at 37°C and aerated with carbogen gas.
-
Allow the vessel to equilibrate.
-
Perform a "wake-up" protocol with a series of stimuli and washout periods to ensure vessel viability.
-
Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine).
-
Once a plateau is reached, add increasing concentrations of indapamide to the chamber to generate a concentration-response curve for vasodilation.
-
To assess the effect on vasoconstriction, pre-incubate the vessel with indapamide before adding the vasoconstrictor and compare the contractile response to a control vessel.
Caption: Workflow for in vitro vascular reactivity studies.
Protocol 2: In Vivo Blood Pressure Measurement in Rodent Models
This protocol describes the use of non-invasive tail-cuff plethysmography to measure blood pressure in hypertensive rats or mice treated with indapamide.
1. Materials:
-
Hypertensive animal model (e.g., Spontaneously Hypertensive Rats - SHR).
-
Non-invasive tail-cuff blood pressure measurement system.
-
Animal restrainers.
-
Warming platform.
-
Indapamide solution for oral gavage.
2. Procedure:
-
Acclimate the animals to the restraining procedure and tail-cuff measurement for several days prior to the experiment to minimize stress-induced blood pressure variations.
-
Obtain baseline blood pressure readings for each animal.
-
Administer indapamide or vehicle control orally via gavage at the desired dose.
-
At specified time points post-administration (e.g., 2, 4, 8, 24, 48 hours), measure systolic and diastolic blood pressure using the tail-cuff system.
-
Animals should be placed on a warming platform to maintain normal blood pressure during measurement.
-
Record and analyze the changes in blood pressure over time compared to the vehicle-treated control group.
Note: For continuous and more precise blood pressure monitoring, implantable radiotelemetry is the gold standard.
Caption: Workflow for in vivo blood pressure measurement.
Protocol 3: Assessment of Left Ventricular Hypertrophy
This protocol details the evaluation of indapamide's effect on cardiac hypertrophy in a pressure-overload model.
1. Materials:
-
Rats.
-
Surgical instruments for aortic banding.
-
Echocardiography equipment.
-
Indapamide for administration.
-
Histology equipment and reagents (for myocyte volume analysis).
-
RT-PCR equipment and reagents (for gene expression analysis).
2. Procedure:
-
Induce left ventricular pressure overload by surgically banding the ascending aorta.
-
Allow a period for hypertrophy to develop (e.g., 6 weeks).
-
Treat animals with low-dose (e.g., 1 mg/kg/day) or high-dose indapamide or vehicle for a specified duration (e.g., 6 weeks).
-
Monitor cardiac function and morphology using echocardiography.
-
At the end of the treatment period, sacrifice the animals and harvest the hearts.
-
Measure left ventricular weight.
-
Perform histological analysis to determine myocyte volume.
-
Conduct RT-PCR to analyze the expression of molecular markers of hypertrophy, such as atrial natriuretic factor (ANF) mRNA.
Conclusion
Indapamide's dual mechanism of action, with both diuretic and direct vasodilatory properties, establishes it as a significant compound for hypertension research. The protocols and data presented here provide a framework for investigating its therapeutic potential and underlying molecular mechanisms in both preclinical and clinical settings. Its favorable safety profile and efficacy in various patient populations, including those with renal impairment, further underscore its importance in the study and management of hypertension.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical efficacy and safety of indapamide in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the pharmacology and clinical efficacy of indapamide sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Indapamide? [synapse.patsnap.com]
Application Notes and Protocols for an Experimental Model of Indapamide-Induced Hyponatremia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indapamide, a thiazide-like diuretic, is widely prescribed for the management of hypertension. While generally well-tolerated, a significant potential adverse effect is hyponatremia, a condition characterized by low sodium levels in the blood, which can lead to severe neurological symptoms.[1][2] Understanding the pathophysiology of indapamide-induced hyponatremia is crucial for the development of safer therapeutic strategies. These application notes provide a detailed framework for establishing a preclinical experimental model to investigate the mechanisms underlying this condition.
The primary mechanism of action for indapamide is the inhibition of the sodium-chloride (Na+-Cl-) cotransporter (NCC) in the distal convoluted tubule of the nephron.[3][4][5] This inhibition leads to increased sodium excretion (natriuresis) and diuresis. However, the development of hyponatremia is often more complex than simple sodium depletion and can involve impaired free water excretion. A key contributing factor is thought to be a state resembling the Syndrome of Inappropriate Antidiuretic Hormone (SIADH), where the continued action of antidiuretic hormone (vasopressin) on the kidney's collecting ducts leads to water retention and a dilution of serum sodium.
This document outlines protocols for a rat model that combines the administration of a vasopressin analogue to induce a state of antidiuresis with the subsequent administration of indapamide to investigate its hyponatremic effects. This model will allow for the detailed study of the signaling pathways and physiological changes involved.
Key Signaling Pathways
The development of indapamide-induced hyponatremia involves the interplay of direct renal effects and systemic hormonal regulation. The primary initiating event is the blockade of the NCC transporter in the distal convoluted tubule. In a state of elevated vasopressin (as in SIADH), this can lead to a sequence of events culminating in hyponatremia.
Caption: Signaling pathway of indapamide-induced hyponatremia.
Experimental Protocols
Protocol 1: Induction of SIADH-like State in a Rat Model
This protocol describes the induction of a hyponatremic state mimicking SIADH in rats using a continuous infusion of the vasopressin analog, desmopressin (dDAVP). This creates a background of antidiuresis against which the effects of indapamide can be studied.
Materials:
-
Male Wistar rats (250-300g)
-
Osmotic minipumps (e.g., Alzet)
-
Desmopressin (dDAVP)
-
Sterile saline (0.9% NaCl)
-
Liquid diet
-
Metabolic cages
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for minipump implantation
Procedure:
-
Acclimatization: Acclimate rats to individual metabolic cages for at least 3 days prior to the experiment. Provide free access to a standard solid diet and water.
-
Minipump Preparation: Prepare osmotic minipumps to deliver dDAVP at a constant rate (e.g., 5 ng/hour). Dissolve dDAVP in sterile saline to the required concentration based on the pump's flow rate and the desired dosage.
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and disinfect the dorsal thoracic area.
-
Make a small subcutaneous incision and insert the prepared osmotic minipump.
-
Close the incision with sutures or surgical staples.
-
-
Induction of Hyponatremia:
-
Following surgery, switch the rats to a liquid diet to ensure high fluid intake.
-
Monitor body weight, water intake, and urine output daily.
-
Collect urine samples for osmolality and sodium concentration measurements.
-
Collect blood samples (e.g., via tail vein) at baseline and specified time points to measure plasma sodium and osmolality.
-
Protocol 2: Administration of Indapamide and Sample Collection
This protocol outlines the administration of indapamide to the established SIADH rat model to investigate its effect on serum sodium and other parameters.
Materials:
-
SIADH rat model (from Protocol 1)
-
Indapamide
-
Vehicle for indapamide (e.g., 0.5% carboxymethyl cellulose)
-
Gavage needles
-
Blood collection tubes (for plasma and serum)
-
Urine collection tubes
Procedure:
-
Group Allocation: Divide the SIADH rats into at least two groups:
-
Control Group: Receives vehicle only.
-
Indapamide Group: Receives indapamide (e.g., 10 mg/kg, intraperitoneally or by oral gavage).
-
-
Drug Administration: Administer indapamide or vehicle to the respective groups.
-
Monitoring and Sample Collection:
-
Continue daily monitoring of body weight, water intake, and urine output.
-
Collect blood samples at 0, 4, 8, 12, and 24 hours post-indapamide administration to measure:
-
Serum sodium, potassium, and chloride
-
Plasma osmolality
-
Plasma vasopressin levels (optional, by ELISA)
-
-
Collect urine over 24 hours to measure:
-
Urine volume
-
Urine osmolality
-
Urine sodium, potassium, and creatinine concentrations
-
Urine aquaporin-2 levels (optional, by ELISA or Western blot)
-
-
-
Tissue Collection (Terminal Procedure):
-
At the end of the experiment (e.g., 24 hours), euthanize the animals.
-
Perfuse the kidneys with phosphate-buffered saline (PBS).
-
Collect kidney tissue for analysis of NCC and AQP2 expression and phosphorylation by Western blotting or immunohistochemistry.
-
Experimental Workflow
The following diagram illustrates the experimental workflow from animal acclimatization to data analysis.
Caption: Experimental workflow for the indapamide-induced hyponatremia model.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experimental model.
Table 1: Serum and Plasma Parameters
| Parameter | Baseline | Control Group (24h) | Indapamide Group (24h) |
| Sodium (mmol/L) | |||
| Potassium (mmol/L) | |||
| Chloride (mmol/L) | |||
| Osmolality (mOsm/kg) | |||
| Vasopressin (pg/mL) |
Table 2: Urine Parameters (24-hour collection)
| Parameter | Baseline | Control Group | Indapamide Group |
| Volume (mL) | |||
| Sodium (mmol/24h) | |||
| Potassium (mmol/24h) | |||
| Osmolality (mOsm/kg) | |||
| Aquaporin-2 (relative units) |
Table 3: Expected Outcomes from Published Data (for reference)
| Condition | Serum Sodium (mmol/L) | Serum Potassium (mmol/L) | Reference |
| Severe Indapamide-Induced Hyponatremia (Human) | 100 - 104 | 1.6 - 2.2 | |
| Mean Indapamide-Induced Hyponatremia (Human) | 110.9 ± 5.9 | - | |
| dDAVP-Induced Hyponatremia (Rat Model) | Decreased to ~115-125 | - |
Conclusion
The proposed experimental model provides a robust platform for investigating the pathophysiology of indapamide-induced hyponatremia. By combining a state of antidiuresis with indapamide administration, researchers can dissect the relative contributions of natriuresis and water retention to the development of this clinically significant adverse drug reaction. The detailed protocols and data presentation templates provided herein should facilitate the standardized and comprehensive evaluation of indapamide's effects on renal and systemic water and electrolyte balance. This model can also be adapted to screen for novel therapeutic agents with a reduced propensity to cause hyponatremia.
References
- 1. droracle.ai [droracle.ai]
- 2. Indapamide-induced severe hyponatremia and hypokalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazide-Induced Hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and Molecular Features of Thiazide-Induced Hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Indapamide Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the screening and characterization of Indapamide analogues. The primary focus is on assays that measure the inhibition of the Na+-Cl- cotransporter (NCC), the principal molecular target of Indapamide, as well as secondary pharmacological effects and general cytotoxicity. Detailed protocols and data presentation guidelines are included to facilitate robust and reproducible screening campaigns.
Introduction to Indapamide and its Analogues
Indapamide is a thiazide-like diuretic used in the treatment of hypertension and edema.[1] Its primary mechanism of action is the inhibition of the Na+-Cl- cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule of the nephron.[2] This inhibition leads to decreased sodium reabsorption, resulting in diuresis and a reduction in blood pressure.[2] Unlike thiazide diuretics, Indapamide also exhibits direct vascular effects, which may contribute to its antihypertensive properties.[1]
The development of Indapamide analogues aims to improve upon its pharmacological profile, potentially offering enhanced potency, selectivity, or a modified side-effect profile. High-throughput screening using relevant cell-based assays is a critical step in the discovery and development of novel Indapamide derivatives.
Key Cell-Based Assays for Screening Indapamide Analogues
A panel of cell-based assays is recommended to comprehensively evaluate the activity of Indapamide analogues. These assays can be categorized as follows:
-
Primary Screening Assays (NCC Inhibition): These assays directly measure the inhibitory activity of compounds on the Na+-Cl- cotransporter.
-
Thallium (Tl+) Flux Assay
-
Chloride-Sensitive Yellow Fluorescent Protein (YFP) Assay
-
Radioactive 22Na+ Uptake Assay
-
-
Secondary Screening Assays (Pharmacological Effects): These assays investigate other biological activities of the compounds that may be relevant to their overall pharmacological profile.
-
Intracellular Calcium Influx Assay
-
-
Cytotoxicity Assays: These assays are essential to assess the general toxicity of the compounds and to distinguish between specific pharmacological effects and non-specific cytotoxicity.
-
MTT Assay
-
XTT Assay
-
Recommended Cell Lines
-
HEK293 (Human Embryonic Kidney 293) cells: These cells are readily transfectable and are commonly used to create stable cell lines overexpressing the human Na+-Cl- cotransporter (hNCC). This provides a robust and reproducible system for primary screening.
-
mDCT15 (mouse Distal Convoluted Tubule) cells: This cell line endogenously expresses the Na+-Cl- cotransporter and its regulatory proteins, offering a more physiologically relevant model for studying NCC function and regulation.
Data Presentation: Comparative Inhibitory Activity of Indapamide Analogues
A crucial aspect of a screening campaign is the clear and concise presentation of quantitative data to allow for direct comparison of the tested compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table provides a template for summarizing the IC50 values of Indapamide and its analogues obtained from primary screening assays.
| Compound ID | Analogue Name/Structure | NCC Inhibition IC50 (µM) | Cell Viability IC50 (µM) | Selectivity Index (Cell Viability IC50 / NCC Inhibition IC50) |
| 1 | Indapamide | [Insert Value] | [Insert Value] | [Calculate Value] |
| 2 | Analogue A | [Insert Value] | [Insert Value] | [Calculate Value] |
| 3 | Analogue B | [Insert Value] | [Insert Value] | [Calculate Value] |
| 4 | Analogue C | [Insert Value] | [Insert Value] | [Calculate Value] |
| 5 | Analogue D | [Insert Value] | [Insert Value] | [Calculate Value] |
Note: The IC50 values in this table are placeholders and should be populated with experimental data.
Experimental Protocols
Primary Screening: NCC Inhibition Assays
This high-throughput fluorescence-based assay uses thallium as a surrogate for potassium to measure the activity of the Na+-Cl- cotransporter.
Workflow Diagram:
Caption: Workflow for the Thallium (Tl+) Flux Assay.
Protocol:
-
Cell Plating: Seed HEK293 cells stably expressing hNCC in black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Reagent Preparation:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Dye Loading Solution: Prepare a Tl+-sensitive fluorescent dye (e.g., FluxOR™) solution in Assay Buffer according to the manufacturer's instructions.
-
Compound Dilution: Prepare a 2x concentrated serial dilution of Indapamide analogues in Assay Buffer.
-
Stimulus Buffer: Prepare a Tl+ containing buffer according to the dye manufacturer's protocol.
-
-
Assay Procedure: a. Wash the cells twice with 100 µL/well of Assay Buffer. b. Add 50 µL/well of the Dye Loading Solution and incubate for 1 hour at room temperature in the dark. c. Add 50 µL/well of the 2x compound dilutions to the corresponding wells. Include wells with vehicle control (e.g., DMSO) and positive control (e.g., a known NCC inhibitor). d. Incubate for 20 minutes at room temperature. e. Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR, FlexStation). f. Add 25 µL/well of the Stimulus Buffer and immediately begin kinetic fluorescence reading for 2-5 minutes.
-
Data Analysis: a. Calculate the rate of Tl+ influx from the initial linear phase of the fluorescence increase. b. Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition). c. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This fluorescence-based assay utilizes a genetically encoded chloride-sensitive Yellow Fluorescent Protein (YFP) to measure NCC-mediated chloride influx.
Workflow Diagram:
References
Application Notes and Protocols: Indapamide Administration in Spontaneously Hypertensive Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Indapamide in spontaneously hypertensive rat (SHR) models, a common preclinical model for essential hypertension. This document outlines detailed experimental protocols, summarizes key quantitative data from various studies, and illustrates the proposed signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the effects of Indapamide on key physiological parameters in spontaneously hypertensive rats (SHR) as reported in the scientific literature.
Table 1: Effect of Indapamide on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose | Administration Route | Duration | SBP (mmHg) | Reference |
| Untreated SHR | - | - | - | 208 ± 5 | [1] |
| Indapamide | 1 mg/kg/day | Oral | 12 weeks | 185 ± 5 | [1] |
| Indapamide | 1 mg/kg/day | Oral | 6 weeks | 157 ± 4 | [2] |
| Untreated SHR | - | - | 6 weeks | 171 ± 3 | [2] |
| Wistar-Kyoto (WKY) - Normotensive Control | - | - | 6 weeks | 119 ± 3 | [2] |
| Indapamide | 3 mg/kg | Intraperitoneal | Short-term | Significantly reduced vasopressor response | |
| Indapamide | 10 mg/kg | Oral | Single dose | Lowered blood pressure by 40 mmHg | |
| Indapamide (in combination with Perindopril) | 1 mg/kg/day | Oral | 12 weeks | 123 ± 7 |
Table 2: Effect of Indapamide on Cerebral Arteriolar Parameters in SHR
| Treatment Group | Dose | Duration | Cerebral Arteriolar Mean Pressure (mmHg) | Cerebral Arteriolar Pulse Pressure (mmHg) | Cerebral Arteriolar Cross-Sectional Area (CSA) (μm²) | Reference |
| Untreated SHR | - | 3 months | 88 ± 6 | 20 ± 1 | 1439 ± 40 | |
| WKY (Normotensive Control) | - | 3 months | 59 ± 3 | 10 ± 1 | 1100 ± 48 | |
| Indapamide | 1 mg/kg/day | 3 months | 72 ± 3 | 20 ± 1 | 1091 ± 52 | |
| Indapamide | 10 mg/kg/day | 3 months | 62 ± 4 | 13 ± 1 | 1080 ± 91 |
Experimental Protocols
Long-Term Oral Administration of Indapamide in Young SHR for Myocardial Fibrosis Assessment
This protocol is based on a study investigating the effect of Indapamide on the development of myocardial fibrosis.
Objective: To evaluate the effect of chronic Indapamide administration on systolic blood pressure and myocardial fibrosis in young, developing spontaneously hypertensive rats.
Materials:
-
Six-week-old male spontaneously hypertensive rats (SHR).
-
Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
-
Indapamide.
-
Vehicle for Indapamide administration (e.g., distilled water, 0.5% carboxymethyl cellulose).
-
Gavage needles.
-
Tail-cuff plethysmography system for blood pressure measurement.
-
Equipment for tissue harvesting and histological analysis (for myocardial fibrosis).
-
Equipment for Western blot and immunohistochemistry (for protein expression analysis).
Procedure:
-
Animal Acclimatization: Acclimatize the six-week-old male SHR and WKY rats to the housing conditions for at least one week before the start of the experiment.
-
Group Allocation: Randomly divide the SHR into two groups: a control group receiving the vehicle and a treatment group receiving Indapamide. The WKY rats will serve as a normotensive control group.
-
Drug Preparation and Administration:
-
Prepare a suspension of Indapamide in the chosen vehicle at a concentration that allows for the administration of 1 mg/kg body weight in a reasonable volume (e.g., 1-2 ml/kg).
-
Administer Indapamide (1 mg/kg/day) or vehicle to the respective SHR groups via oral gavage once daily for six consecutive weeks.
-
-
Blood Pressure Measurement:
-
Measure systolic blood pressure weekly using the tail-cuff plethysmography method.
-
Ensure the rats are pre-warmed to an appropriate temperature to detect tail artery pulses.
-
Perform measurements at the same time of day to minimize diurnal variations.
-
-
Tissue Collection and Analysis (at the end of the 6-week treatment):
-
Anesthetize the rats and euthanize them.
-
Excise the heart and isolate the left ventricle.
-
Process the left ventricular tissue for:
-
Histological analysis: to determine the extent of myocardial fibrosis and the ratio of collagen type I to type III.
-
Biochemical analysis: to measure Nitric Oxide Synthase (NOS) activity and the protein expression of endothelial NOS (eNOS) and inducible NOS (iNOS) via Western blot and immunohistochemistry.
-
-
Evaluation of Indapamide's Effect on Endothelium-Dependent Contractions in Aortic Rings of SHR
This protocol is designed to assess the direct vascular effects of Indapamide in isolated aortic tissues from SHR.
Objective: To determine if Indapamide inhibits endothelium-dependent contractions in the aorta of spontaneously hypertensive rats.
Materials:
-
Spontaneously hypertensive rats (SHR).
-
Krebs solution.
-
Indapamide.
-
Acetylcholine.
-
Adenosine diphosphate-beta-S.
-
A nitric oxide synthase inhibitor (e.g., L-NAME).
-
U-46619 (a thromboxane-endoperoxide receptor agonist).
-
Conventional organ chambers for isometric force measurement.
-
Micrometer for measuring ring dimensions.
Procedure:
-
Tissue Preparation:
-
Euthanize the SHR and carefully excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of appropriate width.
-
For some rings, mechanically remove the endothelium by gently rubbing the intimal surface.
-
-
Experimental Setup:
-
Suspend the aortic rings in conventional organ chambers filled with Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate under a resting tension for a specified period.
-
-
Experimental Protocol:
-
In rings with intact endothelium, pre-incubate with a nitric oxide synthase inhibitor to induce endothelium-dependent contractions.
-
Induce contractions with acetylcholine or adenosine diphosphate-beta-S.
-
Once a stable contraction is achieved, add Indapamide to the organ bath to observe its inhibitory effect.
-
In rings without endothelium, induce contractions with U-46,619.
-
Add Indapamide (e.g., 10⁻⁴ M) to assess its direct effect on vascular smooth muscle contraction.
-
-
Data Analysis:
-
Record the isometric force changes and express the relaxation or inhibition of contraction as a percentage of the pre-induced tone.
-
Compare the responses in rings with and without endothelium to differentiate between endothelium-dependent and -independent effects of Indapamide.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Dual mechanism of action of Indapamide leading to blood pressure reduction.
Caption: Experimental workflow for long-term Indapamide administration in SHR.
Caption: Interaction of Indapamide with the Renin-Angiotensin-Aldosterone System.
References
Application Notes and Protocols for the Analytical Profiling of Indapamide Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indapamide is a thiazide-like diuretic widely used in the treatment of hypertension.[1] The quality, safety, and efficacy of pharmaceutical products are intrinsically linked to the purity of the active pharmaceutical ingredient (API). Impurity profiling is a critical aspect of drug development and manufacturing, ensuring that the levels of any impurities are within acceptable limits as defined by regulatory bodies. This document provides detailed analytical methods and protocols for the comprehensive impurity profiling of indapamide.
The European Pharmacopoeia lists two specific impurities for indapamide: 2-methyl-1-nitroso-2,3-dihydro-1H-indole (Impurity A) and 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide (Impurity B).[2] However, other impurities can arise from synthesis, degradation, or storage.[1][3] Therefore, robust analytical methods are essential for their detection and quantification. This application note details a validated High-Performance Liquid Chromatography (HPLC) method suitable for the simultaneous determination of indapamide and its related substances.
Analytical Methods for Indapamide Impurity Profiling
Several analytical techniques are employed for the impurity profiling of indapamide, with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) being the most common and versatile method.[1] HPLC coupled with a photodiode array (PDA) detector allows for the simultaneous detection and quantification of indapamide and its impurities. For structural elucidation and characterization of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
This application note will focus on a stability-indicating HPLC-UV method, which is capable of separating indapamide from its known impurities and degradation products.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on established methods for the analysis of indapamide and its impurities.
3.1.1 Chromatographic Conditions
| Parameter | Specification |
| Column | X-Terra, C18, 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | A mixture of aqueous Na2EDTA, acetonitrile, and methanol |
| (Alternative: Acetonitrile and phosphate buffer, pH adjusted to 3.0 with phosphoric acid) | |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 - 1.6 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
3.1.2 Reagent and Sample Preparation
-
Standard Stock Solutions: Accurately weigh and dissolve reference standards of indapamide and its known impurities (e.g., Impurity A, Impurity B, 4-chloro-3-sulfamoylbenzoic acid) in a suitable solvent such as ethanol or methanol to prepare individual stock solutions.
-
System Suitability Solution: Prepare a mixture of indapamide and key impurity stock solutions to verify the chromatographic system's performance.
-
Test Solution (from Tablets):
-
Accurately weigh and powder a sufficient number of tablets.
-
Transfer a portion of the powder equivalent to a specific amount of indapamide into a volumetric flask.
-
Add a suitable solvent (e.g., ethanol) and sonicate for approximately 10 minutes to ensure complete dissolution.
-
Dilute to volume with the solvent and mix well.
-
Filter the solution through a 0.45 µm or smaller pore size filter before injection.
-
Workflow for Indapamide Impurity Profiling
The general workflow for the analysis of indapamide impurities is depicted in the following diagram.
Caption: General workflow of indapamide impurity profiling.
Data Presentation
The following table summarizes quantitative data for known indapamide impurities from a study on sustained-release tablets.
| Impurity Name | Abbreviation | Content (%) Relative to Labeled Indapamide |
| 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoyl-benzamide | Impurity B (ImB) | 0.106 |
| Unspecified Impurity 3 | Im3 | 0.035 |
| Unspecified Impurity 4 | Im4 | 0.074 |
| Unspecified Impurity 5 | Im5 | 0.032 |
| Total Impurities | 0.247 |
Note: In this particular study, Impurity A (ImA) and 4-chloro-3-sulfamoylbenzoic acid (Im1) were not detectable.
Forced Degradation Studies
Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method and for understanding the degradation pathways of a drug substance. Indapamide has been shown to be susceptible to degradation under acidic, basic, and oxidative stress conditions.
A typical forced degradation study involves subjecting the indapamide sample to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: 3-30% H2O2 at room temperature.
-
Thermal Degradation: Heating the solid drug substance.
-
Photolytic Degradation: Exposing the drug substance to UV light.
The resulting degradation products should be analyzed using the developed HPLC method to ensure they are well-separated from the main peak of indapamide and other impurities.
Logical Relationship in Method Development
The development of a robust impurity profiling method follows a logical progression.
Caption: Logical flow of analytical method development.
Conclusion
The provided HPLC method and protocols offer a robust framework for the routine analysis and impurity profiling of indapamide in bulk drug and pharmaceutical formulations. Adherence to these methodologies will support the quality control and regulatory compliance of indapamide-containing products. For the characterization of novel or unknown impurities, hyphenated techniques such as LC-MS/MS are recommended.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Chemical stability and interactions in a new antihypertensive mixture containing indapamide and dihydralazine using FT-IR, HPLC and LC-MS methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06707D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Stability Testing of Indapamide Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indapamide is a thiazide-like diuretic used in the treatment of hypertension. Ensuring the long-term stability of Indapamide formulations is critical for maintaining its therapeutic efficacy, safety, and quality throughout its shelf life. Stability testing provides evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.
These application notes provide a comprehensive overview and detailed protocols for conducting long-term stability testing of Indapamide formulations in accordance with the International Council for Harmonisation (ICH) guidelines.[1] The protocols herein describe the setup of stability studies, analytical procedures for monitoring the drug product, and methods for evaluating the stability data.
Purpose
The primary objective of these protocols is to outline the procedures for:
-
Establishing a stable formulation of Indapamide.
-
Determining the shelf life and recommended storage conditions for the Indapamide drug product.
-
Identifying potential degradation products and understanding the degradation pathways.
-
Validating analytical methods for stability-indicating assays.
-
Generating reliable stability data to support regulatory submissions.
Experimental Workflow
The overall workflow for the long-term stability testing of Indapamide formulations is depicted in the following diagram.
Quantitative Data Summary
The following tables summarize representative data from long-term and accelerated stability studies of a hypothetical 2.5 mg Indapamide tablet formulation.
Table 1: Long-Term Stability Data for Indapamide 2.5 mg Tablets Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH
| Test Parameter | Acceptance Criteria | 0 Months | 3 Months | 6 Months | 9 Months | 12 Months | 18 Months | 24 Months | 36 Months |
| Appearance | White, round, biconvex tablets | Complies | Complies | Complies | Complies | Complies | Complies | Complies | Complies |
| Assay (%) | 90.0 - 110.0 | 100.2 | 100.1 | 99.8 | 99.5 | 99.2 | 98.9 | 98.5 | 97.8 |
| Dissolution (%) (in 30 min) | NLT 80% (Q+5%) | 95 | 94 | 93 | 93 | 92 | 91 | 90 | 88 |
| Degradation Product A (%) | NMT 0.2% | < LOQ | < LOQ | 0.05 | 0.06 | 0.07 | 0.08 | 0.09 | 0.11 |
| Degradation Product B (%) | NMT 0.2% | < LOQ | 0.05 | 0.06 | 0.07 | 0.08 | 0.09 | 0.10 | 0.12 |
| Total Impurities (%) | NMT 1.0% | < LOQ | 0.05 | 0.11 | 0.13 | 0.15 | 0.17 | 0.19 | 0.23 |
| Water Content (%) | NMT 5.0% | 2.1 | 2.2 | 2.2 | 2.3 | 2.4 | 2.5 | 2.5 | 2.6 |
NMT: Not More Than, NLT: Not Less Than, LOQ: Limit of Quantitation
Table 2: Accelerated Stability Data for Indapamide 2.5 mg Tablets Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH
| Test Parameter | Acceptance Criteria | 0 Months | 1 Month | 3 Months | 6 Months |
| Appearance | White, round, biconvex tablets | Complies | Complies | Complies | Complies |
| Assay (%) | 90.0 - 110.0 | 100.2 | 99.5 | 98.7 | 97.5 |
| Dissolution (%) (in 30 min) | NLT 80% (Q+5%) | 95 | 92 | 89 | 86 |
| Degradation Product A (%) | NMT 0.2% | < LOQ | 0.06 | 0.10 | 0.15 |
| Degradation Product B (%) | NMT 0.2% | < LOQ | 0.08 | 0.12 | 0.18 |
| Total Impurities (%) | NMT 1.0% | < LOQ | 0.14 | 0.22 | 0.33 |
| Water Content (%) | NMT 5.0% | 2.1 | 2.5 | 2.8 | 3.2 |
Experimental Protocols
Protocol for Long-Term and Accelerated Stability Studies
-
Batch Selection : Select at least three primary batches of the Indapamide tablet formulation. The batches should be manufactured using a process that simulates the final production process.[1]
-
Container Closure System : Package the tablets in the proposed container closure system for marketing.
-
Storage Conditions :
-
Testing Frequency :
-
Long-Term : 0, 3, 6, 9, 12, 18, 24, and 36 months.[2]
-
Accelerated : 0, 3, and 6 months.
-
-
Tests to be Performed : At each time point, perform the following tests: Appearance, Assay, Dissolution, Identification of Degradation Products, and Water Content.
Protocol for Stability-Indicating HPLC Method
This method is for the simultaneous determination of Indapamide and its degradation products.
-
Chromatographic Conditions :
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase : A mixture of Methanol and Phosphate Buffer (pH 5.8) in a 60:40 ratio.
-
Flow Rate : 1.0 mL/minute.
-
Detection Wavelength : 241 nm.
-
Injection Volume : 20 µL.
-
Column Temperature : Ambient.
-
-
Preparation of Standard Solution :
-
Accurately weigh and dissolve an appropriate amount of Indapamide reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
-
Preparation of Sample Solution :
-
Weigh and finely powder not fewer than 20 Indapamide tablets.
-
Transfer a portion of the powder equivalent to one tablet's labeled amount of Indapamide into a suitable volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Procedure :
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the percentage of Indapamide and any degradation products.
-
Protocol for Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the stability-indicating method.
-
Acid Hydrolysis : Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis : Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours. Indapamide is known to be unstable under alkaline conditions.
-
Oxidative Degradation : Treat the drug substance with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation : Expose the solid drug substance to dry heat at 105°C for 24 hours.
-
Photolytic Degradation : Expose the drug substance to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).
Indapamide Degradation Pathway
The degradation of Indapamide under various stress conditions can lead to the formation of several degradation products. A simplified degradation pathway is illustrated below.
Conclusion
The long-term stability of Indapamide formulations can be effectively evaluated by following the protocols outlined in these application notes. A well-designed stability study, utilizing a validated stability-indicating analytical method, is crucial for ensuring the quality, safety, and efficacy of the drug product throughout its shelf life and for meeting regulatory requirements. The provided data and protocols serve as a comprehensive guide for professionals involved in the development and quality control of Indapamide formulations.
References
Application Notes: The Role of Indapamide in Cardiovascular Remodeling Studies
Introduction
Indapamide is a thiazide-like diuretic widely used for the management of hypertension and edema associated with congestive heart failure.[1][2][3][4] Its mechanism of action is multifaceted, extending beyond simple diuresis.[5] Indapamide inhibits the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water, which reduces blood volume and vascular resistance. Uniquely, it also possesses direct vasodilatory properties, believed to involve the modulation of calcium ion channels in vascular smooth muscle cells, which contributes significantly to its antihypertensive effect.
Recent research has focused on Indapamide's protective effects against cardiovascular remodeling, a pathological process involving structural and functional changes in the heart and blood vessels in response to stimuli like hypertension. These changes include left ventricular hypertrophy (LVH), myocardial fibrosis, and vascular thickening, which are key factors in the progression of heart failure. Indapamide has demonstrated a capacity to prevent or reverse these maladaptive changes, suggesting its utility as a therapeutic agent for long-term cardiovascular protection.
These notes provide an overview of Indapamide's application in preclinical and clinical studies of cardiovascular remodeling, summarizing key quantitative findings and detailing relevant experimental protocols for researchers.
Data Presentation: Summary of Quantitative Findings
The following tables summarize the quantitative effects of Indapamide on various parameters of cardiovascular remodeling as reported in selected studies.
Table 1: Effects of Indapamide on Hemodynamic and Cardiac Parameters
| Parameter | Animal Model / Patient Population | Treatment Details | Results | Reference |
|---|---|---|---|---|
| Systolic Blood Pressure (SBP) | Spontaneously Hypertensive Rats (SHR) | Indapamide (1 mg/kg/day) for 6 weeks | Partial prevention of SBP increase (SHR+Indapamide: 157±4 mmHg vs. SHR: 171±3 mmHg). | |
| Systolic Blood Pressure (SBP) | Stroke-Prone SHR (SHR-SP) | Indapamide (3 mg/kg/day) for 44 days | Moderate decrease in SBP (-13% vs. untreated SHR-SP). | |
| Blood Pressure (BP) | L-NAME-induced Hypertensive Rats | Indapamide (1 mg/kg/day) for 7 weeks | Significant decrease in BP. | |
| Left Ventricular Mass Index (LVMI) | Hypertensive Patients with LVH | Perindopril + Indapamide for 6 months | Significant reduction in LVMI (93±16 to 85±17 g/m²). | |
| Left Ventricular Mass Index (LVMI) | Hypertensive Patients | Perindopril (4mg/d) + Indapamide (1.25mg/d) for 6 months | Substantial reduction of LVMI (-12%). |
| Myocyte Cross-Sectional Area | Stroke-Prone SHR (SHR-SP) | Indapamide (3 mg/kg/day) for 44 days | Most effective in preventing myocyte hypertrophy (-33%). | |
Table 2: Effects of Indapamide on Myocardial Fibrosis and Vascular Remodeling
| Parameter | Animal Model / Patient Population | Treatment Details | Results | Reference |
|---|---|---|---|---|
| Myocardial Fibrosis | Spontaneously Hypertensive Rats (SHR) | Indapamide (1 mg/kg/day) for 6 weeks | Significantly reduced the area of fibrosis to the level of normotensive controls. | |
| Total Fibrosis | L-NAME-induced Hypertensive Rats | Indapamide (1 mg/kg/day) for 7 weeks | Did not affect total fibrosis alone, but reduced collagen ratio. Combination with an antioxidant reduced total fibrosis. | |
| Small Coronary Artery Wall Thickness | Stroke-Prone SHR (SHR-SP) | Indapamide (3 mg/kg/day) for 44 days | Efficiently prevented wall thickness increase. | |
| Coronary Intramural Arteriole Medial Area | Spontaneously Hypertensive Rats (SHR) | Perindopril + Indapamide for 8 weeks | Significant reduction in medial area (1613±409 µm² vs. 8118±901 µm² in placebo). | |
| Carotid Intima-Media Thickness (IMT) | Hypertensive Patients | Perindopril (4mg/d) + Indapamide (1.25mg/d) for 6 months | Significant decrease in IMT (-12.1%). |
| Endothelium-Dependent Vasodilation | Hypertensive Patients | Indapamide retard (1.5 mg/day) for 6 months | Significant increase in endothelium-dependent vasodilation (+25.4%) in patients with baseline vascular remodeling. | |
Visualizations: Workflows and Mechanisms
Caption: Preclinical workflow for studying Indapamide's effect on cardiovascular remodeling.
Caption: Proposed mechanisms for Indapamide's anti-remodeling effects on the heart.
Experimental Protocols
The following protocols are generalized methodologies based on techniques cited in studies investigating Indapamide's effects. Researchers should adapt them based on specific experimental needs and institutional guidelines.
Protocol 1: Induction of Hypertension and Cardiac Remodeling in Rats
This protocol describes two common models used in studies cited: the Spontaneously Hypertensive Rat (SHR) and the L-NAME-induced hypertension model.
A. Spontaneously Hypertensive Rat (SHR) Model
-
Objective: To study the effect of Indapamide on genetically predisposed hypertension and associated cardiac remodeling.
-
Materials:
-
6-week-old male Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
-
Indapamide
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Tail-cuff plethysmography system for blood pressure measurement.
-
-
Procedure:
-
Acclimatize animals for at least one week.
-
Record baseline systolic blood pressure (SBP) and body weight for all animals.
-
Randomly assign SHR into two groups: Vehicle control and Indapamide treatment. WKY rats will serve as the normotensive control group.
-
Prepare Indapamide solution in the vehicle at a concentration to deliver a dose of 1-3 mg/kg/day.
-
Administer Indapamide or vehicle daily via oral gavage for the study duration (e.g., 6-8 weeks).
-
Measure SBP weekly using the tail-cuff method.
-
At the end of the treatment period, euthanize the animals, and harvest hearts and aortas for further analysis (histology, molecular biology).
-
B. L-NAME-Induced Hypertension Model
-
Objective: To study the effect of Indapamide on hypertension and remodeling induced by nitric oxide synthase inhibition.
-
Materials:
-
Adult male Wistar rats.
-
N(G)-nitro-L-arginine methyl ester (L-NAME).
-
Indapamide
-
Drinking water bottles.
-
-
Procedure:
-
Acclimatize animals and record baseline parameters as described above.
-
Divide rats into groups: Control (plain drinking water), L-NAME, and L-NAME + Indapamide.
-
Induce hypertension by administering L-NAME in the drinking water at a concentration of 40 mg/kg/day for 7 weeks.
-
For the treatment group, co-administer Indapamide at a dose of 1 mg/kg/day via oral gavage.
-
Monitor SBP weekly.
-
At the end of the 7-week period, perform terminal procedures and harvest tissues for analysis.
-
Protocol 2: Histological Assessment of Myocardial Fibrosis (Picrosirius Red Staining)
-
Objective: To quantify the extent of collagen deposition (fibrosis) in the left ventricular myocardium.
-
Materials:
-
Formalin-fixed, paraffin-embedded heart tissue sections (4-5 µm thick).
-
Picrosirius Red solution (0.1% Sirius Red in saturated picric acid).
-
Weigert's hematoxylin.
-
Acidified water (e.g., 0.5% acetic acid).
-
Ethanol series (70%, 95%, 100%).
-
Xylene or xylene substitute.
-
Mounting medium.
-
Light microscope with polarizing filters.
-
Image analysis software (e.g., ImageJ).
-
-
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x5 min), followed by 100% ethanol (2x2 min), 95% ethanol (2 min), 70% ethanol (2 min), and finally distilled water.
-
Nuclear Staining: Stain with Weigert's hematoxylin for 8 minutes to visualize nuclei.
-
Washing: Wash in running tap water for 10 minutes.
-
Collagen Staining: Immerse slides in Picrosirius Red solution for 60 minutes. This stains collagen fibers red.
-
Rinsing: Briefly wash in two changes of acidified water.
-
Dehydration and Clearing: Dehydrate the sections through an ethanol series (95%, 100%) and clear with xylene.
-
Mounting: Coverslip the slides using a permanent mounting medium.
-
Imaging and Analysis:
-
Visualize sections under a light microscope. Under polarized light, collagen fibers appear bright orange-red or green-yellow, allowing for enhanced specificity.
-
Capture multiple non-overlapping images of the left ventricular wall at a consistent magnification (e.g., 200x).
-
Using image analysis software, quantify the fibrotic area (red-stained area) as a percentage of the total tissue area in each field of view.
-
-
Protocol 3: Western Blot Analysis for Fibrosis Markers (e.g., TGF-β1)
-
Objective: To quantify the protein expression levels of key pro-fibrotic markers in myocardial tissue lysates.
-
Materials:
-
Frozen left ventricular tissue.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-TGF-β1, anti-Collagen I, anti-GAPDH as a loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Protein Extraction: Homogenize frozen heart tissue in ice-cold RIPA buffer. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-TGF-β1, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the intensity of the target protein band to the loading control (e.g., GAPDH) to correct for variations in loading.
-
References
- 1. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 2. Indapamide: MedlinePlus Drug Information [medlineplus.gov]
- 3. drugs.com [drugs.com]
- 4. Indapamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"addressing Indapamide solubility issues in aqueous solutions"
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with Indapamide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Indapamide?
A1: Indapamide is classified as a poorly water-soluble drug.[1][2] Its aqueous solubility is very low and is often described as "slightly soluble" or "practically insoluble" in water and dilute hydrochloric acid.[3][4][5] Quantitative values reported include >54.9 µg/mL at pH 7.4 and approximately 0.0342 g/L.
Q2: What are the key physicochemical properties of Indapamide that influence its solubility?
A2: Indapamide is a weak acid with a pKa of approximately 8.8. Its molecule contains both a polar sulfamoyl chlorobenzamide group and a lipid-soluble methylindoline group, contributing to its high lipid solubility (LogP ≈ 2.2) and poor aqueous solubility. As a weak acid, its solubility in aqueous solutions is pH-dependent; it is more soluble in solutions of strong bases.
Q3: In which common laboratory solvents is Indapamide soluble?
A3: Indapamide exhibits good solubility in several organic solvents. It is reported to be freely soluble or soluble in methanol, ethanol, acetone, ethyl acetate, and acetic acid. It is only slightly or very slightly soluble in chloroform and ether.
Q4: Does the solid-state form of Indapamide affect its solubility?
A4: Yes, the solid-state form is critical. Amorphous Indapamide has been shown to have a significant solubility advantage over its crystalline form. Researchers working with the crystalline form will encounter lower aqueous solubility.
Troubleshooting Guide
Q5: My Indapamide is not dissolving in my aqueous buffer. What are the initial steps I should take?
A5: First, confirm the purity of your Indapamide sample. Then, verify the pH of your buffer. Since Indapamide is a weak acid (pKa ≈ 8.8), its solubility increases significantly at a pH above its pKa. Consider using a buffer with a higher pH if your experimental conditions permit. Gentle heating and stirring can also facilitate dissolution, but be cautious of potential degradation at elevated temperatures.
Q6: I'm observing precipitation after initially dissolving Indapamide. Why is this happening and how can I prevent it?
A6: This often occurs when a stock solution of Indapamide in an organic solvent is diluted into an aqueous buffer, causing the drug to crash out of solution. This is a common issue for poorly soluble compounds. To prevent this, try one of the following:
-
Reduce the final concentration: You may be exceeding the solubility limit in the final aqueous medium.
-
Modify the solvent system: Introduce a co-solvent (e.g., ethanol, DMSO) into your final aqueous buffer to increase the solvent capacity.
-
Change the addition method: Add the aqueous buffer to the organic stock solution slowly while vortexing, rather than the other way around.
Q7: Can I use pH adjustment to maintain Indapamide solubility?
A7: Yes, pH adjustment is a primary strategy. As a weak acid, Indapamide's solubility is significantly higher in alkaline conditions. For example, preparing solutions in buffers with a pH of 9 or higher will increase solubility. However, always consider the pH stability of Indapamide and the constraints of your specific assay or experiment. The dissolution rate of Indapamide is highly dependent on the pH of the dissolution media.
Q8: What are some common techniques to enhance the aqueous solubility of Indapamide for experimental use?
A8: Several techniques can be employed to improve the solubility of poorly soluble drugs like Indapamide:
-
Co-solvency: The use of a water-miscible solvent (a co-solvent) in which the drug is more soluble can increase the overall solubility.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.
-
Amorphization: Converting the crystalline drug to an amorphous solid-state can improve its apparent solubility and dissolution rate.
-
Micronization/Nanonization: Reducing the particle size increases the surface area, which can improve the dissolution rate.
Data Presentation: Physicochemical & Solubility Data
Table 1: Physicochemical Properties of Indapamide
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₆ClN₃O₃S | |
| Molecular Weight | ~365.8 g/mol | |
| pKa | 8.8 - 9.2 | |
| LogP | 2.2 | |
| Melting Point | 160-164 °C | |
| Appearance | White to off-white crystalline powder |
Table 2: Solubility Profile of Indapamide
| Solvent | Solubility Description | Reference(s) |
| Water | Practically Insoluble / Slightly Soluble | |
| Dilute HCl | Almost Insoluble | |
| Aqueous Buffers (pH > 9) | Soluble (in strong bases) | |
| Ethanol | Freely Soluble / Soluble | |
| Methanol | Freely Soluble / Soluble | |
| Acetone | Soluble | |
| Ethyl Acetate | Soluble | |
| Chloroform | Slightly / Very Slightly Soluble | |
| Ether | Slightly / Very Slightly Soluble |
Visualizations: Workflows and Relationships
Caption: A step-by-step workflow for troubleshooting common Indapamide solubility issues.
References
- 1. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 2. Simultaneous Evaluation of Dissolution and Permeation of Oral Drug Solid Formulations for Predicting Absorption Rate-Limiting Factors and In Vitro-In Vivo Correlations: Case Study Using a Poorly Soluble Weakly Basic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Indapamide | 26807-65-8 [chemicalbook.com]
- 5. pdf.hres.ca [pdf.hres.ca]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering adverse effects related to Indapamide in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for Indapamide that can lead to adverse effects?
A1: Indapamide has a dual mechanism of action that can contribute to adverse effects. Firstly, it acts as a thiazide-like diuretic by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1][2] This can cause electrolyte imbalances. Secondly, it has a direct vasodilatory effect on vascular smooth muscle, which is believed to involve the modulation of calcium ion channels, leading to decreased intracellular calcium levels and vasorelaxation.[1][3][4]
Q2: What are the most common adverse effects observed with Indapamide in preclinical models?
A2: The most anticipated adverse effects are extensions of its pharmacological actions and include electrolyte disturbances such as hypokalemia (low potassium) and hyponatremia (low sodium). At higher doses, dehydration and hypotension may be observed. While generally considered to have a neutral effect on glucose metabolism, monitoring for any alterations is still recommended.
Q3: What are the typical signs of toxicity to watch for in animals treated with high doses of Indapamide?
A3: In cases of overdose, observable signs may include lethargy, weakness, gastrointestinal disturbances (nausea and vomiting), and signs of dehydration such as decreased urine output (despite its diuretic effect at therapeutic doses) and poor skin turgor. Severe electrolyte imbalances can lead to muscle tremors and cardiac arrhythmias.
Troubleshooting Guides
Unexpected Mortality in Study Animals
Problem: You are observing unexpected mortality in animals treated with Indapamide.
Possible Causes & Troubleshooting Steps:
-
Severe Electrolyte Imbalance: Diuretic-induced hypokalemia can lead to fatal cardiac arrhythmias.
-
Action: Immediately collect blood samples from moribund animals or recently deceased animals (if possible) for electrolyte analysis. Review your protocol's electrolyte monitoring schedule; it may need to be more frequent, especially during the initial phase of treatment.
-
-
Dehydration and Hypotension: Excessive fluid loss can lead to hypovolemic shock.
-
Action: Ensure animals have free access to water. Monitor for signs of dehydration (e.g., sunken eyes, lethargy, rough coat). Consider providing supplemental hydration (e.g., subcutaneous fluids) if necessary and review the dosage.
-
-
Off-target Toxicity: While preclinical studies suggest a good safety margin for Indapamide, high doses can lead to unforeseen toxicity.
-
Action: Perform a thorough necropsy on deceased animals. Collect major organs (kidneys, liver, heart) for histopathological examination to identify any signs of organ damage.
-
Electrolyte Imbalances
Problem: Your study animals are exhibiting significant hyponatremia or hypokalemia.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for electrolyte imbalances.
Quantitative Data (Illustrative Examples for Rats):
Table 1: Expected Dose-Dependent Effects of Indapamide on Serum Electrolytes in Rats
| Dose (mg/kg/day, p.o.) | Expected Change in Serum Na+ (mmol/L) | Expected Change in Serum K+ (mmol/L) |
| 1 | Minimal to no significant change | Minimal to slight decrease |
| 3 | Slight to moderate decrease | Moderate decrease |
| 10 | Moderate to significant decrease | Significant decrease |
Note: These are illustrative values. Actual changes may vary based on the rat strain, diet, and experimental conditions. It is crucial to establish baseline values for your specific animal model.
Altered Glucose Metabolism
Problem: You are observing unexpected changes in blood glucose levels or in the results of an Oral Glucose Tolerance Test (OGTT).
Troubleshooting Steps:
-
Confirmation: Repeat the blood glucose measurement and OGTT to confirm the initial findings. Ensure that the animals were properly fasted.
-
Review Concomitant Medications: If other drugs are being co-administered, check for any known interactions that might affect glucose metabolism.
-
Assess Pancreatic Function: In case of persistent hyperglycemia, consider measuring serum insulin levels to assess beta-cell function.
-
Histopathology: If the issue persists and is severe, consider histopathological examination of the pancreas in a subset of animals.
Quantitative Data (Illustrative OGTT Results in Rats):
Table 2: Representative Blood Glucose Levels During an OGTT in Rats Treated with Indapamide
| Time Point (minutes) | Control (Vehicle) | Indapamide (10 mg/kg, p.o.) |
| 0 (Fasting) | 85 ± 5 mg/dL | 88 ± 6 mg/dL |
| 30 | 150 ± 10 mg/dL | 145 ± 12 mg/dL |
| 60 | 130 ± 8 mg/dL | 125 ± 10 mg/dL |
| 120 | 90 ± 7 mg/dL | 92 ± 8 mg/dL |
Note: Indapamide is generally reported to have a neutral effect on glucose tolerance. Significant deviations from this pattern in your preclinical model may warrant further investigation into your specific experimental conditions.
Signaling Pathways and Experimental Workflows
Indapamide's Dual Mechanism of Action
Caption: Dual mechanism of action of Indapamide.
Experimental Workflow for Assessing Diuretic Activity
Caption: Workflow for in vivo diuretic activity assessment.
Experimental Protocols
Protocol 1: Assessment of Serum Electrolytes in Rats
-
Animal Preparation: House male Wistar or Sprague-Dawley rats (200-250g) in standard conditions with ad libitum access to food and water.
-
Dosing: Administer Indapamide or vehicle orally by gavage once daily for the desired study duration.
-
Blood Collection: At predetermined time points, collect blood (approximately 0.5-1.0 mL) from the tail vein or via cardiac puncture under anesthesia for terminal studies.
-
Sample Processing: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Biochemical Analysis: Analyze the serum for sodium, potassium, and chloride concentrations using an automated electrolyte analyzer or ion-selective electrodes according to the manufacturer's instructions.
-
Data Analysis: Compare the mean electrolyte concentrations between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Rats
-
Animal Preparation: Fast the rats overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Take a baseline blood sample from the tail vein and measure the blood glucose level using a glucometer.
-
Dosing: Administer Indapamide or vehicle orally by gavage.
-
Glucose Challenge: After a specific time post-dosing (e.g., 60 minutes), administer a glucose solution (2 g/kg body weight) orally by gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge and measure the blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for glucose and compare between the treatment and control groups.
Protocol 3: Histopathological Examination of the Kidney
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the kidneys.
-
Fixation: Fix the kidneys in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear in xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut 4-5 µm thick sections using a microtome and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope. Look for any pathological changes such as tubular necrosis, interstitial nephritis, or glomerular damage. Compare the findings between the Indapamide-treated and control groups.
References
- 1. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Growth inhibitory activity of indapamide on vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of indapamide on Ca2+ entry into vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Synthesis of Indapamide for Improved Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Indapamide. The focus is on refining the process to achieve higher yields and purity.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of Indapamide.
Q1: My Indapamide yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in Indapamide synthesis can stem from several factors. The traditional synthesis route involving the formation of 4-chloro-3-sulfamoyl benzoyl chloride using thionyl chloride is often associated with lower yields and the formation of impurities. The instability of the acyl chloride intermediate can lead to decomposition and reduced product formation.[1][2]
Troubleshooting Steps:
-
Consider a one-pot synthesis: Newer methods avoid the isolation of the unstable acyl chloride intermediate by using a dehydrating condensation agent. This approach has been shown to significantly increase the yield.[2][3]
-
Optimize the condensing agent: The choice and amount of the condensing agent are critical. N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are effective options.[3] The molar ratio of the condensing agent to the starting materials should be carefully optimized.
-
Control reaction temperature: The condensation reaction is typically carried out at low temperatures (0-20 °C) to minimize side reactions. Maintaining the recommended temperature range is crucial for maximizing yield.
-
Purification method: The final yield is also dependent on the purification process. Recrystallization from a suitable solvent system, such as isopropanol-water or ethanol-water, is essential for obtaining a high-purity product with a good recovery rate.
Q2: I am observing significant impurity formation in my reaction. How can I minimize side products?
A2: Impurity formation is a common challenge, particularly with the traditional thionyl chloride method, which can lead to the generation of various byproducts.
Troubleshooting Steps:
-
Switch to a milder condensing agent: Using DCC or DIC instead of thionyl chloride can lead to a cleaner reaction with fewer impurities.
-
Control reaction conditions: Strictly adhering to the optimal reaction temperature and time can prevent the formation of degradation products.
-
Optimize the work-up procedure: A proper aqueous work-up can help remove water-soluble impurities.
-
Effective recrystallization: A well-chosen recrystallization solvent system is key to removing impurities. The use of adsorbents like diatomaceous earth during recrystallization can also help in removing certain impurities.
Q3: The traditional synthesis method using thionyl chloride poses safety concerns in my lab. Are there safer alternatives?
A3: Yes, the use of thionyl chloride is a significant safety hazard due to its toxicity and corrosive nature. Modern synthesis routes have been developed to avoid its use.
Safer Alternative:
The use of a dehydrating condensation agent like DCC or DIC in an aprotic solvent is a much safer alternative. This method avoids the handling of highly reactive and hazardous thionyl chloride and the formation of corrosive byproducts like HCl and SO2.
Experimental Protocols
Below are detailed methodologies for key experiments to improve the yield of Indapamide.
Protocol 1: High-Yield Synthesis of Indapamide using a Condensing Agent
This protocol describes a one-pot synthesis that avoids the use of thionyl chloride.
-
Reaction Setup: In a reaction flask, dissolve N-amino-2-methylindoline hydrochloride in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Base Addition: Under stirring, add triethylamine to the solution.
-
Reactant Addition: Add 4-chloro-3-sulfonamidobenzoic acid and the dehydrating condensation agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC).
-
Reaction: Maintain the reaction temperature between 0-20°C for 2-20 hours.
-
Work-up: After the reaction is complete, filter the mixture to remove the urea byproduct. Evaporate the solvent from the filtrate.
-
Purification: Recrystallize the crude product from an isopropanol-water mixture to obtain pure Indapamide.
Protocol 2: Purification of Crude Indapamide by Recrystallization
This protocol details a method for purifying crude Indapamide to improve final yield and purity.
-
Dissolution: Mix the crude Indapamide with an organic solvent (e.g., ethanol), water, and an adsorbent (e.g., diatomaceous earth).
-
Heating: Heat the mixture to 50-70°C for 20-40 minutes with stirring.
-
Filtration: Filter the hot mixture to remove the adsorbent.
-
Crystallization: Cool the filtrate to -1 to 2°C and allow crystallization to occur over 1-6 hours.
-
Isolation: Filter the crystals and dry them to obtain the purified Indapamide. This method can achieve a purity of over 99.90% with a yield of over 90%.
Data Presentation
Table 1: Comparison of Different Indapamide Synthesis Methods and Yields
| Synthesis Method | Key Reagents | Reported Yield | Reference |
| Traditional Method | 4-chloro-3-sulfamoylbenzoic acid, thionyl chloride, N-amino-2-methylindoline | ~77.4% | |
| Improved Method 1 | 4-chloro-3-sulfonamidobenzoic acid, N,N'-Dicyclohexylcarbodiimide (DCC), N-amino-2-methylindoline hydrochloride | 83.4% | |
| Improved Method 2 | 4-chloro-3-sulfamoylbenzoic acid, N-amino-2-methylindoline mesylate, Chloro-1,3-dimethyl-2-imidazolinium chloride | 88.5% | |
| Improved Method 3 | 4-chloro-3-sulfonamidobenzoic acid, N,N'-Diisopropylcarbodiimide (DIC), N-amino-2-methylindoline hydrochloride | 92.6% |
Visualizations
References
Technical Support Center: Mitigating Off-Target Effects of Indapamide in Cellular Assays
Welcome to the technical support center for researchers utilizing Indapamide in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the potential off-target effects of Indapamide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of Indapamide in a cellular context?
A1: Indapamide's primary on-target effect is the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, leading to diuresis.[1] However, in various non-renal cell types used in research, several off-target effects have been observed, particularly at higher concentrations. These include:
-
Inhibition of intracellular calcium influx: Indapamide can block voltage-gated Ca2+ channels in vascular smooth muscle cells, which is thought to contribute to its vasodilatory properties.[2][3]
-
Inhibition of cell proliferation: It has been shown to inhibit the proliferation of vascular smooth muscle cells.[4]
-
Modulation of signaling pathways: The anti-proliferative effect is linked to the downregulation of the p44/p42 MAPK (Erk1/2) signaling pathway and reduced c-fos expression.[4]
Q2: At what concentrations should I be concerned about off-target effects in my cellular assays?
A2: Off-target effects of Indapamide are generally observed at concentrations higher than those required for its diuretic action. Significant inhibition of voltage-gated Ca2+ channels and effects on cell proliferation are typically seen in the micromolar (µM) range (e.g., 10 µM to 100 µM). It is crucial to perform dose-response experiments to determine the therapeutic window for your specific cell type and assay.
Q3: How can I distinguish between the intended diuretic-related mechanism and direct cellular off-target effects in my in vitro experiments?
A3: Since the primary diuretic mechanism involves the Na+/Cl- cotransporter, which is predominantly expressed in renal distal convoluted tubule cells, using non-renal cell lines (e.g., vascular smooth muscle cells, fibroblasts, or specific cancer cell lines) will primarily highlight the off-target effects. For renal cell line studies, you can use cell lines with varying expression levels of the Na+/Cl- cotransporter as a control or employ siRNA to knock down the cotransporter and observe if the effects of Indapamide persist.
Q4: My cell viability assay (e.g., MTT) results are inconsistent when using Indapamide. What could be the cause?
A4: Inconsistencies in viability assays can arise from several factors. Indapamide's effect on cellular metabolism, independent of cytotoxicity, could interfere with tetrazolium-based assays like MTT. Additionally, if your cells are sensitive to alterations in intracellular calcium, the off-target calcium channel blocking activity of Indapamide could be influencing cell health and proliferation. It is recommended to use an orthogonal method to confirm viability, such as a membrane integrity assay (e.g., LDH release) or direct cell counting.
Troubleshooting Guides
Troubleshooting Unexpected Changes in Intracellular Calcium
| Observed Issue | Potential Cause | Suggested Solution |
| Unexpected decrease in intracellular calcium upon stimulation after Indapamide treatment. | Indapamide is likely exhibiting its off-target effect of blocking voltage-gated calcium channels in your cell type. | - Perform a dose-response experiment to determine the lowest effective concentration of Indapamide for your intended on-target effect. - Use a positive control for calcium channel blockade (e.g., Verapamil) to compare the effect. - If studying a GPCR, consider using a cell line with low expression of voltage-gated calcium channels. |
| High background fluorescence or inconsistent readings in Fura-2 AM assays. | - Incomplete de-esterification of Fura-2 AM. - Dye leakage or compartmentalization. - Phototoxicity or photobleaching. | - Allow sufficient time for Fura-2 AM de-esterification (at least 20 minutes at room temperature). - Use an anion transport inhibitor like probenecid to improve dye retention. - Minimize exposure to excitation light and use the lowest possible light intensity. |
Troubleshooting Cell Proliferation Assay Results
| Observed Issue | Potential Cause | Suggested Solution |
| Indapamide inhibits proliferation in my cell line, which is not the intended outcome. | This is a known off-target effect, likely mediated through the inhibition of the MAPK signaling pathway. | - Confirm the effect with an alternative proliferation assay (e.g., direct cell counting in addition to BrdU). - Investigate the phosphorylation status of Erk1/2 (p44/42 MAPK) to confirm pathway involvement. - Use a specific MEK inhibitor (e.g., U0126) as a positive control for proliferation inhibition via the MAPK pathway. |
| High variability in BrdU incorporation assays. | - Inconsistent cell seeding density. - Insufficient DNA denaturation. - Variable incubation times. | - Ensure a consistent number of cells are seeded in each well. - Optimize the HCl concentration and incubation time for effective DNA denaturation to allow antibody access to incorporated BrdU. - Use a precise timer for all incubation steps. |
Quantitative Data Summary
The following table summarizes the concentration-dependent off-target effects of Indapamide observed in cellular assays.
| Off-Target Effect | Cell Type | Effective Concentration / IC50 | Assay | Reference |
| Inhibition of Voltage-Gated Ca2+ Currents | Vascular Smooth Muscle Cells | Significant reduction at 100 µM | Patch-Clamp | |
| Inhibition of Cell Proliferation | A10 Vascular Smooth Muscle Cells | Significant reduction at 1 µM and 500 µM | XTT Assay | |
| Inhibition of DNA Synthesis | A10 Vascular Smooth Muscle Cells | Concentration-dependent inhibition from 1 µM to 500 µM | BrdU Incorporation | |
| Decreased Cytosolic Free Calcium | A10 Vascular Smooth Muscle Cells | Significant decrease at 10 µM and 50 µM | Calcium Imaging | |
| Inhibition of p44/p42 MAPK Phosphorylation | A10 Vascular Smooth Muscle Cells | Significant inhibition at 50 µM | Western Blot | |
| Decrease in c-fos Expression | A10 Vascular Smooth Muscle Cells | 95-99% decrease at 500 µM | Northern Blot | |
| Inhibition of Agonist-Induced Contractions | Rabbit Mesenteric Artery | IC50: 5.5 x 10⁻⁸ M | Isometric Contraction |
Experimental Protocols
Measurement of Intracellular Calcium using Fura-2 AM
This protocol is adapted for assessing the effect of Indapamide on intracellular calcium mobilization in a cell line like A10 vascular smooth muscle cells.
Materials:
-
A10 cells (or other cell line of interest)
-
DMEM with 10% FBS
-
Fura-2 AM (cell permeant)
-
DMSO
-
Pluronic F-127
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS)
-
Probenecid (optional)
-
Indapamide
-
Calcium ionophore (e.g., Ionomycin) as a positive control
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with excitation at 340 nm and 380 nm, and emission at 505 nm
Procedure:
-
Cell Seeding: Seed A10 cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 16-24 hours.
-
Prepare Fura-2 AM Loading Solution:
-
Prepare a 1 mg/ml Fura-2 AM stock solution in anhydrous DMSO.
-
For the loading solution, dilute the Fura-2 AM stock in HBSS to a final concentration of 1-5 µM.
-
Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.
-
(Optional) Add probenecid (2.5 mM) to prevent dye leakage.
-
-
Dye Loading:
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with HBSS (containing 2.5 mM probenecid if used).
-
Add 200 µL of HBSS to each well and incubate for at least 20 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Indapamide Treatment and Measurement:
-
Prepare serial dilutions of Indapamide in HBSS.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add the Indapamide solutions to the wells.
-
If assessing inhibition of a response, add your agonist of interest after a short pre-incubation with Indapamide.
-
Measure the fluorescence emission at 505 nm with excitation alternating between 340 nm and 380 nm.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). This ratio is proportional to the intracellular calcium concentration.
BrdU Cell Proliferation Assay
This protocol outlines the use of a BrdU assay to quantify the anti-proliferative off-target effects of Indapamide.
Materials:
-
A10 cells
-
DMEM with 10% FBS
-
BrdU Labeling Solution (10X)
-
Fixing/Denaturing Solution
-
Anti-BrdU detection antibody
-
HRP-conjugated secondary antibody
-
Wash Buffer
-
TMB substrate
-
Stop Solution
-
96-well tissue culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5,000-10,000 A10 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Indapamide (e.g., 0.1 µM to 500 µM) for 24-48 hours. Include appropriate vehicle controls.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well at a 1X final concentration.
-
Incubate for 2-4 hours at 37°C.
-
-
Fixation and Denaturation:
-
Carefully remove the medium.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.
-
-
Immunodetection:
-
Remove the fixing solution and wash the wells twice with wash buffer.
-
Add 100 µL of the anti-BrdU detection antibody solution and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody solution and incubate for 1 hour at room temperature.
-
-
Color Development and Measurement:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate and monitor color development for 5-30 minutes.
-
Add 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm within 15 minutes.
-
-
Data Analysis: The absorbance is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.
Western Blot for Phospho-p44/p42 MAPK (Erk1/2)
This protocol is for detecting changes in Erk1/2 phosphorylation, a key event in the off-target anti-proliferative pathway of Indapamide.
Materials:
-
A10 cells
-
DMEM with 10% FBS
-
Indapamide
-
Serum (e.g., FBS) or a growth factor (e.g., PDGF) to stimulate the MAPK pathway
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p44/p42 MAPK (Thr202/Tyr204) and anti-total-p44/p42 MAPK
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate A10 cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal MAPK activity.
-
Pre-treat the cells with desired concentrations of Indapamide for 1-2 hours.
-
Stimulate the cells with serum or a growth factor for 5-15 minutes to activate the MAPK pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the anti-phospho-p44/p42 MAPK primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-p44/42 MAPK antibody to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-Erk to total-Erk.
Visualizations
Caption: Off-target signaling pathway of Indapamide in vascular smooth muscle cells.
Caption: Experimental workflow for intracellular calcium measurement.
Caption: Workflow for BrdU cell proliferation assay.
References
Technical Support Center: Improving the Bioavailability of Novel Indapamide Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and analysis of Indapamide.
Section 1: Frequently Asked Questions (FAQs) on Formulation Strategies
Q1: Why is enhancing the bioavailability of Indapamide a primary goal in formulation development?
Indapamide is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by high membrane permeability but low aqueous solubility.[1] This poor solubility is the rate-limiting step for its absorption, leading to potential variability in its therapeutic effect.[1][2] Therefore, the primary goal of developing novel formulations is to enhance its dissolution rate and solubility in gastrointestinal fluids, thereby improving its overall bioavailability and ensuring more consistent therapeutic outcomes.
Q2: What are the leading strategies for improving the oral bioavailability of Indapamide?
The main strategies focus on overcoming its low solubility and include:
-
Solid Dispersions (SD): This involves dispersing Indapamide in a hydrophilic carrier matrix to reduce drug crystallinity and enhance wettability.[3][4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are lipid-based formulations that, upon gentle agitation in an aqueous medium like gastrointestinal fluid, spontaneously form fine oil-in-water emulsions, keeping the drug in a solubilized state.
-
Nanoparticle-Based Systems: Reducing the particle size of Indapamide to the nanometer range significantly increases the surface area available for dissolution, leading to a faster dissolution rate and improved absorption.
-
Inclusion Complexation: This technique uses complexing agents, most commonly cyclodextrins, to encapsulate the poorly soluble Indapamide molecule within a hydrophilic host molecule, thereby increasing its apparent water solubility.
Q3: How do Self-Emulsifying Drug Delivery Systems (SEDDS) enhance Indapamide bioavailability?
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that contain the dissolved drug. When administered orally, they encounter gastrointestinal fluids and form nano- or micro-emulsions. This process offers several advantages:
-
It presents the drug in a solubilized form, circumventing the dissolution step.
-
The small droplet size provides a large interfacial area for drug absorption.
-
Certain lipid components can facilitate absorption through the intestinal lymphatic pathway, which can help bypass hepatic first-pass metabolism.
Q4: What is the mechanism behind bioavailability enhancement by Solid Dispersions?
Solid dispersion technology enhances drug solubility by dispersing the drug in a hydrophilic matrix. The key mechanisms include:
-
Particle Size Reduction: The drug is dispersed at a molecular level within the carrier, representing a significant reduction in particle size and a massive increase in surface area.
-
Amorphous State: The formulation process often converts the crystalline drug into a higher-energy amorphous state, which is more soluble and requires less energy to dissolve.
-
Improved Wettability: The hydrophilic carrier improves the wettability of the hydrophobic drug, facilitating faster dissolution.
Section 2: Troubleshooting Guides
Dissolution Testing Issues
Q: My in vitro dissolution results for a novel Indapamide formulation are highly variable and lower than expected. What are the potential causes?
Low and inconsistent dissolution results are a common issue. A systematic investigation is required.
Troubleshooting Steps:
-
Medium Degassing: Improperly degassed medium can lead to the formation of air bubbles on the tablet surface or within the apparatus (e.g., basket mesh), reducing the effective surface area for dissolution. Ensure the dissolution medium is degassed according to USP standards, and verify with a dissolved oxygen meter if the issue persists.
-
Medium Preparation and Stability: Verify the pH and buffer capacity of the dissolution medium, as incorrect preparation can significantly alter drug solubility. Also, confirm the chemical stability of Indapamide in the chosen medium for the duration of the test; drug degradation will lead to artificially low results.
-
Apparatus Setup: Confirm that the dissolution apparatus (paddles/baskets, vessel dimensions, rotation speed, temperature) is calibrated and configured exactly as specified in the protocol.
-
Filtration: Ensure the chosen filter is not adsorbing the drug. Perform a filter validation study by comparing the concentration of a known standard solution before and after filtration.
-
Formulation Integrity: For formulations like solid dispersions, check for any signs of drug recrystallization on storage, which would decrease the dissolution rate.
Formulation and Stability Challenges
Q: The amorphous Indapamide in my solid dispersion formulation is showing signs of recrystallization during stability studies. How can this be prevented?
The physical stability of the amorphous form is critical for the performance of solid dispersions.
Potential Solutions:
-
Polymer Selection: The choice of carrier polymer is crucial. Polymers with a high glass transition temperature (Tg) can reduce molecular mobility and inhibit recrystallization.
-
Drug-Polymer Miscibility: Ensure strong interactions (e.g., hydrogen bonding) between Indapamide and the polymer. This miscibility is key to preventing phase separation and subsequent crystallization.
-
Addition of a Second Polymer: Incorporating a second polymer can sometimes improve the stability of the amorphous system.
-
Storage Conditions: Store the formulation in tightly sealed containers with a desiccant to protect it from humidity and temperature fluctuations, which can act as plasticizers and promote crystallization.
Q: My Indapamide-loaded SEDDS formulation appears cloudy and shows phase separation after a few weeks. What should I investigate?
The thermodynamic stability of a SEDDS formulation is essential for its performance and shelf-life.
Troubleshooting Steps:
-
Component Solubility: Re-evaluate the solubility of Indapamide in the selected oil, surfactant, and co-surfactant. The drug may be precipitating out of the formulation if its concentration exceeds its solubility limit in the lipid vehicle.
-
Excipient Ratios: The ratio of oil to surfactant/co-surfactant is critical. Construct a ternary phase diagram to identify the optimal ratios that result in a stable, self-emulsifying region.
-
Excipient Compatibility: Check for any chemical incompatibility between Indapamide and the excipients used.
-
Thermodynamic Stress Tests: Subject the formulation to stress tests (e.g., centrifugation, freeze-thaw cycles) early in the development process to quickly identify potentially unstable formulations.
Section 3: Experimental Protocols
Protocol 1: Preparation of Indapamide Solid Dispersion (Solvent Evaporation Method)
-
Materials: Indapamide, Polyvinylpyrrolidone (PVP K30), Ethanol.
-
Procedure:
-
Accurately weigh Indapamide and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of ethanol in a round-bottom flask with stirring until a clear solution is obtained.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a dry, thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried product, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve (e.g., #100).
-
Store the resulting powder in a desiccator until further analysis.
-
Protocol 2: In Vitro Dissolution Testing for Indapamide Formulations
-
Apparatus: USP Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.
-
Procedure:
-
Pre-heat the dissolution medium to 37°C ± 0.5°C and degas appropriately.
-
Set the paddle rotation speed to 50 RPM.
-
Place the Indapamide formulation (e.g., a capsule containing the solid dispersion equivalent to 2.5 mg Indapamide) into each dissolution vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium.
-
Filter the samples through a 0.45 µm syringe filter (previously validated for non-adsorption).
-
Analyze the filtrate for Indapamide concentration using a validated analytical method, such as RP-HPLC.
-
Protocol 3: Quantification of Indapamide by RP-HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Method Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of Acetonitrile and 0.05% o-Phosphoric acid buffer (pH 3.0) in a 40:60 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes (retention time for Indapamide is ~6.7 minutes under these conditions).
-
-
Procedure:
-
Prepare a standard stock solution of Indapamide (e.g., 100 µg/mL) in the mobile phase.
-
Create a series of calibration standards (e.g., 10-100 µg/mL) by diluting the stock solution.
-
Inject the standards to generate a calibration curve.
-
Inject the filtered samples from the dissolution study (diluted if necessary) to determine their concentration.
-
Section 4: Data Presentation and Visualizations
Data Tables
Table 1: Comparison of Bioavailability Enhancement Strategies for Indapamide
| Strategy | Mechanism of Action | Typical Excipients | Key Advantages | Potential Challenges |
| Solid Dispersion | Reduces particle size, converts drug to amorphous form, improves wettability. | PVP, HPMC, PEGs. | High drug loading possible; established manufacturing techniques. | Physical instability (recrystallization); potential for residual solvents. |
| SEDDS | Presents drug in a solubilized state; forms fine emulsion in GIT. | Oils (Capryol™ 90), Surfactants (Labrasol), Co-surfactants (Labrafil®). | Bypasses dissolution step; may enhance lymphatic uptake. | Lower drug loading capacity; potential for GI irritation from surfactants. |
| Nanoparticles | Increases surface area-to-volume ratio, enhancing dissolution velocity. | Stabilizers, Polymers (e.g., PLGA). | Significant increase in dissolution rate; potential for targeted delivery. | Manufacturing scalability; physical stability (agglomeration). |
| Complexation | Encapsulates hydrophobic drug in a hydrophilic host molecule. | Cyclodextrins (e.g., HP-β-CD). | Simple preparation methods (kneading, co-evaporation). | Limited by the stoichiometry of the complex; competition with dietary lipids. |
Table 2: Troubleshooting Checklist for Out-of-Specification (OOS) Dissolution Results
| Category | Checkpoint | Common Failure Mode | Corrective Action |
| Environment | Vibration | External vibrations affecting hydrodynamics. | Place apparatus on a stable, vibration-free surface. |
| Analyst | Technique | Inconsistent sampling technique or timing. | Retrain on SOP; use automated sampling if possible. |
| Equipment | Calibration | Incorrect paddle/basket height, vessel centering, RPM, or temperature. | Recalibrate apparatus according to USP standards. |
| Materials | Dissolution Medium | Incorrect pH, buffer concentration, or improper degassing. | Prepare fresh medium, verify pH, and use a validated degassing procedure. |
| Method | Filter Adsorption | Drug adsorbs to the filter, lowering the measured concentration. | Validate filter compatibility; use a different filter material if necessary. |
| Formulation | Physical Instability | Recrystallization of amorphous drug during storage. | Characterize the solid-state properties of the sample being tested (e.g., via DSC or XRD). |
Visualizations (Graphviz Diagrams)
Caption: A typical experimental workflow for developing and testing novel Indapamide formulations.
Caption: A logical workflow for troubleshooting out-of-specification (OOS) dissolution results.
Caption: The mechanism of action for a Self-Emulsifying Drug Delivery System (SEDDS).
References
- 1. oatext.com [oatext.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Method Validation for Indapamide Quantification in Urine
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the method validation for quantifying Indapamide in urine. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols based on established analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying Indapamide in urine? A: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] HPLC with amperometric detection has been shown to be a potent method, offering high sensitivity.[4][5] Other techniques include HPLC with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Q2: Why is sample preparation crucial for analyzing Indapamide in urine? A: The urine matrix is complex and contains numerous endogenous substances that can interfere with the analysis. A sample clean-up step is essential to remove these interferences, thereby improving the accuracy, precision, and longevity of the analytical column. Common preparation techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). SPE has the advantage of producing cleaner extracts compared to LLE.
Q3: What are the critical parameters to evaluate during method validation? A: A comprehensive method validation should assess specificity, linearity, accuracy, precision (both intra-day and inter-day), limit of detection (LOD), limit of quantification (LOQ), robustness, and stability. These parameters ensure the method is reliable, reproducible, and fit for its intended purpose.
Q4: What is a typical Limit of Quantification (LOQ) for Indapamide in urine? A: The LOQ varies significantly depending on the method. An HPLC method with amperometric detection can achieve an LOQ of 1 ng/mL. Older HPLC methods with photometric detection had higher LOQs, around 25 ng/mL. Highly sensitive LC-MS/MS methods can achieve even lower LOQs, sometimes as low as 0.1 ng/mL.
Q5: What recovery rates can be expected from sample extraction? A: For an HPLC-EC method, typical recovery rates are approximately 88.3 ± 5.6% for liquid-liquid extraction and 82.9 ± 7.8% for solid-phase extraction. LC-MS/MS methods have reported recovery rates greater than 80%.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape or Tailing | 1. Column degradation or contamination. 2. Mobile phase pH is not optimal. 3. Sample overload. 4. Presence of interfering substances. | 1. Replace the analytical column or use a guard column. 2. Verify and adjust the mobile phase pH. 3. Dilute the sample extract before injection. 4. Improve the sample clean-up procedure. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation/extraction. 2. HPLC system instability (e.g., pump fluctuations). 3. Non-homogenous sample. | 1. Standardize the extraction protocol; use an internal standard. 2. Allow the system to equilibrate; perform system suitability tests. 3. Ensure thorough mixing of urine samples before aliquoting. |
| Low Analyte Recovery (Poor Accuracy) | 1. Inefficient extraction solvent or pH. 2. Analyte degradation during sample processing. 3. Incomplete elution from SPE cartridge. | 1. Optimize the extraction solvent and pH of the aqueous phase. 2. Minimize sample processing time; keep samples cool. 3. Test different elution solvents and volumes for the SPE procedure. |
| Presence of Interference Peaks | 1. Insufficient sample clean-up. 2. Contamination from reagents, solvents, or labware. 3. Co-elution of endogenous matrix components. | 1. Switch to a more effective clean-up method (e.g., SPE instead of LLE). 2. Use high-purity solvents and meticulously clean all glassware. 3. Modify chromatographic conditions (e.g., mobile phase gradient, column chemistry). |
| Cannot Reach Required Sensitivity (High LOQ) | 1. Detector is not sensitive enough for the concentration range. 2. High baseline noise. 3. Suboptimal sample preparation leading to low final concentration. | 1. Switch to a more sensitive detector (e.g., from UV to mass spectrometry). 2. Use high-purity mobile phase components and ensure proper system degassing. 3. Optimize the extraction to concentrate the analyte more effectively. |
Experimental Protocols & Data
Protocol 1: HPLC with Amperometric Detection
This protocol is based on a validated method for the determination of Indapamide in urine.
A. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge.
-
Acidify 4 mL of urine sample with 4 mL of 1M KH2PO4 (pH 4.3).
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge to eliminate interferences.
-
Elute the Indapamide from the cartridge.
-
Evaporate the eluate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for analysis.
B. Chromatographic Conditions
-
Instrument: HPLC system with an amperometric detector.
-
Column: µBondapak C18.
-
Mobile Phase: Acetonitrile and water (45:55, v/v) containing 5mM KH2PO4–K2HPO4 buffer, adjusted to pH 4.0.
-
Injector Loop: 20 µL.
-
Detection: Amperometric detector with a glassy carbon working electrode, set at +1200 mV.
C. Method Validation Data
| Parameter | Result |
| Linearity Range | 25 - 315 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Recovery (SPE) | 82.9 ± 7.8% |
| Recovery (LLE) | 88.3 ± 5.6% |
| Reproducibility (RSD) | 4% at 0.5 µg/mL |
Protocol 2: LC-MS/MS Method
LC-MS/MS offers higher selectivity and sensitivity. The following provides general guidance adapted from methods used for biological fluids.
A. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 0.5 mL of urine into a clean tube.
-
Add the internal standard (e.g., Indapamide-d3).
-
Add 3 mL of an appropriate extraction solvent (e.g., ethyl acetate or diethyl ether).
-
Vortex for 1 minute, then centrifuge for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
B. Chromatographic & Mass Spectrometry Conditions
-
Instrument: LC-MS/MS system.
-
Column: A suitable C18 or polar-modified reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture, typically of methanol or acetonitrile with an aqueous buffer like ammonium acetate.
-
Ionization: Electrospray Ionization (ESI), often in negative mode.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions. For Indapamide, this could be m/z 364.0 → m/z 188.9.
C. Typical Method Performance
| Parameter | Expected Result |
| Linearity Range | 0.25 - 50 ng/mL |
| Limit of Quantification (LOQ) | ≤ 0.5 ng/mL |
| Recovery | > 80% |
| Precision (RSD) | < 15% |
Visualized Workflows
Caption: Logical workflow for analytical method validation.
Caption: Comparison of LLE and SPE sample preparation workflows.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Bot Verification [ijpsjournal.com]
- 3. akjournals.com [akjournals.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitative determination of indapamide in pharmaceuticals and urine by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
"strategies to minimize Indapamide degradation in stock solutions"
Welcome to the Technical Support Center for Indapamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of Indapamide in stock solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Indapamide degradation in stock solutions?
A1: Indapamide is susceptible to degradation through several pathways. The most significant factor is alkaline hydrolysis, which leads to a rapid breakdown of the molecule.[1] Other contributing factors include exposure to acidic conditions, oxidation, and photolysis.[2][3] While it is relatively stable under neutral, thermal, and oxidative stress, significant degradation can occur under harsh conditions.[1]
Q2: What is the optimal pH for storing Indapamide stock solutions?
A2: To minimize hydrolytic degradation, it is crucial to control the pH of the solution. Based on kinetic studies of an Indapamide derivative, the highest stability is observed at a pH of 6.8.[4] Both acidic and alkaline conditions will accelerate degradation.
Q3: Which solvent should I use to prepare my Indapamide stock solution?
A3: Indapamide is soluble in several organic solvents, including ethanol, methanol, and DMSO. For routine in vitro experiments, DMSO is a common choice. However, it is important to keep the final concentration of DMSO in your assay low (typically below 0.5%) to avoid solvent-induced cellular toxicity. Ethanol is also a suitable solvent for preparing stock solutions. The choice of solvent may also depend on the specific requirements of your experimental system.
Q4: How should I store my Indapamide stock solution?
A4: For optimal stability, stock solutions should be stored at low temperatures. General guidelines suggest storing solutions at -20°C for short- to medium-term storage (up to one month) and at -80°C for long-term storage (up to six months). It is also recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. To prevent photolytic degradation, always store solutions in light-resistant containers or wrapped in foil.
Q5: Can I use antioxidants to prevent the degradation of Indapamide in my stock solution?
A5: While Indapamide itself has been shown to possess antioxidant properties, there is limited direct evidence on the use of external antioxidants to further stabilize its stock solutions. However, since oxidation is a potential degradation pathway, the addition of antioxidants could theoretically be beneficial, especially if the solution is exposed to oxidative stress. If oxidative degradation is suspected, the use of a standard antioxidant compatible with your experimental system could be explored.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in the stock solution upon storage. | The concentration of Indapamide exceeds its solubility in the chosen solvent at the storage temperature. | - Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.- If the precipitate persists, consider preparing a fresh stock solution at a lower concentration. |
| Loss of compound activity or inconsistent experimental results. | Degradation of Indapamide in the stock solution. | - Review the storage conditions (temperature, light exposure, pH).- Prepare fresh stock solutions more frequently.- Perform a stability analysis of your stock solution using HPLC (see Experimental Protocols section). |
| Discoloration of the stock solution (e.g., turning yellow). | This may indicate a chemical transformation or degradation of Indapamide. | - This has been observed when dissolving Indapamide in DMSO or ethanol at room temperature and may be associated with the transition from a crystalline to a liquid phase.- While not definitively indicative of degradation, it is prudent to prepare a fresh stock solution and ensure proper storage conditions to minimize any potential chemical changes. |
| Unexpected peaks in HPLC analysis of the stock solution. | Presence of degradation products. | - Identify the degradation pathway based on the experimental conditions (e.g., alkaline pH suggests hydrolysis).- Implement the strategies outlined in this guide to minimize the specific type of degradation. |
Quantitative Data on Indapamide Degradation
The following tables summarize the degradation of Indapamide under various stress conditions as reported in the literature. These studies typically involve forced degradation to identify potential degradation products and pathways.
Table 1: Hydrolytic Degradation of Indapamide
| Condition | Duration | Temperature | % Degradation | Reference |
| 0.1 M HCl | 4 hours | Room Temp. | 49.59% | |
| 1 M HCl | - | - | 11.08% | |
| 0.1 N NaOH | 4 hours | Room Temp. | 46.53% | |
| 1 M NaOH | - | - | 16.18% | |
| Borate Buffer (pH 10) | - | - | 21.27% | |
| Alkaline Hydrolysis | - | 50°C | 29.55% |
Table 2: Oxidative, Photolytic, and Thermal Degradation of Indapamide
| Stress Condition | Duration | Temperature | % Degradation | Reference |
| 6% H₂O₂ | 4 hours | Room Temp. | 54.24% | |
| Photolytic | 10 days | - | 59.63% | |
| Thermal | 48 hours | 80°C | 60.56% | |
| Light, Acidic, Neutral, Oxidation, Thermal | - | - | 0.50% - 8.25% |
Experimental Protocols
Protocol 1: Preparation of Indapamide Stock Solution
This protocol provides a general procedure for preparing a 10 mM stock solution of Indapamide in DMSO.
Materials:
-
Indapamide powder (ensure purity)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required mass: Calculate the mass of Indapamide needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of Indapamide is 365.84 g/mol .
-
Mass (mg) = 10 mmol/L * 365.84 g/mol * Volume (L) * 1000 mg/g
-
-
Weigh the Indapamide: Accurately weigh the calculated amount of Indapamide powder in a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the calculated volume of DMSO to the tube containing the Indapamide powder.
-
Dissolve the compound: Vortex the solution until the Indapamide is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in light-resistant tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for Indapamide
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of Indapamide in stock solutions. This method is adapted from published literature.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Shiseido Capcell Pak C18, 250mm × 4.6mm, 5µm particle size.
-
Mobile Phase: Methanol and Phosphate Buffer (pH 5.8) in a 60:40 ratio.
-
Flow Rate: 1.0 mL/minute.
-
Detection Wavelength: 241 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Prepare the mobile phase: Prepare the phosphate buffer (pH 5.8) and mix it with methanol in a 60:40 ratio. Filter and degas the mobile phase before use.
-
Prepare the standard solution: Accurately weigh a known amount of Indapamide reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
Prepare the sample solution: Dilute your Indapamide stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 10 µg/mL).
-
Chromatographic analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the retention time and peak area of the Indapamide peak.
-
Inject the sample solution and record the chromatogram.
-
-
Data analysis:
-
Compare the retention time of the peak in the sample chromatogram with that of the standard to confirm the identity of Indapamide.
-
Calculate the concentration of Indapamide in your stock solution based on the peak area compared to the standard.
-
Examine the chromatogram for any additional peaks, which may indicate the presence of degradation products. The percentage of degradation can be calculated by comparing the area of the Indapamide peak in a stored sample to that of a freshly prepared sample.
-
Visualizations
References
- 1. ijper.org [ijper.org]
- 2. Chemical stability and interactions in a new antihypertensive mixture containing indapamide and dihydralazine using FT-IR, HPLC and LC-MS methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06707D [pubs.rsc.org]
- 3. A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Degradation kinetics of water-insoluble lauroyl-indapamide in aqueous solutions: prediction of the stabilities of the drug in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
"resolving inconsistencies in Indapamide experimental results"
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Indapamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common inconsistencies encountered during your experiments.
Frequently Asked Questions (FAQs)
Analytical Methodology
Q1: My HPLC retention time for Indapamide is shifting between runs. What are the potential causes?
A1: Retention time shifts in HPLC analysis of Indapamide can be attributed to several factors:
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase, including minor variations in the ratio of organic solvent to buffer or pH adjustments, can lead to shifts.[1][2]
-
Column Temperature: Fluctuations in the ambient temperature or the column oven temperature will affect retention time. Maintaining a constant, controlled column temperature is crucial.[1]
-
Column Equilibration: Insufficient equilibration time for the column with the mobile phase before injecting the sample can cause retention time drift, especially at the beginning of a sequence.
-
Column Degradation: Over time, the stationary phase of the HPLC column can degrade, leading to changes in retention characteristics.
Q2: I am observing poor peak shape (e.g., tailing or fronting) for Indapamide in my chromatogram. How can I improve it?
A2: Poor peak shape can compromise the accuracy of quantification. Consider the following:
-
Mobile Phase pH: The pKa of Indapamide is 8.8.[3] Ensure the pH of your mobile phase is at least 2 pH units away from the pKa to ensure the analyte is in a single ionic form.
-
Sample Solvent: The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase to prevent peak distortion.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
-
Column Contamination: Contaminants from previous injections can interact with the analyte and cause peak tailing. Implement a robust column washing procedure.
Dissolution Testing
Q3: My dissolution profiles for sustained-release Indapamide tablets are highly variable. What factors should I investigate?
A3: Inconsistent dissolution profiles for sustained-release Indapamide are a common issue. Key factors to investigate include:
-
Dissolution Medium and pH: The dissolution rate of Indapamide is pH-dependent.[4] Ensure the pH of your dissolution medium is consistent and appropriate for the formulation. Different studies have used various media, including phosphate buffers and acetate buffers.
-
Apparatus and Agitation Speed: The type of dissolution apparatus (e.g., USP Apparatus 2 - paddle) and the rotation speed significantly impact the hydrodynamics within the vessel and, consequently, the drug release rate.
-
Formulation Excipients: The type and concentration of release-controlling polymers, such as hydroxypropyl methylcellulose (HPMC), directly influence the drug release kinetics. Variations in excipient properties between batches can lead to different dissolution profiles.
-
Tablet Hardness and Friability: Physical properties of the tablet, such as hardness and friability, can affect how the tablet erodes or how the matrix swells, thereby altering the dissolution rate.
Stability and Degradation
Q4: I am seeing unexpected peaks in the chromatogram of my Indapamide sample that has been stored for some time. What could these be?
A4: The appearance of new peaks likely indicates degradation of Indapamide.
-
Degradation Products: Indapamide is known to degrade under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis. Common degradation products include impurity B (4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide).
-
Interactions with Other Substances: If Indapamide is in a mixture with other drugs, such as dihydralazine, it can lead to accelerated degradation and the formation of new degradation products.
-
Sample Solution Stability: The stability of Indapamide in the analytical solution can be limited. Studies have shown that solutions may be stable for only 18 hours at ambient temperature, with stability extending to 24 hours if cooled.
Troubleshooting Guides
Guide 1: Resolving Inconsistent HPLC Assay Results for Indapamide
This guide provides a systematic approach to troubleshooting inconsistent potency or purity results from HPLC analysis of Indapamide.
Step 1: Verify System Suitability Ensure that all system suitability parameters (e.g., resolution, tailing factor, theoretical plates, and reproducibility of replicate injections) meet the predefined acceptance criteria.
Step 2: Check Sample Preparation
-
Homogeneity: For solid dosage forms, especially low-dose sustained-release tablets, ensuring a homogeneous powder sample is critical. Inadequate pulverization can lead to poor sample representation.
-
Filtration: If using a filter, ensure it is not adsorbing the drug. A study suggested that centrifugation can be an alternative to filtration.
-
Solution Stability: Analyze samples promptly after preparation, or validate the stability of the solution under your storage conditions.
Step 3: Review Method Parameters
-
Mobile Phase: Prepare fresh mobile phase and ensure accurate pH measurement.
-
Wavelength: Verify that the detection wavelength is optimal for Indapamide (commonly around 241-242 nm).
-
Flow Rate: Ensure the pump is delivering a consistent flow rate.
Step 4: Investigate the Column
-
Column History: Review the usage history of the column. It may be at the end of its lifespan.
-
Column Wash: Perform a thorough column wash to remove any strongly retained compounds.
The following workflow diagram illustrates this troubleshooting process:
Caption: Troubleshooting workflow for inconsistent HPLC results.
Guide 2: Investigating Variable In-Vitro Dissolution Profiles
This guide helps to identify the source of variability in Indapamide dissolution testing.
Step 1: Standardize Dissolution Conditions Ensure that the dissolution medium composition and pH, apparatus type, paddle/basket speed, and temperature are identical across all experiments.
Step 2: Evaluate the Drug Product
-
Content Uniformity: Verify that the tablets have consistent drug content.
-
Physical Properties: Measure and compare the hardness, thickness, and friability of the tablet batches showing variable dissolution.
Step 3: Assess the Analytical Finish
-
Sample Stability: Confirm the stability of Indapamide in the dissolution medium over the duration of the test.
-
Method Validation: Ensure the analytical method used to quantify the dissolved Indapamide is validated for specificity, linearity, and accuracy in the presence of the dissolution medium and formulation excipients.
The following decision tree can guide your investigation:
Caption: Decision tree for investigating dissolution variability.
Data Presentation
Table 1: Comparison of Reported HPLC Method Parameters for Indapamide Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Shisheido Capcell Pak C18 | C18 | C18 |
| Mobile Phase | Methanol:Phosphate Buffer pH 5.8 (60:40) | Acetonitrile:Methanol:Water (40:50:10) | Methanol:Water (50:50) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1.0 ml/min |
| Detection | 241 nm | 242 nm | 242 nm |
| Retention Time | 6.58 min | Not specified | Not specified |
Table 2: Indapamide Degradation Under Stress Conditions
| Stress Condition | % Degradation (Indapamide alone) | % Degradation (Indapamide with Dihydralazine) |
| High Temp/Humidity (70°C/80% RH, 2 months) | 1.05% | 14.96% |
| Acid Hydrolysis (0.1N HCl, 4h) | 49.59% | Not specified |
| Alkaline Hydrolysis (0.1N NaOH, 4h) | 46.53% | Not specified |
| Oxidative (1% H₂O₂, time not specified) | 3.47% | Not specified |
Experimental Protocols
Protocol 1: HPLC Assay for Indapamide in Tablets
This protocol is a composite based on several published methods.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 250mm x 4.6mm, 5µm particle size.
-
Mobile Phase: Prepare a filtered and degassed mixture of Methanol and Phosphate Buffer (pH 5.8) in a 60:40 ratio.
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 241 nm.
-
Standard Preparation: Accurately weigh and dissolve Indapamide reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Preparation: a. Weigh and finely powder not fewer than 20 tablets. b. Accurately weigh a portion of the powder equivalent to a single dose of Indapamide. c. Transfer to a volumetric flask and add the mobile phase. d. Sonicate for 15 minutes to dissolve the drug. e. Dilute to volume with the mobile phase. f. Centrifuge or filter the solution through a 0.45 µm filter. g. Further dilute with the mobile phase to a concentration similar to the standard solution.
-
Procedure: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph. Record the peak areas.
-
Calculation: Calculate the amount of Indapamide in the sample by comparing the peak area of the sample to the peak area of the standard.
Protocol 2: Dissolution Test for Sustained-Release Indapamide Tablets
This protocol is based on methodologies for poorly soluble drugs and specific Indapamide studies.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a suitable buffer, e.g., Phosphate buffer pH 6.8. The choice of medium should be justified and may require experimentation.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 RPM. This may need to be optimized based on the formulation.
-
Procedure: a. Place one tablet in each dissolution vessel. b. Start the apparatus. c. Withdraw samples (e.g., 5 mL) at specified time points (e.g., 1, 2, 4, 6, 8, 12 hours). d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples promptly.
-
Quantification: Analyze the filtered samples for Indapamide concentration using a validated HPLC method.
Mandatory Visualization
Indapamide Metabolic Pathway
Indapamide is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, with potential involvement of CYP2C19. The metabolism involves hydroxylation, dehydrogenation, and oxidation reactions.
Caption: Simplified metabolic pathway of Indapamide.
References
Validation & Comparative
A Comparative Analysis of Indapamide and Hydrochlorothiazide on Electrolyte Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two commonly prescribed diuretics, indapamide and hydrochlorothiazide, on electrolyte balance. The information presented is collated from various clinical studies to assist researchers and drug development professionals in understanding the nuanced differences between these two molecules.
Quantitative Data Summary
The following table summarizes the quantitative data from various studies comparing the effects of indapamide and hydrochlorothiazide on serum potassium, sodium, and magnesium levels.
| Electrolyte | Drug | Dosage | Patient Population | Key Findings | Reference |
| Potassium | Indapamide | 2.5 mg/day | Essential Hypertension | -14.3% decrease in serum potassium. | [1] |
| Hydrochlorothiazide | 50 mg/day | Essential Hypertension | -13.7% decrease in serum potassium. | [1] | |
| Indapamide | 2.5 mg/day | Hypertensive Diabetic Patients on ACE Inhibitor | Mean serum potassium: 4.3 +/- 0.1 mmol/L. | ||
| Hydrochlorothiazide | 12.5 mg/day | Hypertensive Diabetic Patients on ACE Inhibitor | Mean serum potassium: 4.5 +/- 0.1 mmol/L (p<0.01 vs. Indapamide). | ||
| Indapamide | 2.5 mg | Long-term controlled trials | 47% of patients had at least one potassium value < 3.5 mEq/L. | [2] | |
| Indapamide | 5 mg | Long-term controlled trials | 72% of patients had at least one potassium value < 3.5 mEq/L. | [2] | |
| Hydrochlorothiazide | 50 mg | Long-term controlled trials | 44% of patients had at least one potassium value < 3.5 mEq/L. | [2] | |
| Sodium | Indapamide | 2.5 mg/day | Elderly Hypertensive Patients | Serum sodium levels remained unchanged. | |
| Hydrochlorothiazide | 50 mg/day | Elderly Hypertensive Patients | Serum sodium decreased from 141 +/- 1 to 134 +/- 1 meq/liter. | ||
| Indapamide | Not Specified | Retrospective Study of Thiazide Users | Overall prevalence of hyponatremia: 37.3%. | ||
| Hydrochlorothiazide | Not Specified | Retrospective Study of Thiazide Users | Overall prevalence of hyponatremia: 38.7%. | ||
| Magnesium | Indapamide | 2.5 mg/day | Mild Hypertension | No effect on serum and red cell magnesium concentrations compared with placebo. | |
| Hydrochlorothiazide | 50 mg/day | Normal Subjects | Hypomagnesemia (≤1.8 mg/dl) was disclosed in 19.4% of subjects on thiazide alone. | ||
| Hydrochlorothiazide | Not specified | General Population | Associated with lower serum magnesium levels (-0.013 to -0.018 mmol/L) and a 2.7-3.1 times increased risk of hypomagnesemia compared to non-users. |
Experimental Protocols
The data presented in this guide are derived from a variety of clinical studies, each with its own specific methodology. Below are summaries of the typical experimental protocols employed in these studies.
Study Designs: The majority of the cited studies were randomized controlled trials, with some being double-blind and utilizing a crossover design. Retrospective cohort studies were also used to assess the prevalence of electrolyte disturbances in larger patient populations.
Patient Populations: The participants in these studies varied and included individuals with essential hypertension, elderly patients with hypertension, and diabetic hypertensive patients who were sometimes on concomitant medications like ACE inhibitors.
Drug Administration: Indapamide was typically administered at doses of 1.5 mg or 2.5 mg per day, while hydrochlorothiazide doses ranged from 12.5 mg to 50 mg per day. Treatment durations varied from a few weeks to several months or even longer in retrospective analyses.
Electrolyte Measurement: Serum electrolyte concentrations were the primary endpoints. The most common analytical methods employed for measuring serum sodium, potassium, and magnesium in clinical laboratories are ion-selective electrodes (ISEs) and flame photometry .
-
Ion-Selective Electrodes (ISEs): This is the most prevalent method in modern clinical laboratories. It measures the activity of an ion in a solution by detecting the electrical potential generated across a selective membrane. There are two types of ISE methods: direct, which measures in an undiluted sample, and indirect, which involves sample dilution.
-
Flame Photometry: This older method involves introducing the sample into a flame, which excites the atoms of the metal ions. The intensity of the light emitted at a specific wavelength for each element is then measured to determine its concentration.
Signaling Pathways and Mechanisms
The differential effects of indapamide and hydrochlorothiazide on electrolyte balance can be attributed to their interaction with the sodium-chloride cotransporter in the distal convoluted tubule of the kidney. The following diagram illustrates this mechanism.
References
A Comparative Analysis of Indapamide and Chlorthalidone on Blood Pressure: A Guide for Researchers and Drug Development Professionals
An in-depth examination of two leading thiazide-like diuretics, Indapamide and Chlorthalidone, reveals distinct pharmacological profiles that influence their efficacy and safety in the management of hypertension. While both drugs effectively lower blood pressure, their potency, duration of action, and metabolic effects show notable differences, warranting careful consideration in clinical research and drug development.
This guide provides a comprehensive comparison of Indapamide and Chlorthalidone, summarizing key experimental data, outlining methodological approaches from seminal studies, and visualizing their mechanisms of action.
Comparative Efficacy in Blood Pressure Reduction
Direct head-to-head clinical trials comparing indapamide and chlorthalidone are limited. However, extensive research, primarily through meta-analyses of trials comparing each agent to hydrochlorothiazide (HCTZ), provides strong indirect evidence of their relative potencies. Both indapamide and chlorthalidone have demonstrated superior systolic blood pressure reduction compared to HCTZ.[1][2][3][4][5]
| Parameter | Indapamide | Chlorthalidone | Key Findings from Indirect Comparisons |
| Relative Potency | Higher than HCTZ | Higher than HCTZ; Generally considered more potent than indapamide. | Both are more potent than hydrochlorothiazide in lowering systolic blood pressure. |
| Duration of Action | 24-36 hours | 48-72 hours | Chlorthalidone has a significantly longer half-life, allowing for sustained 24-hour blood pressure control. |
| Typical Daily Dose | 1.25-2.5 mg | 12.5-25 mg | Dosing reflects the higher potency of indapamide on a milligram-to-milligram basis. |
Pharmacokinetic and Pharmacodynamic Profile
The differing durations of action between indapamide and chlorthalidone are rooted in their distinct pharmacokinetic properties.
| Parameter | Indapamide | Chlorthalidone |
| Half-life | Approximately 14-18 hours | Approximately 40-60 hours |
| Metabolism | Extensively metabolized in the liver | Primarily excreted unchanged by the kidneys |
| Protein Binding | High (around 79%) | High (around 75%), with significant binding to carbonic anhydrase in red blood cells |
Comparative Side Effect Profile
The metabolic side effect profiles of indapamide and chlorthalidone represent a critical point of differentiation. Indapamide is often suggested to have a more favorable metabolic profile.
| Adverse Effect | Indapamide | Chlorthalidone | Key Findings |
| Hypokalemia (Low Potassium) | Can occur, but some studies suggest a lower risk compared to HCTZ. | Associated with a higher risk of hypokalemia compared to HCTZ. | The risk of hypokalemia is a known class effect of thiazide-like diuretics, with some evidence suggesting a greater risk with chlorthalidone. |
| Hyponatremia (Low Sodium) | Can occur. | Associated with a higher risk of hyponatremia. | Both can cause hyponatremia, with a potentially higher incidence with chlorthalidone. |
| Hyperuricemia (High Uric Acid) | Can occur. | Can occur, and may be more pronounced than with indapamide. | Both can increase uric acid levels, a consideration for patients with gout. |
| Effects on Glucose Metabolism | Generally considered to have a neutral effect on glucose and lipid metabolism. | Has been associated with an increased risk of new-onset diabetes in some studies. | Indapamide may be a preferable option for patients with metabolic syndrome or diabetes. |
| Effects on Lipid Metabolism | Generally considered to have a neutral effect. | May have a less favorable impact on lipid profiles compared to indapamide. | Indapamide appears to be more lipid-neutral. |
Experimental Protocols: A Methodological Overview
The data presented in this guide are primarily derived from systematic reviews and meta-analyses of randomized controlled trials. The general methodology employed in these foundational studies is as follows:
Study Design: Most of the cited evidence comes from randomized, double-blind, controlled trials comparing a thiazide-like diuretic (indapamide or chlorthalidone) with hydrochlorothiazide or another antihypertensive agent.
Participant Population: The trials typically included adult patients with a diagnosis of essential hypertension. Inclusion and exclusion criteria were established to ensure a homogenous study population and to minimize confounding variables.
Intervention: Patients were randomly assigned to receive either the investigational diuretic (indapamide or chlorthalidone), a comparator drug (like HCTZ), or a placebo. Doses were often titrated based on blood pressure response.
Blood Pressure Measurement: The primary endpoint in these studies was the change in blood pressure from baseline. Blood pressure was typically measured at regular intervals in a clinical setting using a standardized protocol. In some studies, 24-hour ambulatory blood pressure monitoring was used to assess the consistency of blood pressure control over the entire dosing interval.
Data Analysis: Statistical analyses, such as meta-analysis, were employed to pool data from multiple studies to increase statistical power and to provide a more robust estimate of the treatment effect.
Mechanism of Action: Diuresis and Beyond
Both indapamide and chlorthalidone exert their primary antihypertensive effect by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron. This action leads to increased urinary excretion of sodium and water, resulting in a reduction in plasma volume and cardiac output.
Beyond their diuretic effects, both drugs exhibit pleiotropic actions that may contribute to their antihypertensive efficacy and cardiovascular protective effects.
Indapamide's Vasodilatory Effects: Indapamide is believed to possess direct vasodilatory properties, potentially through the modulation of calcium ion channels in vascular smooth muscle cells. This leads to a reduction in peripheral vascular resistance.
Chlorthalidone's Pleiotropic Effects: Chlorthalidone has been shown to decrease platelet aggregation and vascular permeability, effects that may be mediated by the inhibition of carbonic anhydrase. These actions may contribute to its observed cardiovascular benefits beyond blood pressure reduction.
Conclusion
Both Indapamide and Chlorthalidone are potent antihypertensive agents that offer advantages over older thiazide diuretics like HCTZ. Chlorthalidone's longer duration of action provides sustained blood pressure control, which may be beneficial for cardiovascular outcomes. However, this may come at the cost of a higher risk of metabolic disturbances. Indapamide, with its potentially more favorable metabolic profile and unique vasodilatory properties, presents a compelling alternative, particularly for patients with metabolic comorbidities.
The choice between these two effective agents in a clinical or research setting should be guided by a careful consideration of the patient's individual characteristics, including their metabolic profile and the need for sustained 24-hour blood pressure control. Further head-to-head clinical trials are warranted to definitively delineate the comparative efficacy and safety of Indapamide and Chlorthalidone in the management of hypertension.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Head-to-Head Comparisons of Hydrochlorothiazide With Indapamide and Chlorthalidone: Antihypertensive and Metabolic Effects | Semantic Scholar [semanticscholar.org]
- 3. (Open Access) Head-to-Head Comparisons of Hydrochlorothiazide With Indapamide and Chlorthalidone: Antihypertensive and Metabolic Effects (2015) | George C. Roush | 148 Citations [scispace.com]
- 4. Head-to-head comparisons of hydrochlorothiazide with indapamide and chlorthalidone: antihypertensive and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Antihypertensive Efficacy of Novel Indapamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antihypertensive efficacy of newly synthesized Indapamide derivatives against the parent drug, Indapamide. The information is compiled from preclinical studies, offering insights into the potential of these novel compounds in the management of hypertension.
Executive Summary
Indapamide is a well-established antihypertensive agent with a dual mechanism of action, involving both diuretic and direct vascular effects.[1][2] Research into new Indapamide derivatives aims to enhance its therapeutic profile, potentially by improving potency, duration of action, or side effect profile. This guide focuses on the available preclinical data to validate the antihypertensive efficacy of these new chemical entities.
Comparative Antihypertensive Efficacy
Direct comparative studies with quantitative data on new Indapamide derivatives are limited in publicly available literature. However, a key study by Cignarella et al. provides a qualitative and semi-quantitative comparison of a novel derivative, trans-6a (a pyrrolidine derivative of N-(4-chloro-3-sulfamoylbenzamido)) , with Indapamide in spontaneously hypertensive rats (SHR).
Table 1: Comparative Antihypertensive Profile of Indapamide and a Novel Derivative (trans-6a)
| Parameter | Indapamide | New Derivative (trans-6a) | Reference |
| Animal Model | Spontaneously Hypertensive Rats (SHR) | Spontaneously Hypertensive Rats (SHR) | [3] |
| Antihypertensive Potency | Standard | Comparable to Indapamide | [3] |
| Onset of Action | Standard | Slower than Indapamide | [3] |
| Diuretic Activity | Standard | Higher than Indapamide |
Note: This data is based on the abstract of the cited study, as the full text with detailed quantitative data was not available.
To provide a baseline for comparison, the following table summarizes the typical antihypertensive efficacy of Indapamide in various preclinical models.
Table 2: Antihypertensive Efficacy of Indapamide in Preclinical Models
| Animal Model | Dosage Range (p.o.) | Maximum Blood Pressure Reduction | Duration of Action | Reference(s) |
| Spontaneously Hypertensive Rats (SHR) | 3 - 30 mg/kg | 15% - 20% reduction after 24 hours | At least 48 hours | |
| DOCA-salt Hypertensive Rats | 1 - 100 mg/kg | 10 - 35 mmHg reduction in systolic blood pressure | Up to 96 hours |
Experimental Protocols
The following sections detail the methodologies typically employed in the preclinical evaluation of antihypertensive agents like Indapamide and its derivatives.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the blood pressure-lowering effect of test compounds in a genetically hypertensive rat model.
Animals: Male Spontaneously Hypertensive Rats (SHR), typically 14-16 weeks old, with established hypertension.
Methodology:
-
Animal Acclimatization: Rats are acclimatized to the laboratory environment and handling for at least one week before the experiment.
-
Blood Pressure Measurement:
-
Systolic blood pressure is measured non-invasively using the tail-cuff method.
-
Rats are placed in a restrainer, and a cuff with a pneumatic pulse sensor is placed on the tail.
-
The cuff is inflated to occlude blood flow and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Baseline blood pressure is recorded for several days before drug administration to establish a stable baseline.
-
-
Drug Administration:
-
Test compounds (new Indapamide derivatives) and the reference drug (Indapamide) are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
The compounds are administered orally (p.o.) via gavage at various doses. A vehicle control group receives the vehicle alone.
-
-
Data Collection:
-
Blood pressure is measured at multiple time points post-drug administration (e.g., 2, 4, 6, 8, 24, 48, and 72 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
-
-
Data Analysis:
-
The change in blood pressure from baseline is calculated for each animal.
-
The results are expressed as the mean change in blood pressure ± standard error of the mean (SEM).
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the test compounds with the vehicle control and the reference drug.
-
Diuretic and Saluretic Activity
Objective: To evaluate the effect of the test compounds on urine and electrolyte excretion.
Methodology:
-
Animal Model: Normotensive rats (e.g., Wistar rats) are typically used.
-
Hydration: Rats are orally hydrated with a saline solution before drug administration to promote diuresis.
-
Drug Administration: Test compounds and a reference diuretic (e.g., Indapamide, Hydrochlorothiazide) are administered orally or intraperitoneally.
-
Urine Collection: Rats are placed in metabolic cages, and urine is collected over a specified period (e.g., 5 or 24 hours).
-
Analysis:
-
The total volume of urine is measured.
-
The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) ions in the urine are determined using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: The total excretion of urine and electrolytes is calculated and compared between the different treatment groups.
Visualizing Experimental Workflows and Signaling Pathways
To illustrate the logical flow of the experimental validation process and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the validation of new Indapamide derivatives.
Caption: Dual mechanism of action of Indapamide and its derivatives.
Conclusion
The available preclinical evidence suggests that novel derivatives of Indapamide, such as trans-6a, hold promise as antihypertensive agents with potencies comparable to the parent drug. While the onset of action may differ, the potential for enhanced diuretic effects could offer therapeutic advantages. Further comprehensive studies with detailed quantitative data are necessary to fully elucidate the comparative efficacy and safety profiles of these new derivatives. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and validation of the next generation of Indapamide-based antihypertensive therapies.
References
- 1. Antihypertensive action of indapamide. Comparative studies in several experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diuretic agents related to indapamide. IV--Synthesis and pharmacological activity of N-(4-chloro-3-sulfamoylbenzamido)-methyl-phenyl-pyrrolidines and N1-(4-chloro-3-sulfamoylbenzoyl)-N2-aryl- or aralkyl-alkyl-hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Indapamide and Amlodipine: An In Vitro Perspective
A detailed examination of the cellular and molecular mechanisms of two widely used antihypertensive agents.
In the landscape of cardiovascular pharmacology, both Indapamide and Amlodipine are cornerstone therapies for the management of hypertension. While their clinical efficacy is well-established, a deeper understanding of their direct cellular and molecular actions is crucial for researchers and drug development professionals. This guide provides a head-to-head in vitro comparison of Indapamide and Amlodipine, focusing on their distinct mechanisms of action on vascular smooth muscle and endothelial cells. It is important to note that while extensive in vitro data exists for each drug individually, direct comparative in vitro studies are limited. This guide synthesizes the available evidence to present a parallel analysis.
At a Glance: Key In Vitro Characteristics
| Feature | Indapamide | Amlodipine |
| Primary Mechanism | Thiazide-like diuretic with direct vascular effects; inhibits calcium flux.[1][2] | Dihydropyridine calcium channel blocker; inhibits L-type calcium channels.[3][4][5] |
| Primary Target Cells | Vascular smooth muscle cells, renal tubular cells. | Vascular smooth muscle cells, cardiac muscle cells. |
| Effect on Vascular Smooth Muscle Cell (VSMC) Proliferation | Inhibits serum-induced DNA synthesis and cell cycle progression. | Inhibits bFGF-induced proliferation. |
| Key Signaling Pathway Modulation | Decreases intracellular Ca2+ movements, potentially linking to the MAPK pathway. | Inhibits p42/p44 MAPK activation; enhances nitric oxide synthesis via NF-κB. |
| Effect on Endothelial Function | Inhibits endothelium-dependent contractions. | Enhances nitric oxide synthesis; modulates monocyte-endothelial adhesion. |
Mechanism of Action: A Tale of Two Pathways
While both drugs ultimately lead to vasodilation and a reduction in blood pressure, their molecular points of intervention differ significantly.
Indapamide: Beyond its well-documented diuretic effect of inhibiting the sodium-chloride symporter in the distal convoluted tubule, in vitro studies reveal a direct vascular action. Indapamide inhibits pressor stimuli, likely by reducing the influx of calcium in vascular smooth muscle. This effect on calcium flux is a key component of its vasodilatory properties.
Amlodipine: As a dihydropyridine calcium channel blocker, Amlodipine's primary mechanism is the inhibition of calcium ion influx through L-type calcium channels in vascular smooth muscle and cardiac muscle. This blockade of calcium entry leads to the relaxation of vascular smooth muscle, resulting in vasodilation.
Figure 1. Simplified signaling pathways of Indapamide and Amlodipine on vascular smooth muscle cells.
Effects on Vascular Smooth Muscle Cells (VSMCs)
The proliferation of vascular smooth muscle cells is a key event in the pathogenesis of vascular diseases. Both Indapamide and Amlodipine have been shown to inhibit this process in vitro, albeit through different mechanisms.
Indapamide: Studies have demonstrated that Indapamide inhibits the proliferation of aortic vascular smooth muscle cells (A10 cell line). It achieves this by concentration-dependently inhibiting serum-induced DNA synthesis, as measured by 5-bromo-2'-deoxyuridine (BrdU) incorporation. Furthermore, Indapamide has been shown to block serum-inducible cell-cycle progression. This anti-proliferative effect is thought to be mediated by a decrease in intracellular Ca2+ movements, which may be linked to the mitogen-activated protein kinase (MAPK) pathway. At high concentrations (100 micromol/l), Indapamide also inhibits voltage-gated Ca2+ channels.
Amlodipine: Amlodipine has been found to inhibit human VSMC proliferation induced by basic fibroblast growth factor (bFGF). The inhibitory mechanism involves the dose-dependent inhibition of p42/p44 MAPK activation by bFGF. This suggests that the anti-proliferative effect of Amlodipine is related to its ability to suppress this key signaling pathway. Additionally, in cytokine-stimulated cultured vascular smooth muscle cells, Amlodipine enhances nitric oxide synthesis, an effect that is independent of L-type calcium channel blockade. This is accompanied by an increase in inducible nitric oxide synthase (iNOS) mRNA and protein accumulation, as well as increased NF-κB activation.
Figure 2. A generalized experimental workflow for assessing the anti-proliferative effects of Indapamide and Amlodipine on VSMCs.
Effects on Endothelial Cells
The vascular endothelium plays a critical role in regulating vascular tone and inflammation. Both drugs exhibit effects on endothelial function in vitro.
Indapamide: In vitro experiments using aortic rings from spontaneously hypertensive rats (SHR) have shown that Indapamide inhibits endothelium-dependent contractions. This suggests that part of Indapamide's vasodilatory action may be mediated through its effects on the endothelium.
Amlodipine: Amlodipine has been shown to modulate endothelial function through multiple mechanisms. It can increase nitric oxide (NO) levels in cultured human umbilical vein endothelial cells (HUVECs). This effect is, at least in part, mediated by the PKC pathway, leading to phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser(1177) and reduced phosphorylation at Thr(495), which enhances eNOS activation. Furthermore, Amlodipine has been observed to reduce the adhesion of monocytic THP-1 cells to activated HUVECs under flow conditions, suggesting an anti-inflammatory effect at the endothelial level. This is associated with diminished translocation of RhoA from the cytosol to the membrane.
Experimental Protocols
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (BrdU Incorporation)
-
Cell Culture: Aortic vascular smooth muscle cells (e.g., A10 cell line) are cultured in appropriate media (e.g., DMEM) supplemented with fetal calf serum (FCS) in 96-well plates.
-
Synchronization: To synchronize the cell cycle, cells are typically serum-starved for 24-48 hours.
-
Drug Treatment: Cells are pre-incubated with varying concentrations of Indapamide or Amlodipine for a specified period.
-
Proliferation Induction: Proliferation is induced by adding a mitogen, such as 10% FCS or a specific growth factor like bFGF.
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is added to the culture medium. During DNA synthesis, BrdU is incorporated into the newly synthesized DNA of proliferating cells.
-
Immunodetection: After an incubation period, cells are fixed, and the incorporated BrdU is detected using a specific monoclonal antibody conjugated to an enzyme (e.g., peroxidase).
-
Quantification: A substrate for the enzyme is added, and the resulting colorimetric reaction is measured using a microplate reader. The absorbance is directly proportional to the amount of DNA synthesis and, therefore, to the number of proliferating cells.
MAPK Activation Assay (Western Blotting for Phospho-MAPK)
-
Cell Culture and Treatment: VSMCs are cultured and treated with the respective drugs and mitogens as described above.
-
Protein Extraction: At various time points after stimulation, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated (active) form of p42/p44 MAPK. A separate blot may be performed with an antibody for total p42/p44 MAPK to serve as a loading control.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added. A chemiluminescent substrate is then applied, and the resulting signal is detected using an imaging system.
-
Analysis: The intensity of the bands corresponding to phospho-p42/p44 MAPK is quantified and normalized to the total p42/p44 MAPK levels.
Nitric Oxide (NO) Measurement in Endothelial Cells (Griess Assay)
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media.
-
Drug Incubation: Cells are treated with Amlodipine or a vehicle control for a specified duration.
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction: The Griess reagent, which is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine, is added to the supernatant. In the presence of nitrite (a stable metabolite of NO), a diazotization reaction occurs, resulting in a colored azo compound.
-
Spectrophotometry: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (typically around 540 nm).
-
Quantification: The concentration of nitrite in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
References
"cross-study comparison of Indapamide clinical trial outcomes"
This guide provides a comprehensive cross-study comparison of clinical trial outcomes for the antihypertensive agent Indapamide. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy and safety data from key clinical trials. The information is presented through structured data tables, detailed experimental protocols, and visualizations of experimental workflows and signaling pathways.
Comparative Efficacy of Indapamide in Major Clinical Trials
Indapamide has been extensively studied as both a monotherapy and in combination with other antihypertensive agents. The following tables summarize the key efficacy outcomes from several landmark clinical trials.
Table 1: Baseline Characteristics of Patients in Key Indapamide Clinical Trials
| Trial Name | Year Published | Patient Population | Sample Size | Mean Age (years) | Baseline Blood Pressure (mmHg) |
| PATS | 1995 | Patients with a history of stroke or TIA | 5,665 | 60 | 154/93[1] |
| PROGRESS | 2001 | Patients with a history of stroke or TIA | 6,105 | 64 | 147/86[2] |
| ADVANCE | 2007 | Patients with type 2 diabetes and high cardiovascular risk | 11,140 | 66 | Not specified, but all had type 2 diabetes and additional risk factors[3] |
| HYVET | 2008 | Very elderly patients (≥80 years) with hypertension | 3,845 | 83.6 | 173.0/90.8[4] |
| NATIVE | 2007 | Hypertensive patients uncontrolled on background therapy | 2,073 | 51 | 166/102[5] |
Table 2: Efficacy Outcomes of Indapamide in Hypertension and Cardiovascular Event Reduction
| Trial Name | Intervention | Treatment Duration | Blood Pressure Reduction (Active vs. Placebo/Control) | Primary Efficacy Endpoint and Outcome |
| PATS | Indapamide 2.5 mg/day vs. Placebo | ~2 years | 5/2 mmHg reduction | 29% relative risk reduction in fatal and nonfatal stroke |
| PROGRESS | Perindopril ± Indapamide vs. Placebo | 4 years | 9/4 mmHg reduction (overall); 12/5 mmHg (combination therapy) | 28% relative risk reduction in total stroke; 43% with combination therapy |
| ADVANCE | Perindopril/Indapamide fixed combination vs. Placebo | 4.3 years | 5.6/2.2 mmHg reduction | 9% relative risk reduction in major macrovascular or microvascular events |
| HYVET | Indapamide SR 1.5 mg ± Perindopril vs. Placebo | 1.8 years (median) | 15/6.1 mmHg reduction | 30% reduction in the rate of fatal or nonfatal stroke |
| NATIVE | Indapamide SR 1.5 mg added to background therapy | 3 months | 34/19 mmHg reduction from baseline | 84% of patients achieved target SBP (≤140 mmHg) |
Comparative Safety and Tolerability of Indapamide
The safety profile of Indapamide has been a key aspect of its clinical evaluation. The following table summarizes notable adverse events and biochemical changes observed in the featured clinical trials.
Table 3: Safety and Tolerability of Indapamide in Key Clinical Trials
| Trial Name | Key Adverse Events and Tolerability | Biochemical Changes |
| PATS | Well-tolerated. | Not detailed in the provided search results. |
| PROGRESS | Generally well-tolerated. | Not detailed in the provided search results. |
| ADVANCE | Well-tolerated. | Not detailed in the provided search results. |
| HYVET | Fewer serious adverse events in the active treatment group compared to placebo. | No significant difference in potassium, uric acid, glucose, or creatinine levels between groups. |
| NATIVE | 4% of patients experienced side-effects, which were mild-to-moderate. | Glucose and cholesterol levels were unaffected. |
Experimental Protocols of Key Indapamide Clinical Trials
A clear understanding of the methodologies employed in these trials is crucial for a fair comparison of their outcomes.
PATS (Post-stroke Antihypertensive Treatment Study)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: 5,665 patients with a history of stroke or transient ischemic attack (TIA). Systolic blood pressure (SBP) ranged from 80 to 280 mmHg and diastolic blood pressure (DBP) from 50 to 150 mmHg.
-
Intervention: Patients were randomized to receive either Indapamide 2.5 mg daily or a matching placebo.
-
Primary Endpoint: The primary outcome was the incidence of fatal and nonfatal stroke.
PROGRESS (Perindopril Protection Against Recurrent Stroke Study)
-
Study Design: A double-blind, placebo-controlled randomized trial.
-
Patient Population: 6,105 patients with a history of stroke or TIA. Both hypertensive and non-hypertensive patients were included.
-
Intervention: Patients were randomly assigned to an angiotensin-converting enzyme (ACE) inhibitor-based regimen (perindopril) with or without the diuretic Indapamide, or matching placebo(s).
-
Primary Endpoint: The primary outcome was total stroke (fatal or non-fatal).
ADVANCE (Action in Diabetes and Vascular disease: preterAx and diamicroN MR Controlled Evaluation)
-
Study Design: A 2x2 factorial, randomized controlled trial.
-
Patient Population: 11,140 patients with type 2 diabetes who were at high risk for vascular events. Inclusion criteria included being 55 years or older with a history of major macrovascular or microvascular disease, or at least one other risk factor.
-
Intervention: Patients were randomized to a fixed combination of perindopril and Indapamide or a matching placebo, in addition to their current therapy. The other arm of the trial involved intensive versus standard glucose control.
-
Primary Endpoints: The primary endpoints were composite outcomes of major macrovascular events (cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke) and major microvascular events (new or worsening nephropathy or retinopathy).
HYVET (Hypertension in the Very Elderly Trial)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: 3,845 patients aged 80 years or older with a sustained sitting SBP of 160-199 mmHg and a DBP of 90-109 mmHg.
-
Intervention: Patients were randomized to receive either Indapamide sustained release (SR) 1.5 mg daily or a matching placebo. The ACE inhibitor perindopril could be added if required to reach the target blood pressure.
-
Primary Endpoint: The primary endpoint was any stroke (fatal or non-fatal).
NATIVE (NATrilix SR use in combInation antihypertensiVe thErapy)
-
Study Design: An open-label, non-comparative study.
-
Patient Population: 2,073 hypertensive patients whose blood pressure was not controlled with their current antihypertensive therapy (ACE inhibitor, beta-blocker, calcium channel blocker, or angiotensin II receptor blocker).
-
Intervention: Indapamide SR 1.5 mg was administered daily for 3 months in addition to the patient's existing background therapy.
-
Primary Endpoint: The primary outcome was the change in systolic and diastolic blood pressure from baseline.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the methodologies and mechanisms of action, the following diagrams are provided.
Caption: Experimental workflows of key Indapamide clinical trials.
Caption: Diuretic mechanism of Indapamide in the renal tubule.
Caption: Proposed vasodilatory mechanism of Indapamide.
Mechanism of Action
Indapamide exerts its antihypertensive effects through a dual mechanism of action: a diuretic effect and a direct vascular effect.
5.1. Diuretic Action
Indapamide is a thiazide-like diuretic that acts on the distal convoluted tubule of the nephron in the kidneys. It inhibits the sodium-chloride (Na+/Cl-) cotransporter, which is responsible for reabsorbing sodium and chloride from the tubular fluid back into the bloodstream. By blocking this transporter, Indapamide increases the excretion of sodium and chloride in the urine, a process known as natriuresis. This, in turn, leads to an increase in water excretion (diuresis), reducing the volume of fluid in the blood vessels and thereby lowering blood pressure.
5.2. Vasodilatory Action
In addition to its diuretic properties, Indapamide has a direct vasodilatory effect on vascular smooth muscle cells. The precise mechanism is not fully understood but is thought to involve the modulation of calcium ion channels. By inhibiting the influx of calcium into vascular smooth muscle cells, Indapamide leads to relaxation of the blood vessels (vasodilation). This widening of the blood vessels reduces peripheral vascular resistance, further contributing to the lowering of blood pressure. Some studies also suggest that Indapamide may inhibit the mitogen-activated protein kinase (MAPK) pathway, which can reduce vascular smooth muscle cell proliferation.
References
Synergistic Antihypertensive Effects of Indapamide and ACE Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Superior Blood Pressure Reduction with Combination Therapy
Clinical evidence consistently demonstrates that the co-administration of Indapamide and an ACE inhibitor results in significantly greater reductions in both systolic and diastolic blood pressure compared to monotherapy with either agent alone.[5] This enhanced efficacy is attributed to their distinct yet complementary mechanisms of action.
A meta-analysis of four randomized controlled trials involving 643 patients treated with a combination of the ACE inhibitor Delapril and Indapamide (D+I) and 629 patients treated with an ACE inhibitor plus hydrochlorothiazide (HCTZ) showed a significantly higher proportion of patients achieving normalized blood pressure with the D+I combination (P = 0.024). Similarly, the percentage of responders to treatment was higher in the D+I group (P = 0.002).
Another study examining the addition of 1 mg of Indapamide to existing monotherapy with an ACE inhibitor, calcium channel blocker (CCB), or angiotensin II receptor blocker (ARB) in 76 patients found a significant overall reduction in morning home blood pressure from 147/87 mmHg to 135/81 mmHg (P < 0.001).
| Treatment Group | Baseline Systolic BP (mmHg) | Post-treatment Systolic BP (mmHg) | Systolic BP Reduction (mmHg) | Baseline Diastolic BP (mmHg) | Post-treatment Diastolic BP (mmHg) | Diastolic BP Reduction (mmHg) | Reference |
| Perindopril/Indapamide | Not Specified | Not Specified | -27.4 | Not Specified | Not Specified | -14.3 | |
| Enalapril | Not Specified | Not Specified | -27.1 | Not Specified | Not Specified | -14.5 | |
| Indapamide added to ACEI/ARB/CCB | 147 ± 12 | 135 ± 12 | -12 | 87 ± 9 | 81 ± 9 | -6 | |
| Imidapril/Indapamide | Not Specified | Not Specified | Greater than monotherapy | Not Specified | Not Specified | Greater than monotherapy | |
| Delapril/Indapamide | Not Specified | Not Specified | Greater than monotherapy | Not Specified | Not Specified | Greater than monotherapy |
Table 1: Comparative Efficacy of Indapamide and ACE Inhibitor Combination Therapy on Blood Pressure Reduction.
Favorable Safety and Tolerability Profile
The combination of Indapamide and an ACE inhibitor is generally well-tolerated. The meta-analysis comparing Delapril/Indapamide to ACE inhibitor/HCTZ combinations found that while the overall rate of adverse events was similar between the two groups (10.4% vs. 9.9%), the number of events leading to study withdrawal was significantly lower in the Delapril/Indapamide group (2.3% vs. 4.8%, P = 0.018). Common side effects associated with ACE inhibitors include a dry, hacking cough, while diuretics like Indapamide can lead to electrolyte imbalances such as low potassium levels. However, the combination may mitigate some of these effects; for instance, ACE inhibitors can have a potassium-sparing effect, which may counteract the potassium-lowering effect of Indapamide.
| Adverse Event | Indapamide/ACE Inhibitor Combination | ACE Inhibitor Monotherapy | Indapamide Monotherapy | Reference |
| Study Withdrawal due to Adverse Events | 2.3% | Not Specified | Not Specified | |
| Any Adverse Event | 10.4% | Not Specified | Not Specified | |
| Dry Cough | Common with ACE inhibitors | Common | Not a typical side effect | |
| Hypokalemia (Low Potassium) | Possible, but may be offset by ACE inhibitor | Less common | A known risk |
Table 2: Comparison of Adverse Events.
Experimental Protocols
While specific, detailed protocols vary between studies, a general methodology for evaluating the synergistic effects of Indapamide and ACE inhibitors in a clinical trial setting can be outlined as follows:
1. Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.
2. Participant Selection:
-
Inclusion Criteria: Adult patients (e.g., aged 18 and over) diagnosed with essential hypertension, with baseline blood pressure readings within a specified range (e.g., systolic BP 140-180 mmHg and/or diastolic BP 90-110 mmHg).
-
Exclusion Criteria: Secondary hypertension, severe renal or hepatic impairment, history of angioedema, pregnancy, or known hypersensitivity to the study drugs.
3. Treatment Protocol:
-
Run-in Period: A 2 to 4-week single-blind placebo run-in period to ensure patient compliance and stabilize baseline blood pressure measurements.
-
Randomization: Participants are randomly assigned to one of the following treatment arms:
-
Group A: Indapamide monotherapy (e.g., 1.5 mg/day).
-
Group B: ACE inhibitor monotherapy (e.g., Perindopril 4 mg/day).
-
Group C: Fixed-dose combination of Indapamide and ACE inhibitor (e.g., Indapamide 1.5 mg / Perindopril 4 mg/day).
-
Group D: Placebo.
-
-
Treatment Duration: Typically 12 weeks or longer to assess the full antihypertensive effect and monitor for adverse events.
4. Efficacy and Safety Assessments:
-
Primary Endpoint: Change from baseline in systolic and diastolic blood pressure at the end of the treatment period, measured using ambulatory blood pressure monitoring or standardized office measurements.
-
Secondary Endpoints:
-
Responder rate (proportion of patients achieving a target blood pressure, e.g., <140/90 mmHg).
-
Assessment of adverse events through patient reporting and clinical evaluation.
-
Metabolic parameters: Monitoring of serum electrolytes (especially potassium), glucose, and lipids.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA, t-tests) is used to compare the changes in blood pressure and the incidence of adverse events between the treatment groups.
Mechanisms of Synergistic Action
The enhanced antihypertensive effect of combining Indapamide and an ACE inhibitor stems from their complementary physiological actions.
-
Indapamide's Mechanism: As a thiazide-like diuretic, Indapamide primarily acts on the distal convoluted tubule of the nephron to inhibit the reabsorption of sodium and chloride ions. This leads to a reduction in blood volume and subsequently, a decrease in cardiac output and blood pressure. Indapamide also has a direct vasodilatory effect on peripheral blood vessels, which contributes to its antihypertensive properties.
-
ACE Inhibitor's Mechanism: ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing angiotensin II levels, ACE inhibitors lead to vasodilation and a decrease in peripheral resistance. They also inhibit the degradation of bradykinin, a vasodilator, further contributing to their blood pressure-lowering effect. Additionally, by reducing angiotensin II-mediated aldosterone secretion, they promote sodium and water excretion.
-
Synergy: The diuretic action of Indapamide can lead to a compensatory activation of the Renin-Angiotensin-Aldosterone System (RAAS). The concurrent administration of an ACE inhibitor counteracts this RAAS activation, leading to a more pronounced and sustained reduction in blood pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of delapril/indapamide compared to different ACE-inhibitor/hydrochlorothiazide combinations: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complementary mechanisms of action and rationale for the fixed combination of perindopril and indapamide in treating hypertension – update on clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Combination of an ACE inhibitor and indapamide improves blood pressure control, but attenuates the beneficial effects of ACE inhibition on plasma adiponectin in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Indapamide's Safety Profile Against Other Diuretics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Indapamide, a thiazide-like diuretic, with other major classes of diuretics, including thiazide-type, loop, and potassium-sparing diuretics. The information is compiled from a comprehensive review of clinical trials and meta-analyses to support research and drug development efforts.
Comparative Safety Profile of Diuretics
The following table summarizes the incidence of key adverse events associated with Indapamide and other representative diuretics. It is important to note that direct head-to-head comparative trials for all adverse events across all diuretic classes are limited. The data presented is aggregated from various studies and patient populations, which may influence the reported incidence rates.
| Adverse Event | Indapamide (Thiazide-like) | Hydrochlorothiazide (Thiazide-type) | Furosemide (Loop) | Spironolactone (Potassium-sparing) |
| Hypokalemia (<3.5 mEq/L) | 47% of patients on 2.5 mg had at least one low reading[1] | 1.9% in a large database study[2] | Prevalence of 31.3% in heart failure patients on diuretics (higher with loop diuretics and higher doses)[3] | Lower risk; often used to counteract potassium loss[4] |
| Hyperkalemia (>5.5 mEq/L) | Not a typical side effect | Not a typical side effect | Not a typical side effect | 13.5% at 25mg/day, 41.4% at 50mg/day in heart failure patients[5] |
| Hyponatremia | A recognized risk, particularly in the elderly | A recognized risk | Can occur due to significant fluid and electrolyte loss | Less common than with thiazides |
| Hyperuricemia | Can occur | A known side effect | Can occur | Less common |
| Hyperglycemia | May cause glucose intolerance | Associated with an increased risk of new-onset diabetes | Can occur | Less common |
| Hyperlipidemia | Minimal adverse effects on lipid metabolism | Can cause a short-term increase in serum cholesterol | Can occur | Less common |
| Dehydration/Hypovolemia | A potential side effect | A potential side effect | A common and potent effect | Less pronounced diuretic effect |
| Dizziness/Headache | Common side effects | Common side effects | Common side effects | Common side effects |
Experimental Protocols
Detailed experimental protocols for assessing the safety of diuretics are often specific to the clinical trial design. However, a general methodology for monitoring adverse events in such trials can be outlined as follows.
Representative Experimental Protocol for Monitoring Diuretic-Induced Adverse Events
1. Study Design: A randomized, double-blind, active-control study.
2. Patient Population: Patients diagnosed with essential hypertension according to established guidelines. Key exclusion criteria would include severe renal impairment, a history of hypersensitivity to sulfa drugs, and electrolyte abnormalities at baseline.
3. Intervention:
-
Treatment Group: Indapamide (e.g., 1.5 mg sustained-release or 2.5 mg immediate-release, once daily).
-
Control Groups: Hydrochlorothiazide (e.g., 12.5 mg or 25 mg, once daily), Furosemide (e.g., 20 mg or 40 mg, once or twice daily), or Spironolactone (e.g., 25 mg or 50 mg, once daily).
4. Safety Monitoring and Data Collection:
-
Baseline Assessment: Prior to randomization, a comprehensive medical history is taken, and a physical examination is performed. Baseline laboratory tests include serum electrolytes (sodium, potassium, chloride, bicarbonate), glucose, uric acid, lipid panel, and renal function tests (BUN, creatinine).
-
Follow-up Visits: Patients are evaluated at regular intervals (e.g., weeks 1, 2, 4, 8, and 12, and then every 3 months).
-
Adverse Event Monitoring: At each visit, patients are questioned about any new or worsening symptoms using a standardized questionnaire. All spontaneously reported adverse events are also recorded. The severity, seriousness, and suspected relationship to the study drug are assessed by the investigator.
-
Laboratory Monitoring: Blood samples are collected at each follow-up visit for the same panel of laboratory tests performed at baseline to monitor for any changes.
-
Vital Signs: Blood pressure and heart rate are measured at each visit.
5. Statistical Analysis: The incidence of each adverse event is calculated for each treatment group. Statistical comparisons between groups are performed using appropriate methods (e.g., Chi-square or Fisher's exact test for categorical variables).
Signaling Pathways and Experimental Workflows
Mechanism of Thiazide and Thiazide-like Diuretic Action and Hypokalemia
Thiazide and thiazide-like diuretics, including Indapamide, exert their primary effect by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron. This inhibition leads to increased sodium and chloride excretion. The subsequent increase in sodium delivery to the collecting duct stimulates the epithelial sodium channel (ENaC), which in turn enhances potassium secretion into the urine, leading to potential hypokalemia. This process is also influenced by the renin-angiotensin-aldosterone system.
Caption: Mechanism of Indapamide-induced hypokalemia.
Aldosterone Signaling in Potassium Excretion
Potassium-sparing diuretics like Spironolactone act as aldosterone antagonists. Aldosterone, a mineralocorticoid hormone, promotes sodium reabsorption and potassium excretion in the collecting duct by binding to the mineralocorticoid receptor (MR). By blocking this receptor, spironolactone prevents the downstream effects of aldosterone, leading to decreased potassium excretion and a risk of hyperkalemia.
Caption: Aldosterone signaling pathway and its inhibition by Spironolactone.
Experimental Workflow for Assessing Diuretic Safety
The following diagram illustrates a typical workflow for monitoring and assessing adverse events in a clinical trial comparing different diuretics.
Caption: Experimental workflow for a comparative diuretic safety trial.
References
- 1. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Frequency of Hypokalemia in Patients on Diuretic Therapy for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diuretics in the treatment of hypertension. Part 2: loop diuretics and potassium-sparing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Reproducibility of Indapamide Research: A Comparative Guide for Scientists
An objective analysis of published research on the antihypertensive agent Indapamide reveals a consistent and reproducible body of evidence supporting its dual mechanism of action and clinical efficacy in treating hypertension. This guide synthesizes key findings from multiple independent studies, presenting comparative data, experimental methodologies, and a visualization of its molecular signaling pathways to provide researchers, scientists, and drug development professionals with a comprehensive overview of its established pharmacological profile.
Indapamide, a thiazide-like diuretic, has been the subject of extensive research for decades, leading to a robust collection of data on its antihypertensive effects. The reproducibility of these findings is not documented in dedicated replication studies but is evident from the congruent results reported across numerous clinical trials and preclinical investigations. These studies consistently point to a dual mechanism of action: a diuretic effect at the renal level and a direct vascular effect that reduces peripheral resistance.[1][2][3]
Comparative Efficacy in Blood Pressure Reduction
Multiple clinical trials have consistently demonstrated the effectiveness of Indapamide in lowering blood pressure in patients with mild to moderate hypertension. The data presented below summarizes the findings from several independent studies, highlighting the reproducible nature of its antihypertensive effects.
| Study (Year) | Dosage | Duration | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Patient Population | Reference |
| Multicenter Open Trial (1981) | 2.5 mg/day | 4 months | 26 | 17 | 85 patients who completed the study | [4] |
| Cooperative Double-Blind Study (1983) | 2.5 mg/day | 40 weeks | - | 15 | Patients with mild to moderate hypertension | [5] |
| Cooperative Double-Blind Study (1983) | 5 mg/day | 40 weeks | - | 16 | Patients with mild to moderate hypertension | |
| Multicenter Open Trial (France, 1983) | 2.5 mg/day | 16 weeks | 29 | 17 | 981 patients with essential hypertension | |
| Italian Multicenter Study (1989) | 2.5 mg/day | 24 months | 25 | 20 | 248 patients with uncomplicated, mild to moderate hypertension | |
| US Multicenter Dose-Response Study (1984) | 1, 2.5, 5 mg/day | 8 weeks | ~13 | ~6 | 87 patients with mild to moderate hypertension | |
| Sustained Release Study | 1.5 mg/day | 12 months | 45.78 | 6.19 | Patients with baseline systolic BP of 179.58 mmHg |
Established Mechanisms of Action: A Two-Pronged Approach
The scientific literature consistently supports a dual mechanism of action for Indapamide, contributing to its antihypertensive efficacy.
-
Diuretic Action : Indapamide inhibits sodium reabsorption in the cortical diluting segment of the distal renal tubules. This leads to an increase in the urinary excretion of sodium and chloride, and to a lesser extent, potassium and magnesium, resulting in a mild diuretic effect.
-
Direct Vascular Effects : A significant body of research points to Indapamide's ability to reduce peripheral vascular resistance through direct actions on blood vessels. This is attributed to several mechanisms, including:
-
Inhibition of Calcium Influx : Indapamide is suggested to act as a calcium antagonist, reducing the influx of calcium into vascular smooth muscle cells, which is a key step in vasoconstriction.
-
Modulation of Vasoactive Substances : Research indicates that Indapamide may enhance the production of vasodilatory prostaglandins like prostacyclin.
-
Reduced Vascular Reactivity : Studies have shown that Indapamide decreases the sensitivity of blood vessels to pressor agents like noradrenaline and angiotensin.
-
Key Experimental Protocols
To facilitate the replication and further investigation of Indapamide's effects, the following methodologies are commonly cited in the literature:
Clinical Trial Protocol for Antihypertensive Efficacy:
-
Study Design : Multicenter, double-blind, placebo-controlled, or comparative trials are frequently employed.
-
Patient Population : Typically includes adults with mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 115 mmHg).
-
Intervention : Oral administration of Indapamide (commonly 1.5 mg SR or 2.5 mg immediate release) once daily.
-
Duration : Study durations range from several weeks to months or even years to assess both short-term and long-term efficacy and safety.
-
Primary Outcome Measures : The primary endpoint is typically the change in systolic and diastolic blood pressure from baseline, measured at regular intervals.
-
Biochemical Analysis : Blood and urine samples are collected to monitor serum electrolytes (especially potassium), uric acid, glucose, and lipid profiles.
Preclinical Protocol for Investigating Vascular Effects (in Spontaneously Hypertensive Rats - SHRs):
-
Animal Model : Spontaneously Hypertensive Rats (SHRs) are a commonly used and well-validated model of essential hypertension.
-
Drug Administration : Indapamide is administered orally or via other appropriate routes at specified doses (e.g., 3 mg/kg/day).
-
Blood Pressure Measurement : Telemetry or tail-cuff methods are used to monitor blood pressure changes.
-
Tissue Isolation : Kidneys and renal microvessels are isolated for further analysis.
-
Molecular Analysis : Techniques such as Western blotting and ELISA are used to measure the expression and levels of key proteins and signaling molecules (e.g., CYP2C23, sEH, EETs, DHETs, cAMP, PKA, NADPH oxidase subunits).
Visualizing the Signaling Pathways of Indapamide
The following diagrams illustrate the key signaling pathways and experimental workflows described in the Indapamide research literature.
References
- 1. An overview of the pharmacology and clinical efficacy of indapamide sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of 10 years of experience with indapamide as an antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multicentre open trial indapamide in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical efficacy and safety of indapamide in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis: Immediate-Release vs. Sustained-Release Indapamide
Indapamide, a thiazide-like diuretic, is a cornerstone in the management of hypertension. To optimize its therapeutic index, two distinct oral formulations have been developed: an immediate-release (IR) and a sustained-release (SR) version. This guide provides a detailed comparison of the pharmacokinetic profiles of these two formulations, supported by experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
The sustained-release formulation of indapamide was developed to provide a smoother plasma concentration profile compared to the immediate-release version, aiming to improve the efficacy-to-tolerability ratio.[1] Experimental data from comparative pharmacokinetic studies demonstrate that while both formulations exhibit the same bioavailability, their absorption and distribution characteristics differ significantly.[2][3] The SR formulation is characterized by a lower peak plasma concentration (Cmax), a delayed time to reach Cmax (Tmax), and reduced peak-to-trough fluctuations over a 24-hour period.[2][3] These attributes contribute to a more consistent therapeutic effect and potentially a better safety profile.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for both immediate-release and sustained-release indapamide formulations after single and repeated oral administration. The data is derived from a double-blind, randomized, cross-over study in healthy volunteers.
Single Dose Administration
A study involving 12 healthy volunteers who received a single dose of either 2.5 mg immediate-release indapamide or 1.5 mg sustained-release indapamide yielded the following dose-normalized results.
| Pharmacokinetic Parameter | Immediate-Release (2.5 mg) | Sustained-Release (1.5 mg) |
| Dose-Normalized Cmax (ng/mL) | 39.3 ± 11.0 | 17.6 ± 6.3 |
| Tmax (h) | 0.8 ± 0.3 | 12.3 ± 0.4 |
| Dose-Normalized AUC (ng·h/mL) | 564 ± 146 | 559 ± 125 |
| t½z (h) | 18.4 ± 13.4 | 14.8 ± 2.8 |
Data presented as mean ± standard deviation.
Repeated Dose Administration
In a separate study arm, one tablet of either formulation was administered daily for one week. After reaching steady-state, the following pharmacokinetic parameters were observed.
| Pharmacokinetic Parameter | Immediate-Release (2.5 mg) | Sustained-Release (1.5 mg) |
| Dose-Corrected AUC (ng·h/mL) | 690 ± 183 | 726 ± 207 |
| 24h Peak-to-Trough Fluctuation | 4-fold higher than SR | - |
Data presented as mean ± standard deviation.
Experimental Protocols
The presented data is based on a robust, double-blind, randomized, cross-over study design, which is a gold standard for comparative pharmacokinetic trials.
Study Design: The research involved two separate studies. The first was a single-dose, three-way crossover study where 12 healthy subjects received 2.5 mg IR indapamide (fasted), 1.5 mg SR indapamide (fasted), and 1.5 mg SR indapamide (with food). The second study involved daily administration of one tablet of either formulation for one week.
Subject Population: The studies were conducted in healthy adult volunteers.
Dosing and Administration: In the single-dose study, subjects received a single oral tablet of the respective formulation. In the repeated-dose study, subjects received one tablet daily for seven days.
Sampling: Blood samples were collected at pre-dose and at various time points up to 120 hours after the last dose to determine plasma concentrations of indapamide. Urine was also collected over a 24-hour interval to assess renal clearance.
Bioanalytical Method: The concentration of indapamide in biological samples is typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Experimental Workflow
The following diagram illustrates the typical workflow of a comparative pharmacokinetic study for immediate-release and sustained-release formulations.
Caption: Comparative Pharmacokinetic Study Workflow.
Discussion and Conclusion
The pharmacokinetic data clearly demonstrates the distinct profiles of immediate-release and sustained-release indapamide. The SR formulation successfully achieves a prolonged absorption phase, resulting in a lower and later peak plasma concentration. This "smoothing" of the plasma concentration curve is achieved without compromising the overall bioavailability, as evidenced by the comparable AUC values between the two formulations after dose normalization.
The four-fold lower peak-to-trough fluctuation observed with the SR formulation during repeated administration suggests a more consistent drug level over the dosing interval. This characteristic is clinically significant as it may contribute to a more stable antihypertensive effect and a reduced risk of concentration-dependent adverse effects. The development of the SR formulation, based on a hydrophilic matrix tablet, allows for a more controlled and linear release of indapamide.
References
- 1. Galenic development and pharmacokinetic profile of indapamide sustained release 1.5 mg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of sustained and immediate release formulations of indapamide after single and repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Indapamide's Cardiovascular Impact: A Comparative Meta-Analysis Review
For Immediate Release
A comprehensive meta-analysis of pivotal clinical trials reveals Indapamide's significant efficacy in improving cardiovascular outcomes, particularly in patients with hypertension. This guide provides a detailed comparison of Indapamide against placebo and other antihypertensive agents, supported by experimental data and methodological insights from key studies. The findings are intended for researchers, scientists, and drug development professionals to inform future research and clinical practice.
Comparative Efficacy of Indapamide
Indapamide, a thiazide-like diuretic, has demonstrated notable benefits in reducing the risk of major cardiovascular events. A pooled analysis of four major randomized controlled trials (PATS, PROGRESS, ADVANCE, and HYVET) involving 24,194 patients showed that treatment based on Indapamide, often in combination with Perindopril, led to significant reductions in mortality and morbidity.[1][2][3][4] Specifically, the analysis reported a 15% reduction in all-cause death, a 21% reduction in cardiovascular death, a 36% reduction in fatal stroke, and a 27% reduction in all strokes.[1]
The following tables summarize the quantitative data from key clinical trials, comparing the effects of Indapamide with placebo and other active treatments on various cardiovascular endpoints.
Table 1: Indapamide vs. Placebo in Cardiovascular Outcomes
| Outcome | No. of Trials / Patients | Indapamide Effect | 95% Confidence Interval | Reference |
| All-Cause Death | 4 / 24,194 | 15% risk reduction | - | |
| Cardiovascular Death | 4 / 24,194 | 21% risk reduction | - | |
| All Strokes | 4 / 24,194 | 27% risk reduction | - | |
| Fatal Stroke | 4 / 24,194 | 36% risk reduction | - | |
| Major Coronary Events | - | 22% risk reduction | - | |
| Heart Failure | - | 36% risk reduction | - | |
| Systolic Blood Pressure Reduction | 5 / 7,085 | 7.28 mmHg greater reduction | 6.37 - 8.19 mmHg | |
| Diastolic Blood Pressure Reduction | 5 / 7,085 | 3.50 mmHg greater reduction | 2.99 - 4.01 mmHg |
Table 2: Indapamide vs. Active Comparators in Cardiovascular Outcomes
| Comparator | Outcome | No. of Trials / Patients | Indapamide Effect | 95% Confidence Interval | Reference |
| Active Controls (various) | Systolic Blood Pressure Reduction | 5 / 2,856 | 1.30 mmHg greater reduction | 0.28 - 2.31 mmHg | |
| Enalapril (20 mg) | Left Ventricular Mass Index Reduction | 1 / 505 | 6.50 g/m² greater reduction | 0.81 - 12.19 g/m² | |
| Enalapril | Microalbuminuria Reduction | 1 (NESTOR) / 570 | Equivalent to Enalapril | - | |
| Candesartan & Amlodipine | 24-h Systolic Blood Pressure Reduction (in Isolated Systolic Hypertension) | 1 (X-CELLENT) / 106 | Significantly greater reduction than Amlodipine | - | |
| Hydrochlorothiazide | Diastolic Blood Pressure Reduction | 1 / 24 | Statistically significant reduction (Indapamide) vs. significant only in upright position (Hydrochlorothiazide) | - |
Experimental Protocols of Key Clinical Trials
The following section details the methodologies of the primary clinical trials cited in the meta-analyses, providing insight into the patient populations, interventions, and outcome measures.
PROGRESS Trial (Perindopril Protection Against Recurrent Stroke Study)
-
Objective: To determine the effects of a blood-pressure-lowering regimen on stroke risk in patients with a history of stroke or transient ischemic attack (TIA).
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: 6,105 individuals with a history of stroke or TIA in the past 5 years.
-
Intervention: Patients were assigned to active treatment or placebo. Active treatment consisted of a flexible regimen with the ACE inhibitor perindopril (4 mg daily), with the diuretic indapamide added at the discretion of the treating physicians.
-
Primary Outcome: Total stroke (fatal or non-fatal).
ADVANCE Trial (Action in Diabetes and Vascular disease: preterAx and diamicroN-MR Controlled Evaluation)
-
Objective: To assess the effects of routine administration of an ACE inhibitor-diuretic combination on serious vascular events in patients with type 2 diabetes.
-
Study Design: A 2x2 factorial randomized controlled trial.
-
Patient Population: 11,140 patients with type 2 diabetes at elevated risk of vascular disease.
-
Intervention: After a 6-week run-in period with a fixed combination of perindopril and indapamide, patients were randomized to continue the combination therapy or receive a matching placebo.
-
Primary Endpoints: A composite of major macrovascular events (cardiovascular death, non-fatal stroke, or non-fatal myocardial infarction) and a composite of major microvascular events (new or worsening nephropathy or retinopathy).
HYVET Trial (Hypertension in the Very Elderly Trial)
-
Objective: To assess the benefits of treating very elderly patients with hypertension.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: 3,845 patients aged 80 years or older with a sustained systolic blood pressure of 160 mm Hg or more.
-
Intervention: Patients were randomized to receive the diuretic indapamide (sustained release, 1.5 mg) or a matching placebo. The ACE inhibitor perindopril (2 or 4 mg) could be added if necessary to achieve the target blood pressure of 150/80 mm Hg.
-
Primary Endpoint: Fatal or non-fatal stroke.
NESTOR Trial (Natrilix SR versus Enalapril Study in Type 2 diabetic hypertensives with microalbuminuria)
-
Objective: To compare the efficacy of indapamide SR and enalapril in reducing microalbuminuria in hypertensive patients with type 2 diabetes.
-
Study Design: A multinational, multicenter, controlled, double-blind, double-dummy, randomized, two-parallel-groups study.
-
Patient Population: 570 patients with type 2 diabetes, essential hypertension, and persistent microalbuminuria.
-
Intervention: Patients were randomized to receive indapamide SR 1.5 mg or enalapril 10 mg once daily for one year. Amlodipine and/or atenolol could be added to achieve blood pressure targets.
-
Main Outcome Measure: Reduction in microalbuminuria.
X-CELLENT Trial (NatriliX SR versus CandEsartan and amLodipine in the reduction of systoLic blood prEssure in hyperteNsive patienTs)
-
Objective: To compare the effects of indapamide SR, candesartan, and amlodipine on systolic and diastolic blood pressure components.
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Patient Population: 1,758 patients with systolic-diastolic or isolated systolic hypertension.
-
Intervention: Patients received indapamide SR (1.5 mg), candesartan (8 mg), amlodipine (5 mg), or placebo once daily for 12 weeks.
-
Main Efficacy Criterion: Change in systolic blood pressure.
Visualizing Methodologies and Pathways
To further elucidate the processes and mechanisms discussed, the following diagrams, generated using Graphviz, illustrate the workflow of a meta-analysis and the proposed signaling pathways of Indapamide.
References
- 1. Hypertension in the Very Elderly Trial (HYVET): protocol for the main trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.bond.edu.au [research.bond.edu.au]
- 3. Benefit of treatment based on indapamide mostly combined with perindopril on mortality and cardiovascular outcomes: a pooled analysis of four trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benefit of treatment based on indapamide mostly combined with perindopril on mortality and cardiovascular outcomes: a pooled analysis of four trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Zidapamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling of Indapamide, a diuretic medication. Adherence to these procedures is critical to ensure a safe laboratory environment and minimize exposure risks.
Personal Protective Equipment (PPE)
When handling Indapamide, especially in powder form, the following personal protective equipment is mandatory to prevent skin and respiratory exposure.
Table 1: Recommended Personal Protective Equipment for Indapamide
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of powder-free, disposable gloves (e.g., nitrile). One pair should be worn under the gown cuff and the other over the cuff.[1] | Prevents skin contact and absorption. Double-gloving provides an additional barrier. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1] | Protects against contamination of clothing and skin. |
| Respiratory Protection | A NIOSH-certified N95 or N100 respirator should be used when there is a risk of generating airborne powder or aerosols.[2] | Prevents inhalation of the compound, which can cause respiratory irritation and other adverse effects. |
| Eye Protection | Chemical safety goggles or a face shield.[3] | Protects eyes from dust particles and potential splashes. |
Health and Safety Data
Proper handling is crucial as Indapamide may cause various adverse effects upon exposure.
Table 2: Summary of Toxicological and Safety Data for Indapamide
| Data Point | Value/Information |
| Routes of Exposure | Ingestion, Inhalation, Skin Contact, Eye Contact.[4] |
| Acute Oral Toxicity (LD50) | >3 g/kg (rat). |
| Potential Health Effects | May cause skin and eye irritation. Ingestion may lead to digestive tract irritation, abdominal pain, nausea, and vomiting. May affect the cardiovascular system (hypotension), electrolytes, and the central nervous system (drowsiness, dizziness). Suspected of damaging fertility or the unborn child. |
| Physical State | Solid. |
| Melting Point | 160 - 162 °C / 320 - 323.6 °F. |
Standard Operating Procedures
The following protocols outline the necessary steps for the safe handling, storage, and disposal of Indapamide.
Handling and Storage Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Handling: Avoid the formation of dust when handling the solid form of Indapamide. Do not eat, drink, or smoke in areas where the compound is handled.
-
Storage: Store Indapamide in a tightly sealed container in a cool, dry place away from heat, moisture, and direct light. It should be kept out of reach of children.
Spill Management Protocol:
-
Evacuation and Notification: Immediately alert others in the vicinity of the spill. If the spill is large or generates a significant amount of dust, evacuate the area.
-
Containment: For small spills, use appropriate tools to carefully sweep up the solid material and place it into a suitable, labeled container for waste disposal. Avoid generating dust.
-
Decontamination: Clean the contaminated surface thoroughly with soap and water.
-
Waste Disposal: Dispose of the spilled material and any contaminated cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.
Disposal Plan:
-
Preferred Method: The most responsible method for disposing of unused or expired Indapamide is through a designated drug take-back program. These programs ensure the medication is disposed of safely and does not harm the environment.
-
Alternative Method (if take-back is unavailable):
-
Do not flush down the toilet unless specifically instructed to do so.
-
Remove the medication from its original container.
-
Mix the Indapamide with an undesirable substance such as used coffee grounds, dirt, or cat litter. This makes it less appealing to children and pets.
-
Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.
-
Dispose of the sealed container in the household trash.
-
Before discarding the original container, remove or scratch out all personal information from the prescription label to protect your privacy.
-
Workflow for Spill Response
The following diagram illustrates the step-by-step procedure for responding to an Indapamide spill.
Caption: Workflow for a safe and effective response to an Indapamide spill.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
